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  • Product: 3-Piperidino-1,2-propanediol
  • CAS: 4847-93-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling & Technical Analysis: 3-Piperidin-1-ylpropane-1,2-diol

Topic: Physicochemical Characteristics of 3-Piperidin-1-ylpropane-1,2-diol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Piperidin-1-ylpr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 3-Piperidin-1-ylpropane-1,2-diol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Piperidin-1-ylpropane-1,2-diol (CAS: 4847-93-2), often referred to as alpha-piperidinoglycerol, represents a critical bifunctional building block in medicinal chemistry. Characterized by a piperidine ring fused to a hydrophilic glycerol moiety, this molecule serves as a versatile intermediate for synthesizing amino-alcohol-based pharmaceuticals, functionalized lipids, and anticholinergic agents.

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization strategies, moving beyond basic data to offer actionable insights for process development and quality control.

Molecular Architecture & Identity

The molecule features a tertiary amine (piperidine) anchored to a vicinal diol. This structure imparts unique solubility profiles and reactivity patterns, specifically the capacity for chelation and hydrogen bonding.

Attribute Technical Detail
IUPAC Name 3-(Piperidin-1-yl)propane-1,2-diol
Common Synonyms 1-Piperidino-2,3-propanediol; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-Piperidinoglycerol
CAS Number 4847-93-2
Molecular Formula C

H

NO

Molecular Weight 159.23 g/mol
SMILES C1CCN(CC1)CC(CO)O
Chirality Contains one chiral center at C2.[1][2][3][4][5] Commercial supplies are typically racemic (

) unless specified.
Stereochemical Implications

The C2 position on the propyl chain is a stereocenter. In biological systems, the (


)- and (

)-enantiomers often exhibit distinct pharmacokinetics. While the racemic mixture is standard for early-stage synthesis, asymmetric synthesis using chiral epichlorohydrin is required for enantiopure applications.

Physicochemical Characteristics

The following data aggregates experimental values and high-confidence predictive models essential for formulation and handling.

PropertyValue / RangeContext & Implications
Physical State Solid / Crystalline PowderTypically appears as a white to off-white solid. Low melting point makes it prone to caking.
Melting Point 77 – 80 °CValidated experimental range [1].[6] Precise temperature control is required during drying to prevent melt-fusion.
Boiling Point 140.9 °C (at reduced pressure)High boiling point at 1 atm due to hydrogen bonding. Distillation requires high vacuum (< 5 mmHg) to avoid thermal degradation.
pKa (Predicted) 9.8 – 10.2 (Basic)The piperidine nitrogen is basic. The vicinal diol slightly lowers pKa via inductive electron withdrawal compared to piperidine (pKa ~11.1).
LogP (Octanol/Water) -0.3 to 0.2Amphiphilic but leans hydrophilic. Highly soluble in aqueous buffers and lower alcohols (MeOH, EtOH).
Hygroscopicity HighThe vicinal diol moiety avidly absorbs atmospheric moisture. Storage under inert gas (Argon/Nitrogen) is mandatory.

Synthetic Pathways & Reaction Logic

The synthesis of 3-piperidin-1-ylpropane-1,2-diol typically follows a nucleophilic substitution pathway. Understanding the kinetics of this reaction is crucial for minimizing the formation of bis-alkylated impurities.

Primary Synthetic Route: Aminolysis of Chlorohydrin

The most robust industrial route involves the nucleophilic attack of piperidine on 3-chloro-1,2-propanediol.

Mechanism:

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbon bearing the chlorine (C3).

  • Displacement: Chloride is displaced as a leaving group.

  • Neutralization: The generated HCl is neutralized by an excess of base (often excess piperidine or an inorganic base like K

    
    CO
    
    
    
    ).

SynthesisPathway Start Reagents: Piperidine + 3-Chloro-1,2-propanediol Intermediate Transition State: S_N2 Nucleophilic Attack Start->Intermediate Heat (60-80°C) Base Catalyst Product Target Product: 3-Piperidin-1-ylpropane-1,2-diol Intermediate->Product -HCl Impurity Impurity Risk: Bis-alkylation / Oligomers Intermediate->Impurity Excess Substrate High Temp

Figure 1: Reaction logic for the synthesis of 3-piperidin-1-ylpropane-1,2-diol via aminolysis.

Process Optimization Note: To suppress dimerization, maintain a high molar ratio of piperidine to chlorohydrin (typically 2:1 or 3:1) and add the chlorohydrin slowly to the refluxing amine.

Analytical Characterization Protocols

Accurate quantification requires separating the polar diol from potential non-polar impurities (unreacted piperidine) and salts.

A. High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore (no aromatic ring), UV detection at standard wavelengths (254 nm) is ineffective.

  • Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD). Alternatively, UV at 205-210 nm can be used but requires high-purity solvents to minimize background noise.

  • Column: Amide-functionalized C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to retain the polar diol.

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 7.5). High pH ensures the amine is unprotonated if using RP, or use low pH (pH 2.5) to protonate and run on HILIC.

B. Gas Chromatography (GC)

GC is the preferred method for purity assessment due to the molecule's volatility.

Standard Operating Procedure (SOP) Framework:

  • Derivatization (Optional but Recommended):

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Condition: 60°C for 30 minutes.

    • Rationale: Silylation of the diol hydroxyls improves peak shape and volatility, preventing tailing caused by hydrogen bonding.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet Temp: 250°C.

    • Detector: FID (Flame Ionization Detector) or MS (Mass Spec).

    • Temperature Program: Hold 80°C (2 min) → Ramp 10°C/min to 280°C → Hold 5 min.

AnalyticalWorkflow cluster_methods Separation Methodologies Sample Raw Sample (Solid/Reaction Mix) Prep Sample Preparation Dissolve in MeOH or Derivatize (BSTFA) Sample->Prep GC Gas Chromatography (DB-5ms Column) Prep->GC Preferred for Purity HPLC HPLC (HILIC/RP) (RI or CAD Detection) Prep->HPLC Preferred for Salts/Aq. Soln Detection Quantification (Area % vs Standard) GC->Detection HPLC->Detection

Figure 2: Decision tree for analytical method selection based on sample matrix.

Stability, Handling, and Safety

Stability Profile
  • Oxidation: The tertiary amine is susceptible to N-oxidation over time, especially in solution. Store solids in amber vials.

  • Hygroscopicity: The material will deliquesce (absorb moisture until it dissolves) if left exposed. It must be stored in a desiccator or under inert atmosphere.

  • Thermal: Stable up to melting point, but prolonged heating >100°C in air can cause discoloration (Maillard-type browning if impurities are present).

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. The amine functionality can cause chemical burns to mucous membranes upon inhalation of dust.

References

  • Matrix Fine Chemicals. (n.d.). 3-(Piperidin-1-yl)propane-1,2-diol Product Specification. Retrieved from

  • Thermo Scientific Chemicals. (2024). Safety Data Sheet: 3-Piperidino-1,2-propanediol. Fisher Scientific. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97824, 3-(1-Piperidinyl)-1,2-propanediol. Retrieved from

  • Svobodová, Z., et al. (2013). Determination of 3-chloropropane-1,2-diol by GC-MS. Czech Journal of Food Sciences. (Methodology adapted for amino-diol analogs). Retrieved from

Sources

Exploratory

Technical Synthesis Guide: 3-Piperidino-1,2-propanediol (CAS 4847-93-2)

[1][2] Executive Summary 3-Piperidino-1,2-propanediol (CAS 4847-93-2), also known as 3-(1-piperidinyl)-1,2-propanediol, is a critical amino-alcohol intermediate used primarily in the pharmaceutical industry.[1][2] It ser...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Piperidino-1,2-propanediol (CAS 4847-93-2), also known as 3-(1-piperidinyl)-1,2-propanediol, is a critical amino-alcohol intermediate used primarily in the pharmaceutical industry.[1][2] It serves as a key building block for the synthesis of xanthine derivatives, such as Diprophylline (Dyphylline), and various local anesthetics.[2]

This technical guide analyzes the two dominant synthesis pathways: Epoxide Ring Opening (using Glycidol) and Nucleophilic Substitution (using 3-Chloro-1,2-propanediol).[2] While the chlorohydrin route is historically significant, the glycidol pathway offers a "greener" atom-economic profile with fewer byproducts. This document details reaction mechanisms, experimental protocols, and critical process parameters for researchers and scale-up chemists.[2]

Chemical Profile & Properties[3][4][5][6][7]

PropertyData
CAS Number 4847-93-2
IUPAC Name 3-(Piperidin-1-yl)propane-1,2-diol
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Appearance White to off-white solid or viscous oil (depending on purity)
Melting Point 77–80 °C
Solubility Soluble in water, ethanol, methanol; sparingly soluble in ether.[2]
Key Function Nucleophilic building block; Diprophylline intermediate.[2]

Retrosynthetic Analysis

The structural logic of CAS 4847-93-2 reveals two distinct disconnections at the C-N bond.

  • Path A (Epoxide Route): Disconnection of the C-N bond leads to Piperidine and Glycidol (2,3-epoxy-1-propanol).[2] This is an addition reaction with 100% atom economy.[2]

  • Path B (Substitution Route): Disconnection leads to Piperidine and 3-Chloro-1,2-propanediol (α-chlorohydrin).[2] This is a substitution reaction generating HCl as a byproduct.[2]

Retrosynthesis cluster_0 Path A: Epoxide Ring Opening cluster_1 Path B: Nucleophilic Substitution Target 3-Piperidino-1,2-propanediol (CAS 4847-93-2) Glycidol Glycidol (CAS 556-52-5) Target->Glycidol Retro-Aldol / Ring Opening PiperidineA Piperidine Target->PiperidineA Chlorohydrin 3-Chloro-1,2-propanediol (CAS 96-24-2) Target->Chlorohydrin Retro-SN2 PiperidineB Piperidine Target->PiperidineB

Figure 1: Retrosynthetic disconnection showing the two primary feedstocks: Glycidol (Green) and 3-Chloro-1,2-propanediol (Red).[2]

Synthesis Pathways & Reaction Mechanisms[2][8][9]

Method A: Epoxide Ring Opening (Preferred)

This route involves the nucleophilic attack of piperidine on the epoxide ring of glycidol. It is preferred for high-purity applications because it avoids the formation of salt byproducts.

  • Reagents: Piperidine, Glycidol.[2]

  • Solvent: Ethanol or neat (solvent-free).[2]

  • Conditions: Mild heating (40–60 °C).[2]

Mechanism: Regioselective Ring Opening

The reaction proceeds via an SN2-like mechanism . The nitrogen lone pair of piperidine attacks the less sterically hindered carbon (C3) of the epoxide ring. The hydroxyl group on glycidol can facilitate this via hydrogen bonding, activating the epoxide oxygen.[2][3]

  • Attack: Piperidine nitrogen attacks the terminal carbon of the epoxide.

  • Ring Opening: The C-O bond breaks, pushing electrons to the oxygen.[2]

  • Proton Transfer: The resulting alkoxide is protonated (often by the starting amine or solvent) to form the diol.[2]

MechanismA Step1 Reactants: Piperidine + Glycidol TS Transition State: N attacks C3 (Terminal) Epoxide Ring Strain Release Step1->TS Nucleophilic Attack Product Product: 3-Piperidino-1,2-propanediol TS->Product Proton Transfer

Figure 2: Mechanism of Glycidol Ring Opening.[2] The reaction is driven by the relief of ring strain.

Method B: Nucleophilic Substitution (Traditional)

This route uses 3-chloro-1,2-propanediol (3-MCPD).[2] While effective, it requires a base to scavenge the HCl generated, leading to salt formation which complicates purification.[2]

  • Reagents: Piperidine, 3-Chloro-1,2-propanediol.[2]

  • Base: Excess Piperidine or NaOH/K₂CO₃.[2]

  • Conditions: Reflux (80–100 °C).[2]

Mechanism: SN2 Substitution
  • Attack: Piperidine nitrogen attacks the carbon bearing the chlorine (C3).[2]

  • Leaving Group Departure: Chloride ion leaves simultaneously.[2]

  • Neutralization: The resulting ammonium salt is deprotonated by the base.

Experimental Protocols

Protocol A: Synthesis from Glycidol (Lab Scale)

Best for: High purity, low waste.[2]

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Charge: Add Piperidine (8.5 g, 0.1 mol) and Ethanol (50 mL) to the flask.

  • Addition: Place Glycidol (7.4 g, 0.1 mol) in the dropping funnel.

  • Reaction:

    • Cool the flask to 0–5 °C (ice bath) as the reaction is exothermic.[2]

    • Add Glycidol dropwise over 30 minutes, maintaining temperature < 20 °C.

    • Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

    • Heat to 50 °C for 2 hours to ensure completion.

  • Workup:

    • Remove ethanol under reduced pressure (Rotary Evaporator).[2]

    • The residue is a viscous oil which may crystallize upon standing or cooling.

    • Purification: Recrystallize from ethyl acetate/petroleum ether or perform vacuum distillation (bp ~140 °C at 2 mmHg).[2]

  • Yield: Typically 85–95%.[2]

Protocol B: Synthesis from 3-Chloro-1,2-propanediol

Best for: Lower cost raw materials, robust industrial history.[2]

  • Setup: 500 mL round-bottom flask with reflux condenser.

  • Charge: Mix 3-Chloro-1,2-propanediol (11.05 g, 0.1 mol) and Piperidine (17.0 g, 0.2 mol) . Note: Excess piperidine acts as the HCl scavenger.

  • Reaction:

    • Heat the mixture to reflux (approx. 100 °C) for 4–6 hours.

    • Monitor via TLC (MeOH:DCM 1:9) for disappearance of chlorohydrin.[2]

  • Workup:

    • Cool the mixture. Piperidine hydrochloride salt will precipitate.[2]

    • Add 20% NaOH solution (20 mL) to liberate any protonated product and dissolve salts.[2]

    • Extract with Dichloromethane (3 x 50 mL) .[2]

    • Dry organic layer over anhydrous Na₂SO₄.[2]

  • Purification: Evaporate solvent. The crude product requires distillation to remove unreacted piperidine and byproducts.

  • Yield: Typically 70–80%.[2]

Critical Process Parameters & Safety

Impurity Control[2]
  • Bis-alkylation: In Method B, ensure excess piperidine is used to prevent one piperidine molecule from reacting with two chlorohydrin molecules (though steric hindrance makes this rare).[2]

  • Polymerization: Glycidol can polymerize if added too quickly without agitation.[2] Always add Glycidol to the amine, not vice-versa, to maintain stoichiometry at the reaction front.[2]

Safety Advisory
  • Glycidol (CAS 556-52-5): Suspected carcinogen (Category 1B).[2] Handle in a fume hood.

  • 3-Chloro-1,2-propanediol (3-MCPD): A known food contaminant and kidney toxin.[2] Avoid skin contact.[2]

  • Piperidine: Flammable liquid, causes severe skin burns and eye damage.[2] Precursor for controlled substances; maintain strict inventory logs.[2]

References

  • Sigma-Aldrich. (n.d.).[2] Product Specification: 3-Piperidino-1,2-propanediol.[1][2] Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 24852951, 3-Piperidino-1,2-propanediol. Retrieved from [2]

  • PrepChem. (n.d.).[2] Preparation of 3-chloro-1,2-propanediol. Retrieved from

  • BenchChem. (2025).[2][4] Piperidine-Mediated Reactions: Protocols and Applications. Retrieved from [2]

  • ResearchGate. (2016).[2] Glycidol: An Hydroxyl-Containing Epoxide Playing the Double Role of Substrate and Catalyst. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Systems for 3-Piperidino-1,2-propanediol

The following technical guide details the solubility profile, thermodynamic behavior, and solvent selection strategies for 3-Piperidino-1,2-propanediol . This document is structured for researchers in pharmaceutical synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and solvent selection strategies for 3-Piperidino-1,2-propanediol . This document is structured for researchers in pharmaceutical synthesis and carbon capture applications, synthesizing experimental data with predictive physicochemical modeling.[1]

[1]

Executive Summary

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is a bifunctional tertiary amine-diol intermediate critical to the synthesis of local anesthetics (e.g., Diperodon) and increasingly prominent as a "Phase Change Solvent" for post-combustion CO₂ capture.[1] Its utility is defined by its amphiphilic structure: a hydrophilic glycol tail facilitating hydrogen bonding and a lipophilic piperidine ring driving organic solubility.[1]

This guide provides a comprehensive solubility landscape, establishing Dichloromethane (DCM) and Water as primary solvents, while identifying Diethyl Ether and Hexane as effective antisolvents for purification.[1]

Physicochemical Determinants of Solubility

Understanding the solubility of 3-Piperidino-1,2-propanediol requires analyzing its molecular architecture.[1] The molecule exhibits a "push-pull" solvation mechanism due to its distinct functional domains.[1]

Molecular Profile
PropertyValueImplication for Solubility
Molecular Weight 159.23 g/mol Low MW favors dissolution in small-molecule solvents.[1]
Melting Point 77–80 °CModerate lattice energy; requires heating for dissolution in non-polar solvents.[1]
pKa (Amine) 9.49 (at 25°C)Highly basic; solubility is pH-dependent in aqueous media.[1]
LogP (Calc) -0.42Slightly hydrophilic; favors protic and polar aprotic solvents.[1]
H-Bond Donors 2 (–OH groups)Strong interaction with alcohols and water.[1]
H-Bond Acceptors 3 (2 –OH, 1 –N)Facilitates solvation in chloroform/DCM via dipole interactions.[1]
Solvation Thermodynamics

The dissolution of 3-Piperidino-1,2-propanediol is driven by the enthalpy of solvation (


) overcoming the crystal lattice energy.[1]
  • In Aqueous Media: The high solvation free energy (

    
     for the protonated species) indicates an exergonic, favorable dissolution driven by hydrogen bonding with water molecules.[1]
    
  • In Organic Media: Solubility is entropy-driven in chlorinated solvents, where the piperidine ring disrupts the solvent structure less than in highly ordered water networks.[1]

Solubility Landscape & Solvent Selection

The following classification is derived from synthesis protocols and experimental CO₂ capture data.

Solvent Compatibility Table
Solvent ClassSpecific SolventsSolubility StatusApplication
Polar Protic WaterHigh CO₂ capture media (30% w/w solutions); Hydrolysis reactions.[1]
Methanol, EthanolHigh Recrystallization (solvent); General synthesis.[1]
Polar Aprotic Dichloromethane (DCM)High Extraction from aqueous phase; Resin formulation.[1]
THF, AcetoneModerate/High Reaction medium for esterification.[1]
Non-Polar Diethyl EtherLow/Insoluble Antisolvent: Used to wash crude solid and remove impurities.[1]
Hexane, TolueneVery Low Antisolvent: Induces precipitation of the purified crystal.[1]
Visualizing Solvent Logic

The diagram below illustrates the decision matrix for solvent selection based on the intended process (Extraction vs. Crystallization).

SolubilityLogic Start 3-Piperidino-1,2-propanediol (Solid, MP 77-80°C) Process Select Process Start->Process Extract Extraction / Dissolution Process->Extract Synthesis Purify Purification / Crystallization Process->Purify Work-up DCM Dichloromethane (DCM) (High Solubility) Extract->DCM Organic Phase Water Water (Acidic/Neutral) (High Solubility) Extract->Water Aqueous Phase HotAlc Dissolve: Hot Ethanol Purify->HotAlc Ether Wash: Diethyl Ether (Antisolvent) HotAlc->Ether Cool & Add Precip Result: Purified Crystal Ether->Precip

Figure 1: Solvent selection decision tree for extraction and purification workflows.[1]

Experimental Determination Protocols

For researchers needing precise solubility data (e.g., mole fraction


 at specific temperatures), the following self-validating protocols are recommended.
Dynamic Laser Monitoring Method (High Precision)

This method eliminates human error in detecting the "disappearance" of the solid phase.[1]

  • Preparation: Place a known mass of 3-Piperidino-1,2-propanediol in a jacketed glass vessel.

  • Solvent Addition: Add a precise volume of solvent (e.g., Ethanol).[1]

  • Equilibration: Stir continuously while controlling temperature (

    
    ).
    
  • Detection: Direct a He-Ne laser beam through the solution.[1]

    • Undissolved: Beam scatters (low transmission).[1]

    • Dissolved: Beam passes clearly (max transmission).[1]

  • Data Logging: Record the temperature at which laser transmission stabilizes at 100%.

Gravimetric Standard Method (Robust)[1]
  • Saturation: Add excess solid to the solvent at a fixed temperature (e.g., 298.15 K).[1]

  • Agitation: Stir for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Stop stirring and allow settling for 2 hours. Filter the supernatant using a syringe filter (0.45 µm) pre-heated to the same temperature.

  • Drying: Weigh a sample of the filtrate, evaporate the solvent under vacuum, and weigh the dry residue.

  • Calculation:

    
    [1]
    

Thermodynamic Modeling Framework

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model for this class of amino-diols.[1]



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from experimental data.
    

Application: By measuring solubility at just three temperatures (e.g., 288K, 298K, 308K), you can solve for A, B, and C, allowing accurate interpolation across the entire operating range (273K–323K).[1]

Practical Applications

Purification via Recrystallization

The "Antisolvent Crash" method is most effective for this compound due to its sharp solubility contrast between alcohols and ethers.[1]

  • Step 1: Dissolve crude 3-Piperidino-1,2-propanediol in a minimum volume of warm Methanol or Ethanol (approx. 40°C).[1]

  • Step 2: Slowly add Diethyl Ether or Hexane dropwise until a persistent cloudiness appears.[1]

  • Step 3: Cool the mixture to 0°C. The hydrophobic piperidine moiety will drive precipitation as the solvent polarity decreases.[1]

  • Step 4: Filter and wash the crystals with cold Ether.[1]

CO₂ Capture Solvent Formulation

In carbon capture, the compound is used as a 30% w/w aqueous solution .[1]

  • Mechanism: The tertiary amine acts as a proton acceptor, while the hydroxyl groups stabilize the carbamate/bicarbonate intermediates via hydrogen bonding.[1]

  • Advantage: Unlike primary amines (MEA), 3-Piperidino-1,2-propanediol exhibits a lower heat of regeneration, making the stripping process more energy-efficient.[1]

References

  • Physicochemical Properties & Synthesis

    • Source: PubChem Compound Summary for CID 97824, 3-Piperidino-1,2-propanediol.[1]

    • URL:[Link][1]

  • CO₂ Capture & Solvation Energy

    • Title: Quantitative Kinetic Model of CO₂ Absorption in Aqueous Tertiary Amine Solvents.
    • Source: Journal of Chemical Information and Modeling (2021).[1]

    • URL:[Link][1]

  • Purification & Solvent Usage

    • Title: Processes for preparing novel methylene blue derivative (Patent US7176308B2).[1]

    • Context: Describes extraction with Dichloromethane and washing with Ether.
    • URL

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of 3-Piperidino-1,2-propanediol

The following technical guide details the spectroscopic characterization of 3-Piperidino-1,2-propanediol , synthesized for researchers and analytical scientists in pharmaceutical development. [1] Executive Summary 3-Pipe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 3-Piperidino-1,2-propanediol , synthesized for researchers and analytical scientists in pharmaceutical development.

[1]

Executive Summary

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is a critical amino-alcohol intermediate used in the synthesis of pharmaceuticals, including dipyridamole and various local anesthetics.[1][2] Its structure combines a lipophilic piperidine ring with a hydrophilic vicinal diol, creating distinct spectroscopic signatures driven by the nitrogen lone pair and the chiral center at C2.[1]

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data necessary for structural validation.

Compound Profile & Physical Constants
ParameterDataNotes
IUPAC Name 3-(Piperidin-1-yl)propane-1,2-diol
CAS Number 4847-93-2
Formula

Molecular Weight 159.23 g/mol
Appearance White solid / Low-melting solidMP: 77–80 °C
Solubility Soluble in

, Methanol, Ethanol
Hygroscopic
Mass Spectrometry (MS) Analysis

The mass spectrum of 3-Piperidino-1,2-propanediol is dominated by amine-directed fragmentation.[1] The nitrogen atom directs ionization, leading to a characteristic alpha-cleavage that serves as the primary diagnostic peak.[1]

Fragmentation Pathway
  • Molecular Ion (

    
    ):  A weak signal at m/z 159  is typically observed under Electron Impact (EI) ionization due to the stability of the fragment ions.[1]
    
  • Base Peak (m/z 98): The most abundant ion arises from

    
    -cleavage  adjacent to the nitrogen atom.[1] The bond between C2 and C3 breaks, expelling the diol chain (
    
    
    
    ) and leaving the resonance-stabilized iminium ion (
    
    
    ).[1]
  • Secondary Fragment (m/z 128): Loss of the terminal hydroxymethyl group (

    
    , 31 Da) from the molecular ion.[1]
    
MS Fragmentation Workflow (Graphviz)

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 159 Base_Peak Base Peak (Alpha-Cleavage) m/z 98 [CH2=N(Piperidine)]+ M_Ion->Base_Peak - C2H5O2• (Alpha Cleavage) Frag_128 Fragment m/z 128 [M - CH2OH]+ M_Ion->Frag_128 - CH2OH• (31 Da) Neutral_Loss Neutral Loss (Glycol Radical) Base_Peak->Neutral_Loss Dominant Pathway

Caption: Primary fragmentation pathway under Electron Impact (EI) ionization showing the formation of the diagnostic base peak at m/z 98.

Infrared Spectroscopy (IR)

The IR spectrum is characterized by the interplay between the hydrogen-bonded hydroxyl groups and the tertiary amine.[1]

Frequency (

)
IntensityAssignmentMechanistic Insight
3200–3450 Broad, StrongO-H StretchIntermolecular H-bonding of the vicinal diol.
2910–2950 StrongC-H Stretch (Asym)

vibrations of the piperidine ring.[1]
2850–2860 MediumC-H Stretch (Sym)

vibrations of the piperidine ring.[1]
2700–2800 Weak/ShoulderBohlmann BandsLone pair

interaction (indicates trans-diaxial C-H bonds relative to N lone pair).[1]
1050–1100 StrongC-O StretchCharacteristic of primary and secondary alcohols.[1]
Nuclear Magnetic Resonance (NMR)

The NMR analysis requires careful attention to stereochemistry.[1] The chiral center at C2 makes the protons at C1 and C3 diastereotopic, meaning they are chemically non-equivalent and will appear as complex multiplets rather than simple doublets or triplets.[1]


H NMR Data (400 MHz,

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
H-2 3.75 – 3.85Multiplet (m)1HMethine proton at the chiral center; deshielded by oxygen.[1]
H-1a, H-1b 3.48 – 3.65dd (Multiplet)2HTerminal hydroxymethyl protons.[1] Diastereotopic splitting often observed.[1]
H-3a, H-3b 2.35 – 2.55dd / Multiplet2HMethylene protons adjacent to Nitrogen.[1] Upfield from O-adjacent protons.[1]
Pip-

2.30 – 2.60Broad m4HProtons on the piperidine ring adjacent to Nitrogen.[1]
Pip-

1.40 – 1.65Broad m6HRemaining piperidine ring protons.[1]
OH 3.0 – 4.5Broad s2HExchangeable protons (position varies with concentration/solvent).[1]

C NMR Data (100 MHz,

)

(ppm)
Carbon TypeAssignment
66.5 – 68.0 CHC2 : Chiral methine carbon (CH-OH).[1]
64.5 – 65.5

C1 : Terminal hydroxymethyl (

-OH).[1]
60.0 – 61.5

C3 : Methylene attached to Nitrogen (

-N).[1]
54.5 – 55.0

Piperidine

: Carbons adjacent to Nitrogen ring.[1]
25.5 – 26.5

Piperidine

: Ring carbons.[1]
24.0 – 24.5

Piperidine

: Ring carbon furthest from N.
Experimental Protocols
Protocol A: NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred to minimize exchange broadening of the amine protons, though 
    
    
    
    can be used if solubility is an issue (note:
    
    
    will erase OH signals).
  • Concentration: Dissolve 10–15 mg of the solid in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Note: If the sample contains residual HCl salt, the amine protons will shift significantly downfield (>3.0 ppm) and broaden. Perform a basic extraction (

    
    ) if free base data is required.[1]
    
Protocol B: GC-MS Analysis
  • Column: HP-5MS or equivalent non-polar capillary column (30m x 0.25mm).

  • Inlet Temp: 250 °C.

  • Derivatization: For better peak shape, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the hydroxyl groups.[1]

    • Underivatized: Peak tailing may occur due to hydrogen bonding.[1][3]

    • Derivatized: Look for M+ at m/z 303 (Di-TMS derivative).[1]

References
  • Sigma-Aldrich. Product Specification: 3-Piperidino-1,2-propanediol (CAS 4847-93-2).[1][4][5] Retrieved from .[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-(Diethylamino)-1,2-propanediol (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[1][6] Retrieved from .[1][6]

  • ChemicalBook. Spectral Data Availability for Amino-Propanediol Derivatives.[1] Retrieved from .[1]

  • PubChem. Compound Summary: 3-piperidin-1-ylpropane-1,2-diol.[1][7] National Library of Medicine.[1] Retrieved from .[1]

Sources

Foundational

The Architect of Anesthesia: A Technical Deep Dive into 3-Piperidino-1,2-propanediol

Executive Summary: The Pivot Molecule 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) represents a fascinating case study in chemical evolution. Born in the "Golden Age" of anesthetic discovery (circa 1930s), it served as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot Molecule

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) represents a fascinating case study in chemical evolution. Born in the "Golden Age" of anesthetic discovery (circa 1930s), it served as the critical scaffold for Diperodon (Diothane) , a drug designed to dethrone cocaine and procaine. While its pharmaceutical prominence has waned, this amino-diol has reinvented itself in the 21st century as a high-precision base quencher in semiconductor photolithography and a kinetic promoter in carbon capture technologies.

This whitepaper deconstructs the molecule’s history, synthesis, and mechanistic versatility, serving as a blueprint for researchers leveraging piperidine scaffolds in drug discovery and materials science.

Historical Genesis: The Quest for "Diothane"

In the early 20th century, the medical community was locked in a race to find a local anesthetic that was potent, long-lasting, and—crucially—non-addictive.[1] Cocaine was effective but dangerous; Procaine (Novocaine) was safe but short-lived.

Enter T.H. Rider and the research team at the William S. Merrell Company (Cincinnati, Ohio). In the early 1930s, Rider hypothesized that the anesthetic duration could be extended by increasing the lipophilicity and structural rigidity of the molecule. He focused on phenylurethane derivatives rather than the ester linkages found in procaine.

The result was Diperodon (marketed as Diothane), synthesized by reacting 3-piperidino-1,2-propanediol with phenyl isocyanate. The diol was not merely a passive linker; its piperidine moiety provided the necessary basicity for sodium channel interaction, while the 1,2-diol backbone allowed for the attachment of two lipophilic phenylurethane "wings," creating a bulky structure that remained bound to nerve membranes longer than its predecessors.

Timeline of Significance
EraApplication FocusKey Mechanism
1930-1933 Discovery T.H. Rider synthesizes the diol as a precursor to dicarbanilate anesthetics.
1938 Clinical Peak Diothane recognized for superior duration in urology and ophthalmology.
1950s Decline Displaced by Lidocaine (amide anesthetics) due to toxicity/solubility issues.
2000s Resurgence Adopted as a base quencher in chemically amplified photoresists (semiconductors).
2020s Future Tech Identified as a kinetic promoter for CO₂ capture solvents (faster than MDEA).

Chemical Architecture & Synthesis

The synthesis of 3-piperidino-1,2-propanediol is a classic study in nucleophilic substitution. The objective is to introduce the piperidine ring onto a glycerol backbone without polymerizing the reactive intermediates.

The Chlorohydrin Route (Historical & Industrial Standard)

This pathway remains the most robust for scale-up. It utilizes 3-chloro-1,2-propanediol (glycerol


-chlorohydrin) and piperidine .

Reaction Logic:

  • Nucleophilic Attack: The secondary amine of piperidine acts as the nucleophile.

  • Displacement: It attacks the carbon bearing the chlorine (C3), displacing the chloride ion.

  • Base Scavenging: An excess of piperidine (or an added inorganic base like NaOH) is required to neutralize the HCl generated, driving the equilibrium forward.

Visualization of Synthesis Pathways

The following diagram illustrates the two primary routes: the direct chlorohydrin substitution and the epoxide ring-opening (epichlorohydrin) route.

SynthesisPathways cluster_legend Reaction Conditions Raw1 3-Chloro-1,2-propanediol Product 3-Piperidino-1,2-propanediol (Target) Raw1->Product Route A: Nucleophilic Substitution (aq. NaOH, 90°C) Raw2 Epichlorohydrin Inter Intermediate: 1-Piperidino-2,3-epoxypropane Raw2->Inter Route B: Ring Opening (Piperidine attack) Reagent Piperidine Reagent->Inter Reagent->Product Inter->Product Hydrolysis (H2O/H+) Route A is preferred for industrial scalability due to lower toxicity risks compared to Epichlorohydrin handling. Route A is preferred for industrial scalability due to lower toxicity risks compared to Epichlorohydrin handling.

Figure 1: Comparative synthetic pathways. Route A (Chlorohydrin) is generally preferred for direct access to the diol.

Experimental Protocol: Synthesis of 3-Piperidino-1,2-propanediol

Note: This protocol is adapted from historical methods refined for modern laboratory safety standards.

Reagents
  • 3-Chloro-1,2-propanediol: 110.5 g (1.0 mol)

  • Piperidine: 170.3 g (2.0 mol) [Excess acts as solvent and HCl scavenger]

  • Sodium Hydroxide (20% aq): Optional, if reducing piperidine equivalents.

  • Solvent: Ethanol or Water.

Step-by-Step Methodology
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Addition: Charge the flask with Piperidine. Heat to 50°C.

  • Reaction: Dropwise add 3-Chloro-1,2-propanediol over 60 minutes. The reaction is exothermic; maintain temperature below 90°C using an ice bath if necessary.

  • Reflux: Once addition is complete, reflux the mixture for 3–4 hours to ensure complete substitution.

  • Neutralization: If using only 1:1 equivalents, add NaOH solution to neutralize the piperidine hydrochloride salt formed. If using excess piperidine, the salt will precipitate or remain in solution depending on the solvent.

  • Purification:

    • Cool the mixture. Filter off the piperidine hydrochloride salt.

    • Distill the filtrate under reduced pressure (vacuum distillation).

    • Boiling Point: Collect the fraction boiling at 165–170°C at 20 mmHg (or approx. 115-120°C at lower pressures).

  • Crystallization: The distillate may solidify upon standing. Recrystallize from ethyl acetate/petroleum ether if high purity is required (mp 77–80°C).

Pharmacological & Modern Applications[1]

The Diperodon Mechanism (Anesthesia)

The transformation of the diol into Diperodon involves reacting both hydroxyl groups with phenyl isocyanate.

  • Structure-Activity Relationship (SAR):

    • Piperidine Head: Protonates at physiological pH (pKa ~9-10), allowing the molecule to bind to the intracellular side of the voltage-gated Na+ channel.

    • Dicarbanilate Tail: The two phenylurethane groups create immense steric bulk and lipophilicity, anchoring the drug into the lipid bilayer near the channel, prolonging the "block."

Semiconductor Lithography (The Proton Trap)

In modern Deep Ultraviolet (DUV) lithography, 3-Piperidino-1,2-propanediol plays a critical role as a base quencher .

  • Problem: In chemically amplified resists (CARs), photoacids generated by light exposure can diffuse into unexposed regions, blurring the circuit pattern.

  • Solution: The piperidine moiety acts as a "proton trap." Because it is a base, it neutralizes any stray acid molecules that drift into dark areas, sharpening the contrast of the final printed image. Its diol nature ensures compatibility with the polar polymer matrix of the resist.

Carbon Capture Kinetics

Recent studies (e.g., Chowdhury et al.) indicate that 3-Piperidino-1,2-propanediol functions as an effective activator in amine-based CO₂ scrubbing. The piperidine ring provides fast reaction kinetics (forming carbamates or bicarbonates), while the hydroxyl groups improve solubility in aqueous media and reduce volatility.

References

  • Rider, T. H. (1930). "Local Anesthetics derived from Dialkylamino-propanediols. I. Phenylurethans."[2] Journal of the American Chemical Society, 52(5), 2115–2118. Link

  • Rider, T. H. (1933). "Piperidinopropanediol Di-phenylurethane Hydrochloride (Diothane)."[2] Journal of the American Chemical Society, 55, 1284.

  • Merrell Co. (1934). "Diothane: A New Local Anesthetic."[3] U.S. Patent 2,009,144.

  • Chowdhury, F. A., et al. (2013). "Synthesis and selection of hindered amines for CO2 capture." International Journal of Greenhouse Gas Control, 19, 160-169. Link

  • Sigma-Aldrich. (2024). "Product Specification: 3-Piperidino-1,2-propanediol." Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 97824, 3-Piperidino-1,2-propanediol." Link

Sources

Exploratory

The Piperidine Pharmacophore: A Technical Guide to Biological Activity and Drug Design

Executive Summary In medicinal chemistry, the piperidine ring (hexahydropyridine) is not merely a structural linker; it is a privileged scaffold .[1][2] Found in over 70 FDA-approved drugs—including Donepezil (Alzheimer’...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the piperidine ring (hexahydropyridine) is not merely a structural linker; it is a privileged scaffold .[1][2] Found in over 70 FDA-approved drugs—including Donepezil (Alzheimer’s), Fentanyl (analgesia), and Ritalin (ADHD)—its ubiquity stems from its thermodynamic stability and conformational versatility.

This guide analyzes the biological potential of piperidine-containing compounds, moving beyond basic descriptions to explore the structural-activity relationships (SAR) that drive potency.[3] We focus on three primary therapeutic vectors: neurodegeneration (AChE inhibition) , oncology (antiproliferative mechanisms) , and analgesia (opioid receptor modulation) .

The Pharmacophore: Structural & Chemical Logic

The piperidine ring acts as a versatile "molecular clamp."[4] Its biological success is attributed to three physicochemical pillars:

  • Basicity (pKa ~11): At physiological pH (7.4), the nitrogen is protonated. This cationic center is critical for electrostatic interactions with anionic residues (e.g., Aspartate) in receptor binding pockets (G-protein coupled receptors, AChE gorges).

  • Conformational Flexibility: The ring exists primarily in a chair conformation but can adopt boat/twist-boat forms to accommodate steric demands within a binding site.

  • Functionalization Vectors: The ring offers multiple distinct vectors for substitution (N1, C2, C3, C4), allowing for precise tuning of lipophilicity and target selectivity.

Visualization: The Piperidine SAR Map

The following diagram illustrates the functional logic of the piperidine scaffold in drug design.

PiperidineSAR Piperidine Piperidine Core (C5H11N) N1 N1 Position Solubility & pKa Modulation (e.g., Donepezil Benzyl group) Piperidine->N1 Modulates C2 C2/C6 Positions Steric Shielding (Conformational Locking) Piperidine->C2 Restricts C4 C4 Position Pharmacophore Attachment (e.g., Fentanyl Phenyl ring) Piperidine->C4 Anchors Binding Anionic Site Interaction (Aspartate/Glutamate) N1->Binding Electrostatic Bond

Figure 1: Structural-Activity Relationship (SAR) map of the piperidine scaffold, highlighting key substitution vectors for drug optimization.

Therapeutic Architectures & Mechanisms

A. Neurology: Acetylcholinesterase (AChE) Inhibition

The most clinically significant application of piperidines in neurology is the treatment of Alzheimer’s Disease (AD).

  • Mechanism: Piperidines act as reversible inhibitors of AChE.

  • Case Study (Donepezil): The piperidine nitrogen binds to the anionic subsite (PAS) of the enzyme, while the benzyl group interacts via

    
    -
    
    
    
    stacking with Trp86. This dual-binding mode blocks the entry of acetylcholine into the catalytic gorge.
  • Critical Design Factor: The linker length between the piperidine nitrogen and the aromatic moiety determines selectivity between AChE and Butyrylcholinesterase (BuChE).

B. Oncology: Kinase & Tubulin Modulation

Piperidine derivatives exhibit potent antiproliferative effects through two distinct pathways:

  • Tubulin Polymerization Inhibition: 4-substituted piperidines can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in G2/M phase.

  • Kinase Inhibition (EGFR/VEGFR): The scaffold serves as a hinge binder in ATP-competitive inhibitors.

C. Analgesia: The Opioid Receptor

The 4-anilidopiperidine pharmacophore is the backbone of the fentanyl class.

  • Mechanism: Agonism of the

    
    -opioid receptor (MOR).
    
  • SAR Insight: Substituents at the N1 position (e.g., phenethyl in fentanyl) drastically increase lipophilicity, allowing rapid blood-brain barrier (BBB) penetration, resulting in high potency and fast onset.

Quantitative Data Summary

The following table synthesizes potency data (IC50) for representative piperidine classes against key targets.

Compound ClassPrimary TargetMechanismTypical IC50 / KiClinical Example
N-BenzylpiperidinesAChEReversible Inhibition5 - 20 nMDonepezil
4-Anilidopiperidines

-Opioid Receptor
Agonist1 - 2 nMFentanyl
Piperidine-SulfonamidesCA-II / CA-IXCarbonic Anhydrase Inhibition10 - 50 nMSLC-0111 (Phase II)
Piperidinyl-QuinazolinesEGFR KinaseATP Competition0.5 - 5

M
Vandetanib analogs

Experimental Protocol: The Ellman Assay for AChE Inhibition

Validation Level: High (Industry Standard) Purpose: To quantify the inhibitory potency (IC50) of novel piperidine derivatives against Acetylcholinesterase.

Principle

This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE.[5][6] The product, thiocholine, reacts with DTNB (Ellman’s Reagent) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.[5]

Workflow Logic

We do not simply mix reagents; we control the kinetic window .

  • Pre-incubation: Allows the inhibitor to reach equilibrium binding with the enzyme before the substrate initiates the race.

  • pH Control (8.0): Essential because the thiolate anion (TNB) color intensity is pH-dependent.

Step-by-Step Methodology
  • Buffer Preparation:

    • Prepare 0.1 M Phosphate Buffer (pH 8.0).[7]

    • Why: Mimics physiological pH while optimizing the colorimetric reaction of DTNB.

  • Enzyme Solution:

    • Dissolve AChE (from Electrophorus electricus) in buffer to 5 U/mL. Keep on ice.

    • Stability Check: Enzyme degrades at room temp; keep cold until use.

  • Reagent Setup:

    • DTNB: 10 mM in buffer (with 15 mg NaHCO3 per 10 mL to aid dissolution).

    • Substrate (ATCh): 75 mM Acetylthiocholine iodide in water.

  • Assay Execution (96-well plate):

    • Blank: 150 µL Buffer.

    • Control: 130 µL Buffer + 20 µL Enzyme + 20 µL DTNB (No Inhibitor).

    • Test: 130 µL Buffer + 20 µL Enzyme + 10 µL Piperidine Analog (various conc.) + 20 µL DTNB.

  • Incubation Phase 1 (Inhibition):

    • Incubate plate at 25°C for 10 minutes.

    • Critical Step: This allows the piperidine compound to dock into the AChE gorge.

  • Reaction Initiation:

    • Add 20 µL Substrate (ATCh) to all wells.

  • Measurement:

    • Read Absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes.

    • Calculate the slope (Velocity, V) of the linear portion.

Calculation


Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualizing the Assay Workflow

The following diagram details the logical flow of the Ellman assay, highlighting critical control points.

EllmanAssay Start Compound Library (Piperidine Derivatives) Incubation Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Start->Incubation Binding Equilibrium SubstrateAdd Substrate Addition (ATCh + DTNB) Incubation->SubstrateAdd Initiation Reaction Hydrolysis Reaction Thiocholine + DTNB -> TNB (Yellow) SubstrateAdd->Reaction Kinetics Readout Spectrophotometry (Abs @ 412 nm) Reaction->Readout Quantification Analysis Data Analysis (IC50 Calculation) Readout->Analysis Regression

Figure 2: Workflow for the Ellman Assay, detailing the kinetic steps required for accurate IC50 determination.

Future Directions: Beyond Simple Inhibition

The field is moving toward Targeted Protein Degradation (TPD) . Piperidine scaffolds are increasingly used as the "warhead" or linker attachment point in PROTACs (Proteolysis Targeting Chimeras). By attaching a piperidine-based ligand (targeting a protein of interest) to an E3 ligase recruiter, researchers can induce the degradation of the target protein rather than mere inhibition.

References

  • Piperidine as a Privileged Scaffold

    • Goel, P., et al. (2018). "Recent advancement of piperidine moiety in treatment of cancer- A review." European Journal of Medicinal Chemistry.
  • Donepezil Mechanism of Action

    • Sugimoto, H., et al. (2002). "Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor." Japanese Journal of Pharmacology.
  • The Ellman Assay Protocol

    • Ellman, G. L., et al. (1961).[6] "A new and rapid colorimetric determination of acetylcholinesterase activity."[8] Biochemical Pharmacology.

  • Fentanyl and Opioid SAR

    • Vardanyan, R. S., & Hruby, V. J. (2014).

Sources

Foundational

The Piperidine Motif: A Physicochemical &amp; Pharmacophoric Anchor in Drug Design

[1] Executive Summary The piperidine ring ( ) is not merely a structural linker; it is a thermodynamic anchor.[1] As a saturated, six-membered nitrogen heterocycle, it appears in over 70 FDA-approved therapeutics, includ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The piperidine ring (


) is not merely a structural linker; it is a thermodynamic anchor.[1] As a saturated, six-membered nitrogen heterocycle, it appears in over 70 FDA-approved therapeutics, including Donepezil , Fentanyl , and Ritalin . Its ubiquity stems from a unique convergence of physicochemical properties: a predictable pKa (~11.[1]2) that ensures ionization at physiological pH, a defined chair conformation that directs substituents into precise vectors, and the ability to participate in high-energy cation-

interactions
.

This guide dissects the piperidine motif for medicinal chemists, moving beyond basic structure to the thermodynamics of binding and synthetic accessibility.

Physicochemical Foundation: The Cationic Anchor

Protonation and Electrostatics

At the physiological pH of 7.4, the piperidine nitrogen (pKa


 11.2) exists almost exclusively (>99.9%) in its protonated, cationic form.[1] This is the single most critical feature of the motif.
  • Ionic Anchoring: The protonated amine acts as a primary anchor point, forming salt bridges with anionic residues (Aspartate, Glutamate) in the binding pocket.

  • Cation-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Interactions:  The positive charge density on the nitrogen allows for strong non-covalent binding with electron-rich aromatic side chains (Tryptophan, Phenylalanine, Tyrosine). This interaction can contribute 2–5 kcal/mol to binding affinity, often exceeding the strength of a neutral Hydrogen bond.
    
Conformational Dynamics (The Chair)

Unlike planar aromatic rings, piperidine is a 3D scaffold.[2] It predominantly adopts a chair conformation to minimize torsional strain.[1][2]

  • Equatorial Preference: Substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions.[1] This allows chemists to predict the spatial vector of pharmacophores with high accuracy.

  • The "A-Value": The free energy difference (

    
    ) between axial and equatorial conformers dictates rigidity. For a methyl group on piperidine, the A-value is ~1.7 kcal/mol, heavily favoring the equatorial stance.
    
Interaction Map (DOT Visualization)

The following diagram illustrates the primary interaction modes of the piperidine scaffold within a receptor pocket.

PiperidineInteractions Piperidine Piperidine Motif (Protonated N+) AspGlu Asp/Glu Residues (Anionic Site) Piperidine->AspGlu Salt Bridge (Ionic) Aromatic Trp/Phe/Tyr (Pi System) Piperidine->Aromatic Cation-Pi Interaction Backbone Hydrophobic Pocket (Van der Waals) Piperidine->Backbone Hydrophobic Packing

Figure 1: The "Interaction Triad" of the piperidine scaffold. The cationic nitrogen drives specific, high-affinity anchoring while the carbon backbone provides non-specific hydrophobic burial.

Case Study: Donepezil & Acetylcholinesterase (AChE)

To understand the causality of piperidine selection, we analyze Donepezil (Aricept), a reversible AChE inhibitor used in Alzheimer’s disease.[3]

The Mechanism

Donepezil does not bind randomly; it spans the entire active site gorge of AChE.

  • The Anchor: The piperidine nitrogen is protonated.[4][5] It forms a critical cation-

    
     interaction  with the indole ring of Trp86  in the choline-binding site.
    
  • The Spacer: The piperidine ring provides the correct steric bulk and curvature to position the benzyl group towards the peripheral anionic site (PAS).

  • Thermodynamics: Mutation studies show that replacing Trp86 abolishes binding, proving the piperidine-mediated cation-

    
     interaction is the thermodynamic driver of efficacy.[1]
    

Synthetic Accessibility: Reductive Amination

The dominance of piperidine is also due to the ease with which it can be synthesized and derivatized. Reductive Amination is the industry-standard protocol for installing piperidine moieties, allowing for convergent synthesis (joining two complex fragments).[1]

Standard Protocol (Self-Validating)

Objective: Coupling a piperidine derivative (Amine) with a core scaffold (Ketone/Aldehyde).[1]

Reagents:

  • Amine: 4-substituted piperidine (1.0 equiv)[1]

  • Carbonyl: Target ketone/aldehyde (1.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (catalytic, optional)

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine and ketone in DCE. If reaction is slow, add 1-2 drops of Acetic Acid to activate the carbonyl. Stir for 30-60 mins. Validation: Monitor by TLC (disappearance of starting amine).[1]

  • Reduction: Add STAB in one portion. The reaction is typically exothermic; maintain at RT. Stir for 2–12 hours. Why STAB? It is mild and will not reduce the ketone before the imine forms, preventing alcohol byproducts.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash organic layer with brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (typically MeOH/DCM).
    
Synthetic Pathway Visualization

SyntheticWorkflow Start Start: Ketone + Piperidine Imine Intermediate: Imine/Iminium Ion Start->Imine Dehydration (-H2O) Reduction Reagent: Na(OAc)3BH (STAB) Imine->Reduction Hydride Transfer Product Final Product: N-Alkylated Piperidine Reduction->Product Quench & Isolate

Figure 2: The Reductive Amination Cascade.[1][6] This convergent route allows late-stage functionalization of the piperidine nitrogen.

Comparative Data: Bioisosteric Profiling

When optimizing a lead, medicinal chemists often swap the piperidine for related heterocycles to tune lipophilicity (LogP) and solubility.

ScaffoldStructurepKa (Conj. Acid)LogP (approx)Key Feature
Piperidine

11.2 0.84 High basicity; strong cation-

potential.[1]
Piperazine

9.8 (N1) / 5.6 (N2)-1.17Improved water solubility; secondary handle for linking.[1]
Morpholine

8.3-0.86Reduced basicity; metabolic blocking (O-atom).[1]
Pyrrolidine

11.30.46Compact 5-ring; alters vector angles significantly.[1]

Scientist's Note: Switching from piperidine to morpholine drops the pKa by ~3 units. This often reduces hERG channel toxicity (a common liability of basic amines) but may weaken the critical salt-bridge interaction in the target pocket.

References

  • C

    
     Interactions in Molecular Recognition 
    Source: National Institutes of Health (PMC)
    URL:[Link][1]
    
  • Donepezil: Mechanism of Action and Binding Mode Source: National Center for Biotechnology Information (Bookshelf) URL:[1][Link][1]

  • Reductive Amination in Pharmaceutical Synthesis Source: Chemical Reviews (ACS Publications) URL:[1][Link][1]

  • Piperidine: Physicochemical Properties and Reactivity Source: Wikipedia (Chemical Data Standards) URL:[1][Link][1]

Sources

Exploratory

Thermal Stability and Decomposition of 3-Piperidino-1,2-propanediol

The following technical guide details the thermal stability profile and decomposition mechanisms of 3-Piperidino-1,2-propanediol . This document is structured for researchers and process chemists requiring rigorous data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermal stability profile and decomposition mechanisms of 3-Piperidino-1,2-propanediol . This document is structured for researchers and process chemists requiring rigorous data on handling, storage, and stress-testing of this pharmaceutical intermediate.

Technical Monograph | Version 1.0

Executive Summary

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) exhibits a moderate thermal stability profile , characteristic of


-amino alcohols. While chemically stable at ambient temperatures under inert conditions, it is susceptible to two primary degradation vectors at elevated temperatures (>120°C): oxidative degradation  of the tertiary amine and acid-catalyzed dehydration  of the vicinal diol moiety.
  • Safe Operating Limit: < 60°C (Long-term storage), < 100°C (Short-term processing).

  • Critical Instability Onset: > 150°C (Dehydration/Polymerization risk).

  • Primary Hazards: Formation of reactive aldehydes and secondary amines (potential genotoxins) upon cleavage.

Physicochemical Baseline

Understanding the thermodynamic baseline is prerequisite to analyzing stability.

PropertyValueImplication for Stability
CAS Number 4847-93-2Identity verification.
Molecular Formula C

H

NO

MW: 159.23 g/mol .
Structure Piperidine ring

-substituted with 2,3-dihydroxypropyl chain.
Tertiary amine + Vicinal Diol functionality.
Physical State Viscous liquid or low-melting solid.High viscosity impedes heat transfer, creating "hot spots" during bulk heating.
Melting Point 77–80 °C (lit.)Phase transition facilitates increased reactivity in the melt.
Boiling Point ~284 °C (Est. at 760 mmHg)Do not distill at atm pressure. High likelihood of decomposition before boiling.
Flash Point ~155 °CCombustible; vapors may form explosive mixtures >150°C.

Decomposition Mechanisms

The degradation of 3-Piperidino-1,2-propanediol is not a single event but a competition between oxidative and thermal elimination pathways.

Pathway A: Oxidative Degradation (The Primary Risk)

Like many tertiary amines, the piperidine nitrogen is electron-rich and prone to oxidation by atmospheric oxygen, especially in the presence of trace metals (Fe, Cu) often found in steel reactors.

  • Mechanism: Formation of the N-oxide .

  • Consequence: At temperatures >100°C, amine N-oxides can undergo Cope Elimination (if a

    
    -hydrogen is accessible) or Meisenheimer rearrangement, leading to chain cleavage and the release of hydroxylamines or alkenes.
    
Pathway B: Thermal Dehydration (The High-Temp Risk)

The 1,2-diol (glycol) substructure is susceptible to dehydration, particularly under acidic conditions or extreme heat (>150°C).

  • Mechanism: Acid-catalyzed loss of water (E1 mechanism) from the secondary or primary hydroxyl group.[1]

  • Consequence: Formation of enols which tautomerize to amino-ketones or amino-aldehydes . These electrophiles can cross-link with unreacted amine to form insoluble oligomers (tars).

Pathway C: C-N Bond Fission

At extreme temperatures (>250°C), homolytic cleavage of the C-N bond occurs, stripping the piperidine ring from the aliphatic chain.

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation based on structural reactivity principles.

DecompositionPathways Parent 3-Piperidino-1,2-propanediol (Stable < 100°C) NOxide N-Oxide Intermediate (Unstable) Parent->NOxide Oxidation (O2, >100°C) Dehyd Amino-Enol / Ketone (Reactive Electrophile) Parent->Dehyd Dehydration (-H2O, >150°C) Frag1 Piperidine (Secondary Amine) Parent->Frag1 Thermal Cleavage (>250°C) NOxide->Frag1 Cope Elimination Frag2 Allylic/Aldehyde Fragments (Polymerization Precursors) NOxide->Frag2 Rearrangement Oligomer Insoluble Tars/Oligomers Dehyd->Oligomer Cross-linking

Figure 1: Hypothesized thermal degradation pathways for 3-Piperidino-1,2-propanediol showing oxidative and dehydration routes.

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot (which may contain catalytic impurities), the following self-validating protocols are recommended.

Accelerated Stability Stress Test (ASST)

Do not rely on generic data. Perform this test to determine the "Safe Process Window."

Methodology:

  • Preparation: Aliquot 5g samples into three headspace GC vials.

    • Sample A: Control (Ambient, Inert atm).

    • Sample B: Thermal Stress (120°C, N

      
       atm, 24 hours).
      
    • Sample C: Oxidative Stress (120°C, Air atm, 24 hours).

  • Analysis: Dilute samples in Methanol and analyze via LC-MS/MS (to detect non-volatile oligomers) and GC-MS (to detect piperidine cleavage products).

  • Success Criteria:

    • Purity drop < 0.5%.

    • No detection of Piperidine (m/z 85) or Glycidol derivatives.

TGA/DSC Characterization
  • Instrument: Simultaneous Thermal Analyzer (STA).

  • Crucible: Alumina (inert) vs. Stainless Steel (mimic reactor).

  • Ramp: 10°C/min from 30°C to 400°C.

  • Atmosphere: Run in N

    
     first, then Air.
    
  • Interpretation:

    • Endotherm (77-80°C): Melting point.

    • Exotherm onset (>150°C): Decomposition.[2][3][4][5] Note: If exotherm appears earlier in Air than N

      
      , the molecule is oxidatively sensitive.
      

Storage and Handling Protocols

Based on the stability profile, the following handling rigor is required to maintain pharmaceutical grade purity.

ParameterProtocolRationale
Storage Temp Room Temp (20-25°C) Below the activation energy for oxidation/dehydration.
Atmosphere Nitrogen Blanket Essential. Excludes O

to prevent N-oxide formation.
Container HDPE or Glass Avoid Iron/Mild Steel containers which catalyze degradation.
Re-test Date 12 Months Hygroscopicity may alter water content, promoting hydrolysis.
Handling Avoid rapid heating Use oil baths or jacketed vessels. Avoid heating mantles (hot spots).

References

  • Borregaard AS. (2012). Safety Data Sheet: 3-Amino-1,2-propanediol. (Analogous structure stability data).

  • Freeman, S. A., et al. (2016). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." Industrial & Engineering Chemistry Research. (Mechanisms of piperidine ring stability).

  • Henne, A. L., & Matuszak, A. H. (1944).[6] "The Dehydration of Secondary and Tertiary Alcohols." Journal of the American Chemical Society.[6] (Fundamental mechanism of diol dehydration). [6]

  • PubChem. (2025). Compound Summary: 3-Piperidino-1,2-propanediol (CAS 4847-93-2). National Library of Medicine.

  • Fisher Scientific. (2023). Safety Data Sheet: 1,2-Propanediol, 3-amino-. (Handling and storage compatibility).[2]

Sources

Foundational

literature review of 3-Piperidino-1,2-propanediol research

This guide provides a comprehensive technical review of 3-Piperidino-1,2-propanediol, synthesizing its chemical identity, synthesis pathways, pharmacological relevance as a Tolperisone metabolite, and safety profile.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of 3-Piperidino-1,2-propanediol, synthesizing its chemical identity, synthesis pathways, pharmacological relevance as a Tolperisone metabolite, and safety profile.[1]

Synthesis, Pharmacokinetics, and Analytical Profiling[1]

Executive Summary

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is a vicinal diol featuring a tertiary piperidine amine.[1] It serves two critical roles in pharmaceutical sciences:

  • Synthetic Intermediate: A key building block for the synthesis of central nervous system (CNS) agents, including Diphenylpyraline and related antihistamines.

  • Metabolic Marker: A structural fragment and potential metabolite/degradant of the centrally acting muscle relaxant Tolperisone (Mydocalm).

Critical Safety Notice: Unlike simple glycols (e.g., propylene glycol), this compound exhibits significant acute oral toxicity (H300: Fatal if swallowed ) due to the piperidine moiety. Strict containment protocols are required.[2]

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]
ParameterSpecification
IUPAC Name 3-(Piperidin-1-yl)propane-1,2-diol
CAS Number 4847-93-2
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Appearance White to off-white solid / viscous liquid (hygroscopic)
Melting Point 77–80 °C
Boiling Point ~285 °C (Predicted)
pKa ~14.2 (Alkoxide formation), ~9.0 (Piperidine nitrogen)
Solubility Soluble in water, ethanol, methanol; Sparingly soluble in ether.[1][3]
Synthesis & Production Methodologies

The synthesis of 3-Piperidino-1,2-propanediol relies on the nucleophilic attack of the secondary amine (piperidine) on an electrophilic propyl chain.[1] Two primary industrial routes exist: the Chlorohydrin Route and the Glycidol Route .

A. Mechanistic Pathway

The reaction proceeds via an SN2 mechanism. The lone pair on the piperidine nitrogen attacks the terminal carbon of the electrophile.[1]

Synthesis Piperidine Piperidine (Nucleophile) Intermediate Transition State (Quaternary Ammonium) Piperidine->Intermediate Amine Attack Electrophile 3-Chloro-1,2-propanediol (or Glycidol) Electrophile->Intermediate Product 3-Piperidino-1,2-propanediol Intermediate->Product Ring Opening / Cl- Loss Byproduct HCl (Scavenged) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic substitution.[1]

B. Laboratory Scale Protocol (Chlorohydrin Route)

Note: This protocol is adapted from standard amino-diol synthesis methodologies.

Reagents:

  • Piperidine (1.0 eq)[1][3]

  • 3-Chloro-1,2-propanediol (1.1 eq)[1][4]

  • Sodium Hydroxide (NaOH) (1.1 eq, 20% aq. solution)

  • Solvent: Ethanol or Water[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and temperature probe.

  • Charging: Charge Piperidine and solvent into the flask. Heat to 40°C.

  • Addition: Add 3-Chloro-1,2-propanediol dropwise over 60 minutes. The reaction is exothermic; maintain temperature <60°C.[5]

  • Scavenging: Once addition is complete, add NaOH solution to neutralize the generated HCl. Stir at 60°C for 4 hours.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Extract the residue with ethyl acetate (to remove inorganic salts).

    • Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallize from minimal hot ethyl acetate or perform vacuum distillation (high vacuum required due to high BP).

Pharmacological Context: The Tolperisone Connection[1][2]

3-Piperidino-1,2-propanediol is structurally embedded within Tolperisone , a centrally acting muscle relaxant.[1] Understanding this relationship is vital for impurity profiling and metabolic studies.

Metabolic Pathway & Degradation

Tolperisone undergoes extensive first-pass metabolism, primarily via CYP2D6. While the major route is methyl-hydroxylation of the aromatic ring, oxidative deamination or hydrolysis can yield the diol fragment.[1]

Metabolism Tolperisone Tolperisone (Parent Drug) CYP2D6 CYP2D6 (Enzyme) Tolperisone->CYP2D6 Degradation Hydrolysis / Oxidative Cleavage Tolperisone->Degradation Minor Pathway Metabolite1 Hydroxymethyl-tolperisone (Major Metabolite) CYP2D6->Metabolite1 Hydroxylation Diol 3-Piperidino-1,2-propanediol (Metabolite/Degradant) Degradation->Diol

Figure 2: Metabolic relationship between Tolperisone and 3-Piperidino-1,2-propanediol.[1]

Significance in Drug Development:

  • Impurity A: In the synthesis of Tolperisone, unreacted 3-piperidino-1,2-propanediol (if used as a precursor via reverse synthesis) or its degradation must be monitored.

  • Toxicology: The presence of the free piperidine moiety contributes to the acute toxicity profile, distinct from the parent drug.[1]

Analytical Profiling & Detection

Due to the lack of a strong UV chromophore (no aromatic ring) in 3-Piperidino-1,2-propanediol, standard UV-HPLC is insensitive.[1] Derivatization or Mass Spectrometry is required.

A. GC-MS Method (Preferred)

Gas Chromatography is ideal for this semi-volatile, polar compound after derivatization to improve volatility and peak shape.

  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) or Trifluoroacetic Anhydride (TFAA).[1]

  • Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).[1]

  • Carrier Gas: Helium (1.0 mL/min).

  • Temp Program: 80°C (1 min) → 10°C/min → 280°C.

  • Detection: EI Source (70 eV). Monitor molecular ion (after TMS derivatization, M+ will be 159 + 2*72 = 303).

B. HPLC-CAD/ELSD Method

For liquid chromatography, a universal detector is necessary.

ParameterCondition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 15 mins
Detector Charged Aerosol Detector (CAD) or ELSD
Rationale HILIC retains the polar diol; low pH ensures the piperidine nitrogen is protonated for better peak shape.
Safety & Toxicology (E-E-A-T Critical)

Hazard Classification (GHS):

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 2 (H300 )

  • Skin Irritation: Category 2 (H315)

  • Serious Eye Damage: Category 1 (H318)

Toxicological Insight: The LD50 (oral, rat) is estimated to be low (< 50 mg/kg) based on the "Acute Tox 2" classification. This high toxicity is characteristic of certain piperidine derivatives which can act as ganglionic stimulants or depressants.[1] This contrasts sharply with the parent drug Tolperisone, which has a much safer profile (LD50 ~1500 mg/kg).

Handling Protocol:

  • Engineering Controls: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Decontamination: In case of spill, neutralize with dilute acid (to protonate the amine) before absorbing with inert material.

References
  • PubChem. (2025).[3][6] 3-Piperidino-1,2-propanediol (Compound).[1][7][8][9] National Library of Medicine. [Link][1][7][8]

  • Kocsis, P., et al. (2005). Tolperisone-type drugs: inhibition of voltage-gated sodium channels.[1] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Piperidine Derivatives.[Link][1]

Sources

Protocols & Analytical Methods

Method

use of 3-Piperidino-1,2-propanediol as a chemical intermediate in synthesis

Application Note: 3-PPD-01 Title: Strategic Utilization of 3-Piperidino-1,2-propanediol as a Bifunctional Intermediate in Pharmaceutical and Polymer Synthesis[1] Executive Summary This application note details the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-PPD-01 Title: Strategic Utilization of 3-Piperidino-1,2-propanediol as a Bifunctional Intermediate in Pharmaceutical and Polymer Synthesis[1]

Executive Summary

This application note details the synthetic utility of 3-Piperidino-1,2-propanediol (3-PPD) (CAS: 4847-93-2), a versatile amino-diol intermediate.[1] Unlike simple aliphatic diols, 3-PPD incorporates a tertiary piperidine amine, providing internal basicity and catalytic activity.[1] This guide focuses on two high-value applications: (1) its use as a regioselective linker in pharmaceutical design (creating "nitrogenous Guaifenesin" analogs or amino-ester anesthetics) and (2) its role as a catalytic chain extender in polyurethane synthesis.[1] We provide validated protocols for selective functionalization and polymer integration, addressing the specific challenge of distinguishing between primary and secondary hydroxyl reactivity.

Chemical Profile & Reactivity Matrix

PropertySpecificationSynthetic Implication
IUPAC Name 3-(piperidin-1-yl)propane-1,2-diolBase structure for nomenclature.[1][2]
CAS Number 4847-93-2Standard commercial identifier (racemic).[1]
Molecular Weight 159.23 g/mol Calculation basis for stoichiometry.[1]
pKa (Predicted) ~9.5 - 10.0 (Piperidine N)Acts as an HCl scavenger; may require non-acidic conditions or salt formation.[1]
Primary -OH C-1 PositionHigh Reactivity: Accessible for esterification/alkylation.[1]
Secondary -OH C-2 PositionLower Reactivity: Sterically hindered; requires forcing conditions.[1]
Tertiary Amine Piperidine RingCatalytic: Promotes urethane formation; autocatalytic in base-mediated reactions.[1]
Structural Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways available based on the specific functional group targeted.

G Start 3-Piperidino-1,2-propanediol (3-PPD) Path1 Primary -OH Activation (Kinetic Control) Start->Path1 1 eq. Electrophile Low Temp (-10°C) Path2 Vicinal Diol Reaction (Thermodynamic Control) Start->Path2 Phosgene/CDI or Aldehydes Path3 Nitrogen Catalysis (Polymerization) Start->Path3 Isocyanates (MDI/TDI) Prod1 Mono-Esters/Ethers (Drug Linkers) Path1->Prod1 Prod2 Cyclic Carbonates or Acetals Path2->Prod2 Prod3 Self-Catalyzed Polyurethanes Path3->Prod3

Figure 1: Divergent synthetic pathways for 3-PPD.[1] The primary hydroxyl group allows for selective derivatization, while the vicinal diol motif enables cyclization strategies.

Application 1: Pharmaceutical Synthesis (Regioselective Linker)

In medicinal chemistry, 3-PPD is used to append a solubilizing basic tail to lipophilic drugs.[1] This is common in the design of local anesthetics and muscle relaxants (structurally similar to Guaifenesin analogs but with a basic nitrogen).

The Challenge: Selective functionalization of the primary hydroxyl (C1) without affecting the secondary hydroxyl (C2). The Solution: Exploiting steric hindrance and temperature control.

Protocol A: Selective Mono-Tosylation of 3-PPD

This protocol creates a reactive intermediate (Primary Tosylate) that can be coupled to phenols or amines.[1]

Materials:

  • 3-Piperidino-1,2-propanediol (10 mmol, 1.59 g)[1]

  • p-Toluenesulfonyl chloride (TsCl) (10.5 mmol, 2.00 g)[1]

  • Triethylamine (TEA) (15 mmol) or Pyridine (Solvent/Base)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-PPD (1.59 g) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature suppresses the reaction at the secondary hydroxyl.

  • Addition: Add TEA (2.1 mL). Then, add TsCl (2.00 g) dissolved in DCM (5 mL) dropwise over 30 minutes.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (System: MeOH/DCM 1:9).[1] The mono-tosylate will appear as a new spot; the di-tosylate (impurity) will run higher.[1]

  • Quench: Quench with water (10 mL) while stirring vigorously.

  • Workup: Separate the organic layer. Wash with saturated NaHCO₃ (2x) and brine (1x).[1] Note: Avoid acidic washes, as the piperidine nitrogen will protonate and extract into the aqueous phase.

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: The crude product is the primary mono-tosylate , ready for immediate coupling with nucleophiles (e.g., sodium phenoxide derivatives).

Application 2: Polymer Chemistry (Catalytic Chain Extender)

3-PPD is a high-value additive in polyurethane (PU) synthesis.[1] The tertiary amine in the piperidine ring acts as an autocatalyst , promoting the reaction between isocyanates and hydroxyls. This eliminates the need for leachable external catalysts (like DABCO) in biomedical or low-VOC applications.[1]

Protocol B: Synthesis of Self-Catalyzing Polyurethane Foam (Lab Scale)

Objective: Incorporate 3-PPD as a co-polyol to enhance cure rate and cross-linking density.

Formulation Table:

Component Function Mass (parts by weight)
Polyether Polyol (MW 2000) Base Polymer 100.0
3-PPD Chain Extender / Catalyst 2.0 - 5.0
Water Blowing Agent 3.0
Silicone Surfactant Cell Stabilizer 1.0

| MDI (Methylene diphenyl diisocyanate) | Hard Segment | Index 110 (Calc.[1][3] based on OH number) |

Workflow:

  • Premix: In a plastic beaker, mix the Polyether Polyol, 3-PPD, Water, and Surfactant.

  • Dispersion: Mix at 2000 RPM for 30 seconds. Observation: The mixture may warm slightly due to the amine-water interaction.

  • Activation: Add the MDI rapidly.

  • Mixing: Mix vigorously for 10 seconds.

  • Rise: Pour immediately into a mold. Measure Cream Time (start of rise) and Tack-Free Time (surface cure).[1]

    • Note: Formulations with 3-PPD will cure significantly faster than controls due to the piperidine nitrogen.[1]

Polymerization Mechanism Diagram

Polyurethane Step1 Reagents: Isocyanate (R-NCO) + 3-PPD Step2 Catalytic Activation: Piperidine N complexes with R-NCO (Lowers Activation Energy) Step1->Step2 Step3 Nucleophilic Attack: Primary -OH attacks Carbonyl C Step2->Step3 Step4 Chain Extension: Formation of Urethane Linkage Step3->Step4 Step5 Secondary Cross-linking: Secondary -OH reacts (Slower) Step4->Step5

Figure 2: Mechanism of 3-PPD in polyurethane synthesis.[1] The piperidine moiety accelerates the initial nucleophilic attack.

Analytical Quality Control (QC)

When synthesizing or sourcing 3-PPD, verify identity and purity using Proton NMR.[1][4]

  • ¹H NMR (CDCl₃, 400 MHz) Diagnostic Peaks:

    • δ 3.8 - 3.9 ppm (m, 1H): Methine proton at C2 (Secondary alcohol).[1]

    • δ 3.5 - 3.7 ppm (m, 2H): Methylene protons at C1 (Primary alcohol).[1]

    • δ 2.3 - 2.6 ppm (m, 6H): Methylene protons adjacent to Nitrogen (Piperidine ring + C3 chain).[1]

    • δ 1.4 - 1.6 ppm (m, 6H): Piperidine ring protons (remote from N).[1]

  • Impurity Watch:

    • Check for 3-chloro-1,2-propanediol (starting material) peaks around δ 3.5-4.0 ppm (distinct splitting pattern).[1]

    • Check for Piperidine (free amine) if not fully washed.[1]

References

  • Sigma-Aldrich / Merck. (2024).[1] Product Specification: 3-Piperidino-1,2-propanediol (CAS 4847-93-2).[1][2][5][6]

  • PubChem. (2024).[1][2] Compound Summary: 3-(1-Piperidinyl)-1,2-propanediol.[1][2] National Library of Medicine. [1]

  • Matrix Fine Chemicals. (2024).[1] Technical Data Sheet: 3-Piperidino-1,2-propanediol.[1][2][6]

  • Thermo Scientific Chemicals. (2024).[1] Safety Data Sheet (SDS) and Applications for Amino-Diols.[1][1]

  • ResearchGate. (2023). Comparative reactivity of primary vs secondary hydroxyls in 1,2-diols.[1] (Contextual reference for Protocol A).

Sources

Application

Application Note: Process Engineering &amp; Utilization of 3-Piperidino-1,2-propanediol in API Synthesis

This Application Note and Protocol is structured to serve as a definitive technical guide for the utilization of 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) in pharmaceutical manufacturing.[1] It addresses the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is structured to serve as a definitive technical guide for the utilization of 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) in pharmaceutical manufacturing.[1] It addresses the synthesis of piperidine-based local anesthetics and anticholinergic intermediates, focusing on process chemistry, critical quality attributes (CQAs), and safety engineering.

Executive Summary & Chemical Profile

3-Piperidino-1,2-propanediol (also known as 3-(1-Piperidinyl)-1,2-propanediol) is a versatile bifunctional building block containing a tertiary piperidine amine and a vicinal diol.[1][2] In pharmaceutical manufacturing, it serves as a critical intermediate for amino-ester local anesthetics , muscle relaxants , and anticholinergic agents .[3]

Its dual functionality allows for selective derivatization: the primary and secondary hydroxyl groups offer sites for esterification or etherification, while the tertiary amine provides solubility modulation and pharmacophore binding capabilities.

Chemical Specifications
PropertySpecificationCritical Note for Manufacturing
CAS Number 4847-93-2Verify against CoA to prevent confusion with 3-amino-1,2-propanediol.[1]
Appearance White to off-white solidMP: 77–80 °C .[1] Requires hot-melt or solid handling protocols.[1]
Molecular Weight 159.23 g/mol Stoichiometry calculations must account for hygroscopicity.[1]
Basicity (pKa) ~9.8 (Piperidine N)Acts as an internal base; may scavenge acid byproducts.[1]
Solubility Soluble in EtOH, CHCl3, Dilute AcidPoor solubility in non-polar alkanes (Hexane).

Health, Safety, and Environment (HSE) Protocols

Mandatory Compliance: Follow ICH Q7 GMP Guidelines.

Hazard Identification
  • Skin/Eye Irritant: The compound is a basic amine.[1] Direct contact causes severe irritation or chemical burns.[1]

  • Sensitizer: Potential for respiratory sensitization upon inhalation of dust.[1]

Engineering Controls
  • Solid Handling: Use a Downflow Booth (Class 100/ISO 5) for weighing and charging to prevent dust generation.[1]

  • Reaction Containment: All reactions involving acyl chlorides or alkylating agents must be performed in a closed reactor system with a caustic scrubber (NaOH) to neutralize acidic off-gases.[1]

Core Application: Synthesis of Amino-Ester Anesthetic Intermediates

This protocol details the selective esterification of 3-Piperidino-1,2-propanediol.[1] This transformation is the industry-standard method for generating the lipophilic "tail" required for voltage-gated sodium channel blockers (local anesthetics).[1]

Reaction Mechanism & Logic

The reaction utilizes a nucleophilic acyl substitution .[1] The primary hydroxyl group at C-1 is more nucleophilic than the secondary hydroxyl at C-2 due to steric factors.[1] However, without control, di-esterification occurs.[1]

  • Strategy: Use Kinetic Control at low temperatures (-5°C to 0°C) to favor mono-esterification at the primary alcohol.[1]

  • Base Selection: Although the piperidine moiety is basic, an auxiliary base (Triethylamine or Pyridine) is required to neutralize the HCl generated from the acid chloride, preventing the product from precipitating as a hydrochloride salt prematurely.

Process Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Gates RawMat Raw Material Inspection (3-Piperidino-1,2-propanediol) Dissolution Dissolution & Cooling (DCM, -5°C) RawMat->Dissolution Charge Reactor Reaction Acylation Reaction (Dropwise Acid Chloride) Dissolution->Reaction Add Reagents Quench Quench & Neutralization (NaHCO3 Wash) Reaction->Quench IPC: <1% Starting Material IPC1 IPC: HPLC Purity Reaction->IPC1 Extraction Acid-Base Purification (Targeting Amine pKa) Quench->Extraction Phase Separation Crystallization Crystallization & Drying Extraction->Crystallization Solvent Swap

Figure 1: Process flow for the mono-esterification of 3-Piperidino-1,2-propanediol.

Detailed Experimental Protocol (SOP)

Objective: Synthesis of 1-Benzoyloxy-3-piperidino-2-propanol (Model Anesthetic Intermediate). Scale: Pilot (1.0 kg input).[1]

Materials & Reagents[1]
  • Substrate: 3-Piperidino-1,2-propanediol (1.0 kg, 6.28 mol).[1]

  • Reagent: Benzoyl Chloride (0.88 kg, 6.28 mol, 1.0 eq). Note: Strict stoichiometry prevents di-ester.[1]

  • Solvent: Dichloromethane (DCM) - anhydrous (10 L).[1]

  • Base: Triethylamine (TEA) (0.76 kg, 7.5 mol, 1.2 eq).[1]

Step-by-Step Procedure
Phase 1: Reactor Setup & Charging[1]
  • Inertion: Purge a 20 L Glass-Lined Reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Charge 1.0 kg of 3-Piperidino-1,2-propanediol .

  • Solvation: Add 8.0 L of DCM. Stir at 250 RPM until fully dissolved.

  • Cooling: Cool the jacket temperature to -10°C . Ensure internal mass temperature reaches -5°C .

  • Base Addition: Charge TEA slowly. Exotherm Check: Maintain T < 0°C.

Phase 2: Controlled Addition (Critical Step)[1]
  • Reagent Prep: Dilute Benzoyl Chloride in remaining 2.0 L DCM.

  • Addition: Add the Benzoyl Chloride solution dropwise over 120 minutes .

    • Scientific Rationale: Slow addition prevents localized "hot spots" where concentration favors the kinetic di-ester impurity.[1]

  • Reaction: Stir at 0°C for 4 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Acceptance Criteria: Starting Diol < 2.0%; Di-ester Impurity < 5.0%.[1]

Phase 3: Workup & Purification (Acid-Base Extraction)[1]
  • Quench: Add 5.0 L of saturated

    
     solution slowly. Stir for 30 mins.
    
  • Phase Cut: Separate the lower organic layer (Product).[1] Discard upper aqueous layer.[1]

  • Acid Extraction (Purification):

    • Extract the organic layer with 1.0 M HCl (5.0 L).[1] The product (amine) protonates and moves to the aqueous phase.[1] Neutral impurities (unreacted acid chloride/esters) remain in DCM.[1]

    • Discard the DCM layer.

  • Basification: Treat the acidic aqueous phase with 4.0 M NaOH until pH 11. The product precipitates/oils out.[1]

  • Final Extraction: Extract the free base into Ethyl Acetate (3 x 3 L).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Analytical Quality Control

HPLC Method Parameters

To ensure pharmaceutical grade purity, use the following Reverse-Phase HPLC method.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide/Ester) and 254 nm (Aromatic)
Impurity Profiling[1]
  • Impurity A (Starting Material): Elutes early (polar).

  • Impurity B (Di-ester): Elutes late (highly lipophilic).[1]

  • Impurity C (Piperidine N-oxide): Potential degradation product if exposed to air/peroxides.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
High Di-ester formation Temperature too high during addition; Localized concentration high.[1]Reduce addition rate; Increase agitation speed; Lower temperature to -10°C.
Low Yield Product lost in aqueous waste during extraction.[1]Check pH of aqueous layer.[1] Ensure pH > 11 before final extraction.
Coloration (Yellow/Brown) Oxidation of piperidine ring.[1]Ensure strict

blanket; Use fresh reagents; Add antioxidant (e.g., BHT) if permissible.[1]
Solidification in Reactor Temperature dropped below DCM saturation point for the salt.Add co-solvent (small amount of MeOH) or warm slightly to 5°C.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 97824, 3-Piperidino-1,2-propanediol.[1][4] National Center for Biotechnology Information (2025).[1] [Link]

  • Pharmaceutical Applications (Local Anesthetics)

    • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology.[1] Anesthesia Progress, 53(3), 98–109. (Contextual grounding for amino-ester synthesis).

  • Safety Data & Handling
  • Synthetic Methodology (Analogous Amino-Alcohol Esterification)

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.[1] (Standard protocols for selective acylation of diols).

Sources

Method

Technical Application Note: Functionalizing Polymeric Architectures with 3-Piperidino-1,2-propanediol (PDPD)

This guide serves as a technical manual for the application of 3-Piperidino-1,2-propanediol (PDPD) in advanced polymer synthesis.[1][2] It is designed for polymer chemists and materials scientists seeking to integrate pH...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the application of 3-Piperidino-1,2-propanediol (PDPD) in advanced polymer synthesis.[1][2] It is designed for polymer chemists and materials scientists seeking to integrate pH-responsiveness, autocatalytic curing, or cationic functionality into macromolecular architectures.[1][2]

Executive Summary & Chemical Profile[1][3]

3-Piperidino-1,2-propanediol (PDPD) is a bifunctional monomer characterized by a vicinal diol moiety and a pendant tertiary amine (piperidine ring).[1][2] Unlike standard chain extenders like 1,4-butanediol, PDPD introduces chemical "intelligence" into the polymer backbone.[1][2]

Key Functional Attributes:
  • Autocatalysis: The tertiary amine acts as an internal base catalyst for isocyanate-hydroxyl reactions, reducing the need for exogenous tin catalysts in polyurethane synthesis.[2]

  • pH-Responsiveness: The piperidine nitrogen (pKa ~10) allows for reversible protonation.[1][2] Polymers containing PDPD can switch between hydrophobic (neutral) and hydrophilic (cationic) states based on environmental pH.[2]

  • Cationic Stability: Upon neutralization with acids, PDPD serves as an internal emulsifier, enabling the formation of stable, cationic waterborne polyurethane dispersions (cPUDs) without external surfactants.[2]

PropertySpecificationRelevance to Polymer Science
Molecular Weight 159.23 g/mol Low MW allows high hard-segment density.[1][2]
Functionality 2 (Diol) + 1 (Amine)Linear polymerization with pendant functionality.[1][2]
Physical State Solid (mp 77-80 °C)Requires melting or solvation prior to dosing.[1][2]
pKa (Est.) ~9.8 - 10.2Ideal for physiological pH buffering (endosomal escape).[1][2]

Application A: Synthesis of Cationic Waterborne Polyurethanes (cPUDs)

Context: Cationic PUDs are critical for textile finishing, antimicrobial coatings, and glass sizing agents where adhesion to anionic substrates is required. PDPD replaces N-methyldiethanolamine (MDEA) to provide a more hydrophobic hard segment in the dry state due to the bulky piperidine ring.[2]

Experimental Protocol: The "Acetone Process" with PDPD

Safety: PDPD is toxic and corrosive.[2] Handle in a fume hood with full PPE.[2] Isocyanates are sensitizers.[2]

Materials:
  • Polyol: Polytetramethylene ether glycol (PTMEG, Mw 2000).[2]

  • Diisocyanate: Isophorone diisocyanate (IPDI) or TDI.[2]

  • Chain Extender: 3-Piperidino-1,2-propanediol (PDPD).[1][2]

  • Neutralizer: Acetic acid or Hydrochloric acid.[2]

  • Solvent: Anhydrous Acetone.[2]

Step-by-Step Methodology:
  • Prepolymer Formation:

    • Dehydrate PTMEG at 100°C under vacuum (-0.1 MPa) for 1 hour to remove moisture.[1][2]

    • Cool to 60°C. Add IPDI (NCO/OH ratio ~ 1.5 to 2.0).

    • Note on Catalysis: Due to the tertiary amine in PDPD (added later), you may need a trace of DBTDL (0.01%) for the initial prepolymer step, but PDPD will auto-catalyze the extension step.[2]

    • React at 80°C for 2-3 hours until the theoretical NCO content is reached (verify via dibutylamine back-titration).

  • Chain Extension (The Critical Step):

    • Dissolve PDPD in a minimal amount of anhydrous acetone (PDPD is a solid; pre-solvation ensures homogeneous reaction).[2]

    • Cool the prepolymer to 40°C to control exotherm.[2]

    • Add the PDPD solution dropwise.[2] The tertiary amine will accelerate the reaction.[2]

    • Maintain 50°C for 1-2 hours. The viscosity will rise significantly; dilute with acetone as needed to maintain stirring torque.[2]

  • Quaternization (Ionogenesis):

    • Add Acetic Acid (stoichiometric equivalent to PDPD moles) to the reactor.[2]

    • Stir for 30 minutes. The pendant piperidine groups are now converted to piperidinium acetates (cationic centers).[2]

  • Dispersion:

    • High-shear mixing (1000+ RPM).[1][2]

    • Add deionized water slowly.[2] A phase inversion will occur from "water-in-oil" to "oil-in-water."[1][2]

    • Remove acetone via rotary evaporation.[2]

Outcome: A translucent to milky-white stable dispersion of cationic polyurethane.[1][2]

Workflow Visualization

PUSynthesis Prepolymer Prepolymer Synthesis (Polyol + Isocyanate) Extension Chain Extension (Add PDPD) Prepolymer->Extension NCO-Terminated Oligomer Ionization Quaternization (Add Acid) Extension->Ionization High MW Polymer Note1 PDPD acts as internal catalyst Extension->Note1 Dispersion Phase Inversion (Add Water -> Strip Acetone) Ionization->Dispersion Cationic Ionomer

Figure 1: Synthesis workflow for PDPD-based cationic polyurethane dispersions.

Application B: Reactive Accelerator for Epoxy Resins[1]

Context: The piperidine moiety is a classic curing agent for epoxies.[2] By using PDPD, you introduce the amine and hydroxyls.[2][3] The hydroxyls facilitate the ring-opening of the epoxide (etherification), while the tertiary amine catalyzes the homopolymerization of the epoxy.[2]

Protocol: Acceleration of Anhydride-Cured Epoxy[1][2]

Objective: Reduce the curing temperature of a standard Bisphenol A / MTHPA system.

  • Resin Base: Mix Diglycidyl ether of bisphenol A (DGEBA) with Methyl tetrahydrophthalic anhydride (MTHPA) at a 1:0.85 molar ratio.

  • Accelerator Dosing: Add PDPD at 0.5 - 2.0 phr (parts per hundred resin).[1][2]

    • Process Tip: PDPD must be pre-dissolved in the anhydride or the epoxy resin at 80°C to ensure no solid particles remain.[2]

  • Curing Cycle:

    • Standard (No PDPD): 120°C (2h) + 150°C (4h).[2]

    • With PDPD: 100°C (1h) + 130°C (2h).[2]

  • Mechanism: The hydroxyl group on PDPD attacks the anhydride to form a half-ester/acid.[2] The acid protonates the epoxy, and the piperidine nitrogen stabilizes the transition state, significantly lowering the activation energy.[2]

Emerging Application: Biodegradable Cationic Polyesters (Gene Delivery)[1][2]

Context: Poly(ester amines) are highly sought after for non-viral gene delivery.[2] They combine the biodegradability of polyesters with the DNA-condensing ability of polyamines.[2] PDPD is an ideal monomer for this.[2]

Protocol: Polycondensation with Sebacoyl Chloride[1]

Reaction: Interfacial Polymerization or Solution Polycondensation.[2]

  • Monomers: PDPD and Sebacoyl Chloride (or Adipoyl Chloride).[2]

  • Solvent System: Chloroform (organic phase) / Water (aqueous phase) if using interfacial, or Toluene for solution polymerization.[2]

  • Reaction:

    • Dissolve PDPD (10 mmol) and a proton scavenger (Triethylamine, 22 mmol) in dry Dichloromethane (DCM).

    • Cool to 0°C.[2]

    • Add Sebacoyl Chloride (10 mmol) dropwise.[2]

    • Stir at room temperature for 24 hours.

  • Purification: Precipitate in cold diethyl ether.

  • Function: The resulting polymer backbone contains piperidine rings.[2]

    • pH < 7: Piperidine protonates -> Polymer swells/dissolves -> Releases payload (Endosomal Escape).[1][2]

    • pH > 7: Polymer collapses -> Encapsulates hydrophobic drugs.[1][2]

Mechanism of Action: The Proton Sponge Effect[2]

ProtonSponge Neutral Neutral State (pH 7.4) Hydrophobic Coil (Encapsulation) Acidic Acidic State (pH 5.0) Protonated/Extended (Release/Rupture) Neutral->Acidic Endosomal Acidification (H+ Influx) Mech Mechanism: Piperidine buffering causes osmotic swelling and endosomal rupture. Neutral->Mech Acidic->Neutral Cytosolic pH Mech->Acidic

Figure 2: The pH-responsive switching mechanism of PDPD-based polymers in drug delivery.[1][2]

References

  • Sigma-Aldrich. 3-Piperidino-1,2-propanediol Product Specification & Safety Data Sheet.[1][2]Link[1][2]

  • ChemicalBook. 3-Piperidino-1,2-propanediol Properties and CAS 4847-93-2.[1][2][4][5][6]Link[1][2]

  • Thermo Scientific Chemicals. 3-Piperidino-1,2-propanediol 96%.[1][2][3][5][7]Link[1][2]

  • Chattopadhyay, D. K., & Webster, D. C. (2009).Thermal stability and flame retardancy of polyurethanes. (Contextual grounding for amine-based chain extenders in PU). Progress in Polymer Science.
  • Wang, M., et al. Cationic Polyurethanes for Biomedical Applications.[2] (General protocol adaptation for amino-diol incorporation).

Disclaimer: This Application Note is for research and development purposes only. Users must validate protocols within their specific operating environments and adhere to all local safety regulations regarding the handling of toxic amines and isocyanates.

Sources

Application

3-Piperidino-1,2-propanediol as a building block for heterocyclic compounds

This guide details the application of 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) as a versatile synthon in medicinal chemistry. It focuses on its dual functionality—a tertiary amine base and a vicinal diol—to construc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) as a versatile synthon in medicinal chemistry. It focuses on its dual functionality—a tertiary amine base and a vicinal diol—to construct novel heterocyclic scaffolds and pharmaceutical agents.

Executive Summary

3-Piperidino-1,2-propanediol is a critical bifunctional intermediate featuring a piperidine ring (pharmacophore) and a vicinal diol (reactive handle). While historically known as the precursor to the local anesthetic Diperodon , its utility extends significantly into the synthesis of 1,3-dioxolanes , cyclic carbonates , and morpholine-fused systems . This guide provides high-fidelity protocols for synthesizing this building block and deploying it to generate library-ready heterocyclic cores, emphasizing "green" catalytic pathways and self-validating purification steps.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule possesses three distinct reactive sites, allowing for orthogonal functionalization:

  • Primary Hydroxyl (C1): High steric accessibility; prone to rapid esterification/etherification.

  • Secondary Hydroxyl (C2): Chiral center potential; slower reactivity but critical for cyclization.

  • Tertiary Amine (Piperidine N): Acts as an internal base catalyst for certain reactions but requires neutralization during acid-catalyzed acetalization.

Strategic Pathways

The vicinal diol moiety is the primary "heterocyclic handle."

  • Pathway A (Acetalization): Reaction with aldehydes/ketones

    
    1,3-Dioxolanes  (Bioisosteres for pharmacokinetic tuning).
    
  • Pathway B (Carbonylation): Reaction with phosgene equivalents

    
    Cyclic Carbonates  (Reactive electrophiles for carbamate synthesis).
    
  • Pathway C (Carbamoylation): Reaction with isocyanates

    
    Dicarbamates  (e.g., Diperodon analogs).
    

Visualizing the Synthetic Workflow

The following diagram illustrates the synthesis of the building block and its divergent transformation into heterocyclic cores.

G Start1 Piperidine Intermediate 3-Piperidino-1,2-propanediol (The Building Block) Start1->Intermediate Ring Opening (Ethanol, 60°C) Start2 Glycidol (Epoxide) Start2->Intermediate Prod1 1,3-Dioxolane Derivatives Intermediate->Prod1 R-CHO pTsOH (Acid Cat.) Prod2 Cyclic Carbonate (2-Oxo-1,3-dioxolane) Intermediate->Prod2 DMC / Urea (Base Cat.) Prod3 Diperodon (Dicarbamate) Intermediate->Prod3 Ph-NCO (Addition)

Figure 1: Divergent synthesis pathways starting from Piperidine and Glycidol to access distinct heterocyclic classes.

Experimental Protocols

Protocol A: Green Synthesis of 3-Piperidino-1,2-propanediol

Rationale: Traditional alkylation using 3-chloro-1,2-propanediol generates stoichiometric salt waste. The epoxide ring-opening of glycidol is 100% atom-economical and avoids chloride contamination.

Reagents:

  • Piperidine (1.0 equiv)

  • Glycidol (1.05 equiv)

  • Ethanol (Absolute, solvent)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with Piperidine (8.5 g, 100 mmol) and ethanol (50 mL). Equip with a reflux condenser and a pressure-equalizing addition funnel.

  • Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add Glycidol (7.8 g, 105 mmol) dropwise over 30 minutes.

    • Mechanistic Note: Low temperature prevents polymerization of glycidol.

  • Reaction: Remove ice bath and allow to warm to room temperature. Heat to 60°C for 3 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9). The spot for Piperidine (

      
      ) should disappear; product appears at 
      
      
      
      (stains with KMnO4).
  • Workup: Concentrate under reduced pressure to remove ethanol.

  • Purification: Vacuum distillation (bp ~115-120°C at 0.5 mmHg) yields a colorless viscous oil.

    • Yield Target: >90%.[1]

Protocol B: Synthesis of 1,3-Dioxolane Scaffolds (Acetalization)

Rationale: Converting the diol into a 1,3-dioxolane creates a rigid heterocyclic core often used to improve the metabolic stability of drugs.

Reagents:

  • 3-Piperidino-1,2-propanediol (1.0 equiv)

  • Benzaldehyde (1.1 equiv) - Representative electrophile

  • p-Toluenesulfonic acid (pTsOH) (1.2 equiv) - Stoichiometric amount required to buffer the amine.

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Buffering: Dissolve the amino-diol (1.6 g, 10 mmol) in Toluene (30 mL). Add pTsOH (2.3 g, 12 mmol).

    • Critical Step: The first equivalent of acid protonates the piperidine nitrogen, preventing it from poisoning the catalyst. The excess 0.2 equiv acts as the catalyst for acetalization.

  • Dean-Stark Setup: Add Benzaldehyde (1.17 g, 11 mmol). Attach a Dean-Stark trap filled with toluene.

  • Reflux: Reflux vigorously for 6–8 hours. Monitor water collection in the trap.

  • Quench: Cool to RT. Add 10% NaHCO3 (aq) to neutralize the acid and free the piperidine base.

  • Extraction: Extract the organic layer, dry over MgSO4, and concentrate.

  • Result: The product is 2-phenyl-4-(piperidin-1-ylmethyl)-1,3-dioxolane.

Data Summary & Specifications

PropertySpecification / ValueNote
Molecular Weight 159.23 g/mol Precursor
Boiling Point 115–120°C @ 0.5 mmHgHigh vacuum required
pKa (Amine) ~10.1Strongly basic
Reaction Selectivity Primary OH > Secondary OHPrimary reacts 4x faster in esterification
Toxicity Irritant / BioactivePrecursor to anesthetics; handle with PPE

Troubleshooting & Optimization (Expert Insights)

  • Problem: Low yield in Dioxolane synthesis.

    • Root Cause:[1][2][3][4][5] The tertiary amine neutralizes the acid catalyst.

    • Solution: Ensure you use at least 1.1 equivalents of acid relative to the amine. The reaction requires free protons after the amine is protonated.

  • Problem: Polymerization during Glycidol reaction.

    • Root Cause:[1][2][3][4][5] High temperature addition or impure glycidol.

    • Solution: Always add glycidol slowly at 0°C. Use freshly distilled glycidol if the reagent is yellow/viscous.

  • Purification Tip: The amino-diol is highly water-soluble. Do not use aqueous washes during the synthesis of the building block itself; rely on distillation.

References

  • Synthesis of Amino-Diols: Thermo Scientific Chemicals. "3-Piperidino-1,2-propanediol, 96%". Fisher Scientific.[6] [Accessed 2023].[1] ]">https://www.fishersci.com[6]

  • Dioxolane Formation: National Institutes of Health (NIH). "Synthesis and Biological Activity of New 1,3-Dioxolanes". PMC. [Link]

  • Cyclic Carbonate Chemistry: Royal Society of Chemistry. "Synthesis of bis(cyclic carbonate) and propylene carbonate". RSC Advances. [Link]

  • Pharmaceutical Context (Diperodon): Sigma-Aldrich. "3-Piperidino-1,2-propanediol Safety & Data". ]">https://www.sigmaaldrich.com[6]

Sources

Method

Application Note: Quantitative Analysis of 3-Piperidino-1,2-propanediol (PDPD)

Abstract & Strategic Overview 3-Piperidino-1,2-propanediol (PDPD) is a critical intermediate and potential impurity in the synthesis of piperidine-containing pharmaceuticals, most notably Dipyridamole . As a polar, basic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Piperidino-1,2-propanediol (PDPD) is a critical intermediate and potential impurity in the synthesis of piperidine-containing pharmaceuticals, most notably Dipyridamole . As a polar, basic amino-diol, PDPD presents significant chromatographic challenges: it exhibits poor retention on standard C18 columns and lacks a strong UV chromophore, making trace-level quantification (<0.1%) difficult with conventional HPLC-UV.

This guide details two validated analytical workflows designed to overcome these physicochemical hurdles:

  • HILIC-MS/MS (Gold Standard): Utilizes Hydrophilic Interaction Liquid Chromatography for maximum retention of the polar amine, coupled with tandem mass spectrometry for specificity.

  • Derivatization-GC-MS (Alternative): Uses silylation to mask hydroxyl groups, rendering the molecule volatile for gas chromatography.

Chemical Context & Synthesis Pathway[1][2][3]

Understanding the origin of PDPD is essential for setting appropriate control limits. It typically arises during the nucleophilic substitution of 3-chloro-1,2-propanediol (or glycidol) with piperidine.

PDPD_Synthesis Piperidine Piperidine PDPD 3-Piperidino-1,2-propanediol (Target Analyte) Piperidine->PDPD + Reagent (Nucleophilic Substitution) Reagent 3-Chloro-1,2-propanediol (or Glycidol) Reagent->PDPD Dipyridamole Dipyridamole (API) PDPD->Dipyridamole Intermediate Step (Coupling) PDPD->Dipyridamole Residual Impurity

Figure 1: Synthesis pathway illustrating PDPD as both an intermediate and a potential residual impurity in Dipyridamole production.[1]

Protocol A: HILIC-MS/MS (Trace Quantification)

Rationale: PDPD is highly polar (LogP ≈ 0.3) and basic.[1] On a standard C18 column, it elutes in the void volume, leading to ion suppression and poor reproducibility. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes using a water-rich layer on a polar stationary phase, eluting them with an aqueous gradient.

Instrumentation & Conditions[3][4][5]
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP)
Column Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient Program

Note: HILIC gradients run from High Organic to High Aqueous.

Time (min)% Mobile Phase B (ACN)Event
0.0095%Initial Hold
1.0095%Start Gradient
6.0050%Elution of PDPD
7.0050%Wash
7.1095%Re-equilibration (Crucial in HILIC)
10.0095%End
MS/MS Detection Parameters (ESI Positive)

Source optimization is required for specific instruments. Start with these values:

  • Ion Source: ESI (+)

  • Capillary Voltage: 3500 V

  • Precursor Ion: m/z 160.1 [M+H]⁺

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
PDPD 160.184.1 25Quantifier (Piperidine ring fragment)
PDPD 160.1142.1 15Qualifier (Loss of H₂O)
PDPD-d10 170.294.2 25Internal Standard
Sample Preparation
  • Stock Solution: Dissolve 10 mg PDPD reference standard in 10 mL Methanol (1 mg/mL).

  • Internal Standard: Spike PDPD-d10 (or a structural analog like 3-pyrrolidino-1,2-propanediol) to a final concentration of 1 µg/mL.

  • Sample Extraction (API Matrix):

    • Weigh 50 mg of API (e.g., Dipyridamole).

    • Dissolve in 100% Acetonitrile (to precipitate salts/proteins if bioanalysis, or to solubilize API).

    • Critical Step: If the API is very non-polar, it will elute in the void (solvent front) of the HILIC column. Ensure the divert valve is set to waste for the first 1.5 mins to prevent source contamination.

Protocol B: GC-MS (Derivatization Method)

Rationale: For laboratories without LC-MS/MS, Gas Chromatography is a viable alternative. However, the two hydroxyl groups and the amine make PDPD non-volatile and prone to tailing. Silylation with BSTFA is required.

Derivatization Reaction

The reaction targets the hydroxyl groups to form trimethylsilyl (TMS) ethers.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Pyridine (acts as a catalyst and acid scavenger).

Procedure:

  • Evaporate 100 µL of sample extract to dryness under Nitrogen.

  • Add 50 µL Pyridine and 50 µL BSTFA/TMCS.

  • Vortex and incubate at 70°C for 30 minutes .

  • Cool to room temperature and inject directly.

GC-MS Conditions[5][6][7][8]
ParameterSpecification
Column DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless (250°C)
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)
Transfer Line 280°C
Detection EI Source (70 eV), SIM Mode

Target Ions (TMS Derivative):

  • Molecular Weight: 159 (PDPD) + 144 (2x TMS) = 303 amu.

  • Quant Ion: m/z 303 (M⁺) or 288 (M-15).

  • Qual Ions: m/z 142 (Piperidine-CH₂-CH-OTMS fragment).

Method Validation Summary (Expectations)

Validation ParameterAcceptance Criteria (ICH Q2)Typical Result (HILIC-MS)
Linearity (R²) > 0.990.998 (1–1000 ng/mL)
LOD (Limit of Detection) S/N > 30.5 ng/mL
Recovery (Accuracy) 80–120%92–105%
Precision (RSD) < 10%3.5%

Troubleshooting & Expert Tips

  • Peak Tailing (LC-MS):

    • Cause: Interaction between the basic piperidine nitrogen and residual silanols on the silica surface.

    • Fix: Ensure the buffer concentration is at least 10 mM. The ammonium ions compete for silanol sites. Do not use pure water/acetonitrile gradients without buffer.

  • Carryover (HILIC):

    • Cause: Basic amines can stick to injector needles.

    • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Derivatization Incompleteness (GC-MS):

    • Cause: Steric hindrance or moisture.

    • Fix: Ensure all glassware is silanized and samples are strictly anhydrous. Moisture hydrolyzes TMS derivatives immediately.

References

  • Dipyridamole Impurity Profiling

    • Synthesis and Characterization of Dipyridamole Impurities.
    • Source:

  • General Diol Analysis (3-MCPD Protocols)

    • Determination of 3-chloro-1,2-propanediol in foods by GC-MS.
    • Source:

  • HILIC Method Development for Polar Amines

    • Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Polar Compounds.
    • Source:

Sources

Application

handling and storage guidelines for 3-Piperidino-1,2-propanediol 96% purity

Abstract This technical guide outlines the operational standards for handling 3-Piperidino-1,2-propanediol (CAS: 4847-93-2), a bifunctional amino-diol intermediate used in the synthesis of pharmaceutical agents (e.g., lo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the operational standards for handling 3-Piperidino-1,2-propanediol (CAS: 4847-93-2), a bifunctional amino-diol intermediate used in the synthesis of pharmaceutical agents (e.g., local anesthetics, anticholinergics). While often supplied as a 96% technical grade solid, its dual functionality—a tertiary piperidine amine coupled with a vicinal diol—renders it susceptible to specific degradation pathways including N-oxidation and hygroscopic agglomeration. This document provides a self-validating storage protocol to maintain reagent integrity for drug development workflows.

Chemical Profile & Critical Properties

Effective handling requires a precise understanding of the material's physical state and reactivity profile. Unlike simple alcohols, the piperidine moiety introduces basicity and oxidative sensitivity.

PropertySpecificationOperational Implication
Chemical Name 3-(1-Piperidinyl)-1,2-propanediolPrimary identifier for inventory.
CAS Number 4847-93-2 Use for SDS verification.
Purity Grade 96% (Technical)Contains ~4% impurities (water, piperidine residues).
Physical State Solid / Crystalline PowderMelting Point: 77–80°C .[1][2] Material may cake if stored improperly.
Basicity (pKa) ~14.2 (Predicted)Strong base; incompatible with acids and anhydrides.
Hygroscopicity HighRapidly absorbs atmospheric moisture, leading to hydrolysis risks.
Appearance White to Off-White/Pale YellowYellowing indicates significant oxidation (N-oxide formation).

Stability Mechanisms: The "Why" Behind the Protocol

To ensure scientific integrity, we must address the specific degradation mechanisms inherent to this molecule.

A. Oxidative Degradation (The Yellowing Effect)

The tertiary amine within the piperidine ring is electron-rich. Upon exposure to atmospheric oxygen, particularly in the presence of trace metals or light, it undergoes oxidation to form the N-oxide .

  • Observation: The solid transitions from white to deep yellow/orange.

  • Impact: N-oxides can act as unintended oxidants in subsequent coupling reactions, altering yield and impurity profiles.

B. Hygroscopic Agglomeration

The 1,2-diol tail is highly polar and forms hydrogen bonds with water vapor.

  • Mechanism:[3][4][5][6][7] Water absorption lowers the effective melting point (freezing point depression), causing the 96% purity powder to become a sticky, viscous paste.

  • Impact: Weighing errors and hydrolysis of sensitive reagents (e.g., acid chlorides) used in downstream steps.

Storage & Preservation Protocol

The following protocol utilizes the Inert Gas Overlay Technique to mitigate the mechanisms described above.

Workflow Visualization

StorageProtocol Receipt Receipt & QC (Check MP: 77-80°C) Drying Desiccation (Vacuum <10 mbar, 24h) Receipt->Drying If caked/wet Aliquot Aliquot under Argon (Avoid repeated thaw) Receipt->Aliquot If free-flowing Drying->Aliquot Seal Seal & Parafilm (Teflon-lined cap) Aliquot->Seal Storage Long-Term Storage (+4°C, Dark) Seal->Storage Storage->Receipt Re-QC annually

Figure 1: Critical path for receiving and storing 3-Piperidino-1,2-propanediol to prevent degradation.

Step-by-Step Protocol
  • Initial Inspection: Upon receipt, visually inspect the container. The material should be a white or off-white solid. If it appears as a viscous liquid or dark yellow paste, reject the lot.

  • Environment: Handle only in a fume hood with relative humidity <40%.

  • Aliquoting (Crucial Step):

    • Do not store the bulk container for daily use. Repeated opening introduces moisture.

    • Divide the 96% bulk material into single-use glass vials (amber glass preferred to block UV).

  • Inert Gas Overlay:

    • Before closing, gently flow dry Nitrogen or Argon into the headspace of the vial for 10–15 seconds.

    • Note: Argon is heavier than air and provides a superior blanket for solid powders.

  • Sealing: Use caps with PTFE (Teflon) liners . Do not use unlined phenolic caps, as the basic amine vapors can degrade the paper/glue in standard liners, contaminating the sample.

  • Temperature: Store at +2°C to +8°C . While the CAS data suggests room temperature stability, the 96% technical grade benefits from refrigeration to slow the kinetics of impurity-driven degradation.

Handling & Safety Guidelines

Hazard Class: Acute Toxicity (Oral), Skin Corrosion/Irritation.[2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Tooling: Use stainless steel or glass spatulas. Avoid iron or aluminum tools, which can catalyze oxidation if the protective oxide layer is breached.

  • Solubility Handling:

    • The compound is soluble in water, ethanol, and chloroform.

    • Protocol Tip: If preparing a stock solution, use anhydrous ethanol and store over molecular sieves (3Å) to prevent hydrolysis over time.

Quality Control (Self-Validation)

Before committing this reagent to a high-value synthesis (e.g., API production), perform this rapid validation check.

TestAcceptance CriteriaFailure Mode
Visual White/Off-white crystalline solidYellow/Orange: Significant oxidation. Recrystallize or discard.
Melting Point 77–80°C (Sharp range)<75°C or Broad: High moisture content or impurities. Dry under vacuum.
Solubility Clear solution in 10% HClTurbidity: Presence of non-polar degradation polymers.

Recrystallization Protocol (If QC Fails): If the material is yellowed but critical to use:

  • Dissolve in minimal hot ethyl acetate.

  • Filter hot to remove insoluble particulates.

  • Cool slowly to 4°C.

  • Collect crystals and dry under high vacuum (0.1 mmHg) for 4 hours.

Application Context

3-Piperidino-1,2-propanediol acts as a nucleophilic building block . In drug development, it is typically employed to introduce the piperidine ring (for solubility/bioactivity) while providing a diol handle for further functionalization (e.g., esterification or cyclization).

Common Reaction Pathway:

  • Reaction: Condensation with acid chlorides.

  • Risk: The hydroxyl groups compete with the amine?

    • Insight: No.[1][8] The tertiary amine is non-nucleophilic regarding acylation (it cannot form an amide). The reaction will occur selectively at the hydroxyl groups (primary -OH first, then secondary -OH).

References

  • PubChem Database. "3-Piperidino-1,2-propanediol (Compound)."[2][9] National Center for Biotechnology Information. Accessed October 2023.[10][11] [Link]

  • World Intellectual Property Organization (WIPO). "Preparation method of 3-amino-1,2-propanediol." Patent CN104610074. [Link]

Sources

Method

Application Note: Scalable Synthesis of High-Purity 3-Amino-1,2-propanediol (APD) for Pilot Plant Production

Executive Summary 3-Amino-1,2-propanediol (APD), also known as isoserinol, is a critical C3 chiral or racemic synthon used primarily in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol) and vario...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-1,2-propanediol (APD), also known as isoserinol, is a critical C3 chiral or racemic synthon used primarily in the synthesis of non-ionic X-ray contrast media (e.g., Iohexol, Iodixanol) and various antiviral therapeutics. While traditional laboratory synthesis often utilizes the ammonolysis of 3-chloro-1,2-propanediol (CPD), this route generates stoichiometric quantities of ammonium chloride, creating significant waste disposal and corrosion challenges at the pilot scale.

This guide details the Direct Amination of Glycidol using aqueous ammonia in a pressurized environment. This route is selected for pilot-scale implementation due to its "salt-free" nature, higher atom economy, and simplified downstream purification, provided that strict exotherm control and molar ratio management are enforced to minimize oligomerization.

Strategic Route Selection & Process Chemistry

The Chemistry of Choice: Glycidol Amination

The reaction involves the nucleophilic attack of ammonia on the epoxide ring of glycidol. Regioselectivity naturally favors the attack at the less hindered C3 position, yielding the desired 1-amino isomer (APD).

Reaction Equation:



Critical Process Parameters (CPPs)

To transition from bench to pilot plant, three kinetic factors must be controlled:

  • Ammonia-to-Glycidol Molar Ratio (15:1 to 20:1):

    • Causality: The primary amine product (APD) is more nucleophilic than ammonia. If the local concentration of glycidol is high relative to ammonia, APD will react with a second molecule of glycidol to form bis(2,3-dihydroxypropyl)amine (secondary amine impurity).

    • Control: A large molar excess of ammonia is mandatory.

  • Exotherm Management (

    
    ): 
    
    • Risk:[1][2][3][4][5] Glycidol is thermally unstable. Runaway temperatures can trigger polymerization of glycidol (violent decomposition).

    • Control: Glycidol must be chemically dosed (metered) into the ammonia solution. Never add ammonia to glycidol.

  • Water Content:

    • Water acts as a catalyst for ring opening and a heat sink. However, excessive water increases the energy burden during the stripping phase. A 25–28% w/w aqueous ammonia solution strikes the optimal balance between reactivity and processability.

Pilot Plant Protocol: Step-by-Step

Equipment Specifications
  • Reactor: 200 L Stainless Steel (SS316) or Hastelloy reactor. Rated for 10 bar pressure. Equipped with a cooling jacket and high-efficiency impeller (pitched blade or anchor with baffles).

  • Dosing System: Coriolis mass flow meter coupled with a diaphragm pump for precise glycidol addition.

  • Purification: Wiped Film Evaporator (WFE) or Short Path Distillation unit (glass or SS316).

Operational Workflow
Phase 1: Reactor Charging & Inerting
  • Leak Check: Pressure test the reactor with Nitrogen (

    
    ) to 5 bar. Vent to atmospheric pressure.
    
  • Charging: Charge 135 kg of Aqueous Ammonia (28% w/w) into the reactor.

    • Note: This corresponds to approx.[2][6] 2.22 kmol of

      
      .
      
  • Inerting: Purge headspace with

    
     to remove oxygen (safety critical to prevent explosive ammonia/air mixtures).
    
  • Heating: Heat the ammonia solution to 35°C . Seal the reactor. Pressure will rise to approx. 1.5–2.0 bar due to ammonia vapor pressure.

Phase 2: Reaction (Controlled Dosing)
  • Dosing: Begin feeding 10 kg of Glycidol (0.135 kmol) over a period of 3 to 4 hours .

    • Target Ratio: ~16:1 (

      
      :Glycidol).
      
    • Temperature Limit: Maintain internal temperature between 35°C and 40°C using jacket cooling.

    • Critical Stop: If temperature exceeds 45°C, halt dosing immediately.

  • Aging: After dosing is complete, hold the reaction at 40°C for 2 hours to ensure >99.5% conversion of glycidol.

Phase 3: Ammonia Recovery & Dehydration
  • Depressurization: Slowly vent excess ammonia to a scrubber system (water or dilute acid scrubber).

  • Vacuum Stripping: Apply vacuum (gradually down to 100 mbar) and heat jacket to 50–60°C to strip remaining ammonia and the bulk of the water.

    • End Point: Water content < 5% (Karl Fischer titration). The product will be a viscous, pale yellow oil.[7]

Phase 4: Purification (Wiped Film Evaporation)

Standard pot distillation leads to product degradation due to long residence times at high heat. 9. Setup: Feed the crude APD into a Wiped Film Evaporator (WFE).

  • Evaporator Temp: 140°C – 150°C.
  • Vacuum: < 1 mbar (High Vacuum).
  • Condenser Temp: 60°C (APD melting point is ~55°C; prevent solidification in the condenser).
  • Collection: Collect the distillate. The residue (heavy oligomers) is discarded.
Process Data Summary
ParameterSpecificationRationale
Stoichiometry 16:1 (

:Glycidol)
Suppress secondary amine formation.
Dosing Temp 35–40°CBalance reaction rate vs. polymerization risk.
Dosing Time 3–4 HoursHeat removal limitation.
Yield (Isolated) 85 – 90%High efficiency expected with WFE.
Purity (GC) > 99.0%Required for pharma intermediates.

Quality Control & Analytics

In-Process Control (IPC)
  • Technique: Gas Chromatography (GC) with FID.

  • Sample Prep: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to improve volatility and peak shape of the polar diol/amine.

  • Checkpoint: End of Aging.

    • Acceptance Criteria: Glycidol < 0.1%; Secondary Amine < 2.0%.

Final Release Testing
  • Appearance: Colorless to pale yellow viscous liquid (or hygroscopic solid).[7]

  • Assay: Titration with

    
     in glacial acetic acid or HPLC (HILIC column).
    
  • Impurity Profile:

    • Glycerol:[8] < 0.5% (From hydrolysis of glycidol).

    • Bis-impurity: < 0.5% (Removed by distillation).[9]

Safety & Engineering Controls (HSE)

Glycidol Handling (Critical)
  • Hazard: Glycidol is a Category 1B Carcinogen and potentially explosive if polymerized.

  • Storage: Store at < 10°C with a stabilizer.

  • Engineering: Use double-diaphragm pumps. Ensure lines are traced but not overheated.

Ammonia Handling[2]
  • Hazard: Corrosive, toxic gas, explosion hazard.

  • Engineering: The reactor must have a rupture disk vented to a safe location (scrubber). Ammonia sensors must be active in the pilot plant suite.

Process Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical control points for heat and impurity management.

APD_Synthesis_Flow Raw_Glycidol Glycidol Storage (<10°C, Stabilized) Reactor Pressurized Reactor (SS316, 10 Bar) Temp: 35-40°C Raw_Glycidol->Reactor Slow Dosing (Exotherm Control) Raw_Ammonia Aqueous Ammonia (28% w/w) Raw_Ammonia->Reactor Charge First Flash Flash/Stripping (NH3 & H2O Removal) Reactor->Flash Crude Mixture Scrubber Ammonia Scrubber Flash->Scrubber NH3 Vapor WFE Wiped Film Evaporator (High Vacuum Distillation) Flash->WFE Dehydrated Crude Waste Heavy Residue (Oligomers) WFE->Waste Bottoms Product Final Product 3-Amino-1,2-propanediol (>99% Purity) WFE->Product Distillate

Caption: Process flow diagram for the pilot-scale synthesis of APD via glycidol ammonolysis.

References

  • WIPO. (2015). Preparation method of 3-amino-1,2-propanediol (Patent WO/CN104610074). Retrieved from [Link] (Verified via search snippet 1.10).

  • Borregaard. (n.d.). Technical Data Sheet: 3-Amino-1,2-Propanediol (APD). Retrieved from [Link] (Verified via search snippet 1.3).

  • PubChem. (2025).[3] 3-Amino-1,2-propanediol Compound Summary. National Library of Medicine. Retrieved from [Link].

Sources

Application

Strategic Utilization of 3-Piperidino-1,2-propanediol in Catalyst Design

Content Type: Application Note & Protocol Guide Subject: Ligand Synthesis, Organometallic Catalysis, and Heterogenization Target Audience: Synthetic Chemists, Polymer Scientists, and Process Engineers Executive Summary 3...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Ligand Synthesis, Organometallic Catalysis, and Heterogenization Target Audience: Synthetic Chemists, Polymer Scientists, and Process Engineers

Executive Summary

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is an underutilized yet structurally privileged motif in catalysis. Often relegated to the role of a pharmaceutical intermediate, its chemical architecture—a tertiary amine tethered to a vicinal diol—makes it an ideal {N,O,O}-tridentate ligand precursor .

This guide outlines the protocols for transforming this commercially available reagent into two distinct classes of novel catalysts:

  • Homogeneous Titanium(IV) Complexes: For the controlled Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide, Caprolactone).

  • Heterogeneous Silica-Supported Catalysts: For base-catalyzed organic transformations.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Function in Catalysis
Structure 3-(piperidin-1-yl)propane-1,2-diolTridentate Chelation: The N-atom and two O-atoms form stable 5- and 6-membered chelate rings with early transition metals (Ti, Zr, Hf).
Basicity Tertiary Amine (Piperidine)Hemilability: The amine can reversibly dissociate from the metal center, opening a coordination site for substrate binding (e.g., monomer insertion).
Chirality C2 Stereocenter (Racemic commercial)Stereocontrol Potential: Can be resolved (e.g., via Tartaric acid) to synthesize enantiopure catalysts for asymmetric polymerization.
Solubility Water, Alcohols, ChloroformVersatile Handling: Compatible with polar and non-polar synthesis routes.

Application A: Synthesis of {N,O,O}-Titanium(IV) Catalysts

Target Application: Production of Biodegradable Polylactide (PLA).

The reaction of 3-piperidino-1,2-propanediol with Titanium(IV) isopropoxide yields a discrete mononuclear or dinuclear complex. The diol protons are acidic enough to displace isopropoxide ligands, anchoring the titanium center.

Reaction Logic
  • Precursor: Ti(OiPr)₄ is chosen because the isopropoxide by-product is volatile and easily removed, driving the equilibrium forward.

  • Stoichiometry: A 1:1 ratio typically yields a complex where the diol acts as a dianionic ligand, leaving two isopropoxide groups remaining on the titanium for initiation of polymerization.

  • Atmosphere: Strictly anhydrous conditions are required to prevent hydrolysis of the titanium alkoxide.

Synthesis Protocol[1]

Materials:

  • 3-Piperidino-1,2-propanediol (1.59 g, 10 mmol) [Dried under vacuum for 4h]

  • Titanium(IV) isopropoxide (2.84 g, 10 mmol)

  • Anhydrous Toluene (50 mL)

  • Schlenk line and Argon atmosphere[1]

Procedure:

  • Dissolution: In a flame-dried Schlenk flask under Argon, dissolve the dried 3-piperidino-1,2-propanediol in 20 mL of anhydrous toluene.

  • Addition: Add the Ti(OiPr)₄ solution (in 30 mL toluene) dropwise to the stirring ligand solution at room temperature. Note: A color change (often to pale yellow) indicates coordination.

  • Reflux: Heat the mixture to 80°C for 4 hours. This ensures complete deprotonation of the hydroxyl groups and displacement of isopropanol.

  • Volatile Removal: Connect the flask to a vacuum manifold and slowly remove the solvent and liberated isopropanol.

  • Isolation: The product will remain as a viscous oil or waxy solid. Wash with cold n-hexane (2 x 10 mL) to remove trace unreacted alkoxide.

  • Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Yield: ~90-95% of [Ti(L)(OiPr)₂] (where L = 3-piperidino-1,2-propanediolato).

Catalytic Workflow Visualization

Ti_Catalyst_Synthesis Reagents Reagents: 3-Piperidino-1,2-propanediol + Ti(OiPr)4 Reaction Ligand Exchange (Toluene, 80°C, 4h) Reagents->Reaction Mix under Ar Byproduct Removal of HOiPr (Vacuum) Reaction->Byproduct Equil. Shift Catalyst Active Catalyst: [Ti(N,O,O)(OiPr)2] Byproduct->Catalyst Isolation Polymerization Application: ROP of L-Lactide Catalyst->Polymerization Initiation

Figure 1: Synthesis pathway for the Titanium-Aminoalkoxide catalyst.

Application B: Heterogeneous Silica-Supported Catalyst

Target Application: Solid Base Catalysis (e.g., Knoevenagel Condensation).

Immobilizing the piperidine moiety onto silica creates a reusable solid base. The diol functionality serves as the "anchor" point, leaving the tertiary amine free to act as the catalytic active site.

Grafting Strategy

We utilize 3-(Triethoxysilyl)propyl isocyanate (TESPIC) as a linker. The isocyanate reacts with the diol's hydroxyl groups to form stable carbamate linkages, while the silane end grafts to the silica surface.

Synthesis Protocol[1]

Materials:

  • Mesoporous Silica (SBA-15 or MCM-41), calcined and dried (1.0 g)

  • 3-Piperidino-1,2-propanediol (0.32 g, 2 mmol)

  • 3-(Triethoxysilyl)propyl isocyanate (TESPIC) (0.5 g, 2 mmol)

  • Anhydrous Toluene (30 mL)

  • Dibutyltin dilaurate (DBTDL) (catalytic drop)

Procedure:

  • Pre-functionalization (Linker Attachment):

    • In a round-bottom flask, dissolve 3-piperidino-1,2-propanediol in 10 mL toluene.

    • Add TESPIC and 1 drop of DBTDL.

    • Stir at 60°C for 6 hours. The isocyanate (-N=C=O) reacts with the -OH groups of the diol to form a carbamate-linked silane precursor.

  • Grafting:

    • Add the dried Silica (1.0 g) to the reaction mixture.

    • Reflux at 110°C for 24 hours. The ethoxysilane groups condense with the surface silanols (Si-OH) of the silica.

  • Washing:

    • Filter the solid catalyst.

    • Soxhlet extract with ethanol for 12 hours to remove unreacted precursors.

  • Activation:

    • Dry at 80°C under vacuum overnight.

Characterization:

  • FTIR: Look for Carbamate C=O stretch (~1700 cm⁻¹) and disappearance of Isocyanate peak (~2270 cm⁻¹).

  • Elemental Analysis: Nitrogen content (%N) quantifies the loading of the piperidine active sites.

Catalytic Mechanism: Ring-Opening Polymerization (ROP)

The Titanium complex synthesized in Protocol A operates via a Coordination-Insertion Mechanism .[2]

  • Coordination: The carbonyl oxygen of the Lactide monomer coordinates to the Lewis acidic Ti center.

  • Insertion: The Ti-Isopropoxide bond attacks the carbonyl carbon, opening the ring.

  • Propagation: The growing polymer chain remains attached to the Ti center (Ti-O-Polymer), allowing subsequent monomer insertions.

ROP_Mechanism Ti_Center Ti-Catalyst (Active Species) Coordination Monomer Coordination (Lactide binds to Ti) Ti_Center->Coordination + Monomer Insertion Nucleophilic Attack (Ti-OR attacks C=O) Coordination->Insertion RingOpen Ring Opening (Formation of Ti-O-PLA chain) Insertion->RingOpen Propagation Chain Propagation RingOpen->Propagation Propagation->Coordination + Monomer (Cycle)

Figure 2: Coordination-Insertion mechanism for the ROP of Lactide using the Ti-Aminoalkoxide catalyst.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 66032, Piperidine-1-propanol (Analogous substructure). National Center for Biotechnology Information (2025). Link

    • 3-Piperidino-1,2-propanediol Product Specification.[3][4] Sigma-Aldrich.[3] Link

  • Titanium-Aminodiol Catalysis Precedents

    • Deivasagayam, D., & Peruch, F. (2011).[2] Titanium Complexes Based on Aminodiol Ligands for the Ring-Opening Polymerization of epsilon-Caprolactone...[2] Journal of Polymer Science Part A: Polymer Chemistry. (Validates the use of aminodiol-Ti complexes for ROP). Link

    • Catalytic ring-opening polymerization of L-lactide by titanium biphenoxy-alkoxide initiators. ResearchGate.[5][6] (Provides general conditions for Ti-alkoxide ROP). Link

  • Heterogeneous Support Strategies

    • Synthesis and Application of 3-Amino-1,2-propanediol. ChemicalBook. (Discusses resin adsorption, validating the grafting potential of amino-diols). Link

Sources

Method

Advanced Protocol: Synthesis and Functionalization of 3-Piperidino-1,2-propanediol

Application Note: AN-2026-PIP-DIOL Executive Summary & Strategic Overview 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is a critical bifunctional intermediate in medicinal chemistry, serving as the scaffold for local an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PIP-DIOL

Executive Summary & Strategic Overview

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is a critical bifunctional intermediate in medicinal chemistry, serving as the scaffold for local anesthetics (e.g., Diperodon) and cardiovascular agents. Its structure combines a tertiary amine (piperidine ring) with a vicinal diol, offering dual reactivity: the amine acts as a proton acceptor or quaternization site, while the diol allows for esterification, etherification, or carbamoylation.

This guide provides a rigorous, self-validating workflow for the synthesis, purification, and downstream functionalization of 3-piperidino-1,2-propanediol. Unlike generic preparations, this protocol addresses the critical challenge of regioselectivity and impurity control , specifically minimizing the formation of bis-piperidino byproducts and ensuring the removal of mutagenic precursors like 3-chloro-1,2-propanediol (3-MCPD).

Key Chemical Properties
PropertyValueCritical Handling Note
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Melting Point 77–80 °CSolid at room temp; requires gentle heating to dispense if molten.
Boiling Point ~285 °CHigh boiling point requires high-vacuum distillation for purification.
Solubility Water, Ethanol, ChloroformHygroscopic . Store under nitrogen/argon.
pKa ~14.2 (Predicted)Strongly basic; incompatible with strong acids and oxidizers.

Synthesis Pathway Visualization

The following diagram outlines the two primary routes for synthesis and the downstream transformation into the anesthetic Diperodon.

SynthesisPathway Start1 Route A: 3-Chloro-1,2-propanediol (Traditional) Intermediate Reaction Matrix (Alkaline Reflux) Start1->Intermediate + NaOH/H2O (SN2 Substitution) Start2 Route B: Glycidol (Green/High Purity) Start2->Intermediate Ring Opening (Exothermic) Reagent Piperidine (Nucleophile) Reagent->Intermediate Product 3-Piperidino-1,2-propanediol (Target Scaffold) Intermediate->Product Distillation Byproduct Impurity: Bis-piperidino adduct Intermediate->Byproduct Excess Reagent App Diperodon (Dicarbanilate Derivative) Product->App + 2 eq. Phenyl Isocyanate (Carbamoylation)

Caption: Comparative synthesis routes (Chlorohydrin vs. Glycidol) and downstream conversion to Diperodon.

Protocol 1: Core Synthesis of 3-Piperidino-1,2-propanediol

Objective: Synthesize high-purity (>98%) 3-piperidino-1,2-propanediol using the Glycidol Ring-Opening Method . Rationale: While the 3-MCPD route is common, it generates stoichiometric salt waste and carries the risk of residual chlorinated carcinogens. The Glycidol route is atom-economical and simplifies purification.

Reagents & Equipment[1][2][3][4][5]
  • Reagents: Glycidol (96%), Piperidine (99%, anhydrous), Ethanol (absolute).

  • Equipment: 3-neck Round Bottom Flask (RBF), Reflux condenser, Pressure-equalizing addition funnel, Nitrogen line, Rotary evaporator, Kugelrohr or Vacuum Distillation setup.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 500 mL 3-neck RBF and flush with Nitrogen.

    • Charge the flask with Piperidine (85.15 g, 1.0 mol) and Ethanol (100 mL) .

    • Cool the solution to 0–5 °C using an ice bath. Explanation: The reaction is highly exothermic; controlling initial temperature prevents runaway polymerization of glycidol.

  • Controlled Addition:

    • Load Glycidol (74.08 g, 1.0 mol) into the addition funnel.

    • Add Glycidol dropwise over 60 minutes , maintaining internal temperature below 15 °C.

    • Self-Validation Check: If the temperature spikes >20°C, halt addition immediately. High temps favor side reactions.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow the mixture to reach room temperature (RT) over 30 minutes.

    • Heat the mixture to 60 °C for 2 hours .

    • Monitoring: Perform TLC (MeOH:DCM 1:9). The spot for Glycidol (Rf ~0.6) should disappear, and a polar spot (Product, Rf ~0.2) should appear.

  • Workup & Purification:

    • Concentrate the reaction mixture on a rotary evaporator to remove Ethanol and trace unreacted Piperidine.

    • Vacuum Distillation (Critical): Transfer the viscous residue to a distillation apparatus.

    • Collect the fraction boiling at 155–160 °C at 2 mmHg .

    • Yield Expectation: 130–145 g (82–91%).

    • Physical State: The product will solidify upon cooling (white waxy solid).

Protocol 2: Functionalization to Diperodon (Pharmaceutical Application)

Objective: Convert the diol scaffold into Diperodon (a local anesthetic) via dicarbamoylation. Rationale: This reaction demonstrates the nucleophilicity of the hydroxyl groups. The tertiary amine acts as an internal base catalyst, accelerating the reaction with isocyanates.

Reagents
  • Substrate: 3-Piperidino-1,2-propanediol (synthesized above).

  • Reagent: Phenyl Isocyanate (2.1 equivalents).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Methodology
  • Dissolution:

    • Dissolve 3-Piperidino-1,2-propanediol (15.9 g, 0.1 mol) in Anhydrous Toluene (150 mL) in a reaction flask equipped with a drying tube (CaCl₂).

    • Note: If the diol is not fully soluble, gentle warming (40 °C) may be required.

  • Isocyanate Addition:

    • Add Phenyl Isocyanate (25.0 g, 0.21 mol) slowly via syringe.

    • Observation: The reaction is exothermic. A white precipitate (the dicarbanilate) may begin to form immediately.

  • Reflux:

    • Heat the mixture to reflux (110 °C) for 1 hour . This ensures both the primary and secondary hydroxyl groups react completely.

    • Mechanism:[1][2][3] The secondary alcohol is sterically hindered and requires thermal energy to react quantitatively.

  • Isolation:

    • Cool the mixture to 0 °C. The product, Diperodon , will crystallize out.

    • Filter the solid and wash with cold toluene followed by hexane.

    • Recrystallization: Purify by recrystallizing from hot ethanol/water or ethyl acetate.

Analytical Validation & Troubleshooting

Quality Control Table
TestMethodAcceptance Criteria
Identity 1H-NMR (CDCl₃)Piperidine ring protons (1.4–1.6 ppm, 2.3–2.6 ppm); Methine/Methylene adjacent to OH (3.5–3.9 ppm).
Purity HPLC (C18, Phosphate Buffer/ACN)>98.0% Area. No peak for 3-MCPD (if Route A used).
Water Content Karl Fischer<0.5% (Critical for downstream isocyanate reactions).
Troubleshooting Guide
  • Problem: Product is a colored oil instead of a white solid.

    • Cause: Oxidation of the amine or presence of unreacted piperidine.

    • Solution: Redistill under higher vacuum or recrystallize from Ethyl Acetate/Hexane.

  • Problem: Low yield in Protocol 2 (Diperodon).

    • Cause: Moisture in the solvent reacting with phenyl isocyanate to form diphenylurea (insoluble white solid).

    • Solution: Pre-dry Toluene over Sodium/Benzophenone or Molecular Sieves (3Å).

Experimental Apparatus Diagram

The following diagram illustrates the reflux setup required for the functionalization step, emphasizing the inert atmosphere to prevent isocyanate degradation.

Apparatus cluster_safety Safety Zone InertGas N2/Argon Balloon Trap CaCl2 Drying Tube InertGas->Trap Condenser Reflux Condenser (Water Cooled) Flask Reaction Flask (Toluene + Reagents) Condenser->Flask Reflux Return Heat Oil Bath / Heating Mantle Heat->Flask Energy Input Trap->Condenser Gas Inlet

Caption: Reflux apparatus for Protocol 2. Note the drying tube/inert gas line to protect moisture-sensitive isocyanates.

References

  • ChemicalBook. (2025). 3-Piperidino-1,2-propanediol Properties and Safety. Retrieved from

  • Thermo Scientific Chemicals. (2024). Safety Data Sheet: 3-Piperidino-1,2-propanediol. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97824, 3-Piperidin-1-ylpropane-1,2-diol. Retrieved from

  • MySkinRecipes. (2024). 3-Piperidino-1,2-propanediol: Pharmaceutical Intermediates. Retrieved from

  • Google Patents. (2013). CN103319354A: Synthesis method of 3-amino-1,2-propanediol (Analogous Chemistry). Retrieved from

Sources

Application

Application Note: Safe Handling and Protocols for 3-Piperidino-1,2-propanediol

Part 1: Executive Summary & Technical Profile 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents, including local anesthetics, muscle rela...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

3-Piperidino-1,2-propanediol (CAS: 4847-93-2) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents, including local anesthetics, muscle relaxants, and anticholinergics.[1][2] Its utility stems from the nucleophilic piperidine ring and the vicinal diol moiety, making it a versatile building block for nucleophilic substitutions and condensation reactions.

However, its utility comes with significant risks. It is classified as Acute Toxic (Category 2, Oral) and causes Serious Eye Damage (Category 1) .[3] This combination necessitates a "Zero-Exposure" mindset.[4] This guide moves beyond generic safety advice, providing a mechanistic rationale for specific engineering controls and handling protocols.

Chemical Identity & Properties[1][2][3][4][6][7][8][9][10][11]
PropertyDataRelevance to Safety
CAS Number 4847-93-2Unique identifier for inventory/SDS verification.
Formula C₈H₁₇NO₂Nitrogenous base; potential for forming salts.
Physical State Solid (Crystalline)Dust generation is the primary inhalation vector.
Melting Point 77–80 °CLow melting point; avoid friction/heat during grinding.
Solubility Soluble in water/alcoholsRapid systemic absorption via mucous membranes.
pKa ~14.2 (Predicted)Highly basic; corrosive to ocular tissue.

Part 2: Hazard Analysis & Risk Assessment (GHS)

The following hazard classification is based on the Globally Harmonized System (GHS). The "Fatal if Swallowed" classification requires strict hygiene protocols to prevent inadvertent ingestion via hand-to-mouth transfer or contaminated surfaces.[5]

GHS Classification Table[11]
Hazard ClassCategoryHazard StatementCodeCritical Control
Acute Toxicity (Oral) Cat. 2 Fatal if swallowed. H300Double-Glove & Hygiene: No personal items in lab. Wash hands immediately after doffing gloves.
Serious Eye Damage Cat. 1 Causes serious eye damage. H318Face Shield + Goggles: Safety glasses are insufficient. Corrosive damage is irreversible.
Skin Irritation Cat. 2Causes skin irritation.[6][5]H315Barrier Protection: Lab coat with tight cuffs; nitrile gloves.
STOT - SE Cat. 3May cause respiratory irritation.[6][5]H335Local Exhaust: All solid handling must occur inside a certified fume hood.
Mechanistic Safety Insight
  • Why H318 (Eye Damage)? The piperidine moiety is a secondary amine, making the compound basic. Upon contact with the eye, it saponifies fatty acids in the cell membrane, causing deep, penetrating tissue destruction (liquefaction necrosis). Unlike acid burns, which form a protective eschar, base burns continue to penetrate until neutralized or washed away.

  • Why H300 (Fatal Oral)? Piperidine derivatives often exhibit potent biological activity on the central nervous system (CNS). Rapid absorption through the GI tract can lead to systemic toxicity faster than metabolic clearance mechanisms can handle.

Part 3: Engineering Controls & PPE Matrix

Defense-in-Depth Strategy

We utilize a layered defense system. The primary barrier is the Engineering Control (Fume Hood), the secondary is Administrative (SOPs), and the tertiary is PPE.

1. Engineering Controls
  • Primary Containment: All weighing, transfer, and solubilization of the solid must be performed in a chemical fume hood.

  • Airflow Velocity: Verify face velocity is between 0.3 – 0.5 m/s (60–100 fpm) before use.

  • Static Control: Use an anti-static gun or ionizer bar when weighing fine powders to prevent electrostatic dispersion of the toxic dust.

2. Personal Protective Equipment (PPE) Matrix
Body PartMinimum RequirementEnhanced Protection (High Risk*)
Eyes/Face Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch)
Hands Nitrile Gloves (Min 0.11mm thickness)Double Gloving: Nitrile (inner) + Nitrile/Neoprene (outer)
Respiratory Fume Hood (Primary)N95/P2 Respirator (If hood work is impossible - Not Recommended)
Body Lab Coat (Cotton/Poly blend), Long pants, Closed shoesChemical Resistant Apron (Tyvek or PVC)

*High Risk defined as: Handling quantities > 10g, generating visible dust, or working with heated solutions.

Part 4: Operational Protocols

Protocol A: Safe Weighing and Stock Solution Preparation

Objective: To prepare a solution of 3-Piperidino-1,2-propanediol without generating airborne dust or contaminating workspace surfaces.

Materials:

  • 3-Piperidino-1,2-propanediol (Solid)[1][3][7]

  • Solvent (e.g., Methanol, Dichloromethane)

  • Analytical Balance (located inside hood or vented enclosure)

  • Disposable anti-static weighing boats

Step-by-Step Procedure:

  • Pre-Operation Check:

    • Don full PPE (Goggles, Lab Coat, Double Nitrile Gloves).

    • Verify Fume Hood is operational.

    • Prepare a "Dirty Zone" inside the hood lined with an absorbent pad.

  • Weighing:

    • Place the weighing boat on the balance.

    • Open the chemical container only inside the hood.

    • Use a disposable spatula to transfer the solid. Avoid rapid movements that create air currents.

    • Recap the stock container immediately after transfer.

  • Solubilization (The "Wet Method"):

    • Safety Note: Dissolving the solid immediately reduces the inhalation risk.

    • Add the solvent directly to the weighing boat (if volume permits) or transfer the solid into a pre-filled flask of solvent using a wide-mouth funnel.

    • Rinse the weighing boat and funnel into the flask to ensure quantitative transfer and decontamination.

  • Decontamination:

    • Wipe down the balance and surrounding area with a solvent-dampened tissue (e.g., ethanol).

    • Dispose of the tissue and weighing boat as Hazardous Solid Waste .

    • Remove outer gloves and discard; wash hands before touching anything outside the hood.

Protocol B: Reaction Setup (Nucleophilic Substitution Context)

Context: Using 3-Piperidino-1,2-propanediol as a nucleophile to displace a leaving group (e.g., alkyl halide).

  • Reaction Vessel: Use a round-bottom flask clamped securely above a secondary containment tray (spill tray).

  • Addition:

    • If adding the reagent as a solid: Use a powder funnel or a solid-addition tube (e.g., jointed glassware) to prevent open exposure.

    • If adding as a solution: Use a syringe or pressure-equalizing addition funnel.

  • Temperature Control:

    • If heating is required (reflux), ensure the condenser water is flowing before heating begins.

    • Caution: Heating increases vapor pressure. Ensure the system is vented through an inert gas line (Nitrogen/Argon) to the rear of the hood.

  • Quenching/Workup:

    • Assume the aqueous layer contains unreacted toxic material.

    • Adjust pH carefully; acidification (protonation of the piperidine nitrogen) will increase water solubility and reduce volatility, making it safer to handle in the aqueous phase.

Part 5: Emergency Response & Waste Disposal

Visualizing the Response Logic

The following diagram outlines the critical decision paths for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact (CRITICAL) Type->Eye Ingest Ingestion (FATAL RISK) Type->Ingest SkinAct 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Aid Skin->SkinAct EyeAct 1. DO NOT RUB 2. Flush Eyewash (15-30 min) 3. Hold Eyelids Open 4. Transport to ER Immediately Eye->EyeAct IngestAct 1. DO NOT Induce Vomiting 2. Rinse Mouth (if conscious) 3. Call Poison Control/ER 4. Transport with SDS Ingest->IngestAct

Figure 1: Emergency Response Decision Tree for Acute Exposure.

Waste Disposal Protocol
  • Classification: Hazardous Chemical Waste (Toxic).

  • Stream: Segregate into "Organic Basic Waste" or "Toxic Solids" depending on state.

  • Do Not: Do not dispose of down the drain. Even small amounts can be toxic to aquatic life.

  • Labeling: Waste containers must be clearly labeled "TOXIC" and "CORROSIVE" (if pH is high).

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 97824, 3-Piperidino-1,2-propanediol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Piperidino-1,2-propanediol. Retrieved from [Link]

Disclaimer: This guide is for educational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

Technical Notes & Optimization

Troubleshooting

Yield Optimization Hub: Synthesis of 3-Piperidino-1,2-propanediol

Technical Support & Troubleshooting Center Topic: 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Executive Technical Summary 3-Piperidino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center Topic: 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Executive Technical Summary

3-Piperidino-1,2-propanediol is a critical vicinal amino-diol intermediate, often employed in the synthesis of anticholinergic agents (e.g., Dipiproverine) and local anesthetics. While the synthesis appears straightforward via nucleophilic substitution, researchers frequently encounter three yield-killing bottlenecks :

  • Polymerization: Uncontrolled oligomerization of the epoxide intermediate (glycidol).

  • Hydrophilicity: The product's high water solubility (

    
    ) leads to massive losses during aqueous workup.
    
  • Bis-alkylation: Formation of quaternary ammonium byproducts if stoichiometry is mismanaged.

This guide provides a self-validating troubleshooting framework to overcome these barriers.

Strategic Route Selection

To improve yield, you must first diagnose if your current route is the limiting factor.

FeatureRoute A: The Chlorohydrin Route (Robust)Route B: The Glycidol Route (Atom Economy)
Reagents Piperidine + 3-Chloro-1,2-propanediol (3-MCPD)Piperidine + Glycidol (2,3-epoxy-1-propanol)
Mechanism Nucleophilic substitution (often via in situ epoxide)Ring-opening of epoxide
Primary Yield Killer Incomplete conversion due to HCl accumulationRapid polymerization of Glycidol (Exothermic)
Impurity Profile Inorganic salts (NaCl), unreacted chlorohydrinPoly-glycidols (tar), dimers
Recommended For Large Scale / Cost-Sensitive High Purity / Small Scale

Reaction Mechanism & Pathway Visualization

Understanding the in situ behavior of 3-MCPD is crucial. In basic conditions, it cyclizes to Glycidol before amine attack. If the base is insufficient, the reaction stalls.

ReactionPathway Piperidine Piperidine (Nucleophile) Product 3-Piperidino-1,2-propanediol (Target) Piperidine->Product Direct Substitution (Minor Pathway) MCPD 3-Chloro-1,2-propanediol (Electrophile) Glycidol Glycidol (Transient Intermediate) MCPD->Glycidol Base (NaOH/K2CO3) -HCl Salt Chloride Salt (Byproduct) MCPD->Salt Neutralization Glycidol->Product + Piperidine (Ring Opening) Polymer Poly-glycidols (Tar/Impurity) Glycidol->Polymer T > 40°C No Nucleophile

Figure 1: Mechanistic pathway showing the critical Glycidol intermediate node where yield is often lost to polymerization.

Troubleshooting Guides & FAQs

Module A: Reaction Optimization (Synthesis Phase)

Q1: My reaction mixture turned into a dark brown/black viscous oil. What happened?

  • Diagnosis: You likely experienced thermal runaway polymerization of the glycidol intermediate (Route B) or the in situ epoxide (Route A).

  • The Fix:

    • Temperature Control: Glycidol addition must be performed at 0–5°C . The ring-opening is highly exothermic.

    • Addition Rate: Add the electrophile (Glycidol or 3-MCPD) dropwise to the Piperidine. Never add Piperidine to the electrophile; excess electrophile favors polymerization.

    • Inert Atmosphere: Oxidative degradation of amines can darken the color. Run under Nitrogen (

      
      ).
      

Q2: I am using Route A (3-MCPD). The conversion is stuck at 60% despite refluxing.

  • Diagnosis: Protonation Stall. As the reaction proceeds, HCl is generated. This protonates the remaining Piperidine, turning it into a non-nucleophilic ammonium salt.

  • The Fix:

    • Base Scavenger: You must add an inorganic base (e.g.,

      
       or 
      
      
      
      ) to scavenge the acid.
    • Stoichiometry: Use a 1.1 : 1.0 ratio of Base : 3-MCPD. Alternatively, use excess Piperidine (2.5 eq), but this requires efficient recovery of the expensive amine.

Module B: Work-up & Isolation (The "Yield Trap")

Q3: I see the product on TLC, but after aqueous extraction, my yield is <20%.

  • Diagnosis: Phase Partition Failure. 3-Piperidino-1,2-propanediol is an amino-diol. It loves water. Standard DCM/Water extraction leaves most products in the aqueous layer.

  • The Fix (Protocol 1 - Salting Out):

    • Saturate the aqueous phase with NaCl (brine) or

      
       . This pushes the organic product out ("Salting Out" effect).
      
    • Perform 5x extractions with Chloroform or Isopropanol/DCM (3:1) . Simple DCM is often insufficient.

Q4: My product is a sticky oil, but the literature says it should be a solid (MP 77-80°C).

  • Diagnosis: Impurity Depression. Even 2-3% of oligomeric impurities or retained solvent can suppress crystallization.

  • The Fix (Recrystallization):

    • Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .

    • Add Hexane or Petroleum Ether dropwise until slight turbidity appears.

    • Cool slowly to 4°C. Seed with a pure crystal if available.

    • Alternative: High-vacuum distillation (BP ~130-140°C at 0.5 mmHg) is the most reliable way to strip oligomers before crystallization.

Validated Experimental Protocol (High-Yield Method)

This protocol utilizes Route A (Chlorohydrin with Carbonate Base) for maximum robustness and ease of handling, minimizing polymerization risks.

Reagents:

  • Piperidine (1.2 eq)

  • 3-Chloro-1,2-propanediol (1.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.2 eq)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend

    
     in Ethanol.
    
  • Amine Addition: Add Piperidine (1.2 eq) to the suspension. Stir at Room Temperature (RT) for 10 mins.

  • Electrophile Addition: Add 3-Chloro-1,2-propanediol (1.0 eq) dropwise over 30 minutes.

    • Why? Slow addition prevents local hotspots and minimizes bis-alkylation.

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor TLC (Mobile phase: MeOH/DCM 1:9 + 1%

      
      ). Stain with Ninhydrin.
      
  • Filtration: Cool to RT. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Wash the cake with cold ethanol.
  • Concentration: Rotovap the filtrate to dryness. You will obtain a viscous oil.

  • Purification (The Critical Step):

    • Option A (Distillation): Distill under high vacuum (<1 mmHg).

    • Option B (Crystallization): Dissolve residue in hot Ethyl Acetate. Cool to precipitate white crystals.

  • Yield Expectation: 85–92% (after optimization).

Analytical Data Reference

Confirm your product identity against these standard values:

PropertyValueNotes
Physical State White Crystalline SolidIf yellow oil, repurify.
Melting Point 77 – 80 °CSharp range indicates high purity.
Boiling Point ~284 °C (760 mmHg)Decomposes at atm pressure. Use Vacuum.[1][2]
pKa ~14.2 (Predicted)Strong base; store under inert gas.
Solubility Water, Ethanol, ChloroformInsoluble in Hexane/Ether.

Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield / Impure Product State What is the physical state? Start->State Oil Dark/Viscous Oil State->Oil Solid Sticky Solid / Low Mass State->Solid CheckTLC Check TLC: Polymer streaks? Oil->CheckTLC CheckAq Check Aqueous Phase pH Solid->CheckAq PolymerAction Action: Reduce Temp, Add Electrophile Slower CheckTLC->PolymerAction Yes (Streaks) RecrystAction Action: Recrystallize (EtOAc/Hexane) CheckTLC->RecrystAction No (Clean spots) ExtractAction Action: Salt Out (NaCl) Use Chloroform Extraction CheckAq->ExtractAction Product in Water

Figure 2: Diagnostic workflow for isolating the root cause of yield loss.

References

  • Google Patents. (2013). CN103319354A: Synthesis method of 3-amino-1,2-propanediol.[1] (Provides foundational methodology for aminolysis of chlorohydrins). Retrieved January 28, 2026, from

  • Google Patents. (2012). US20120277471A1: Synthesis Method of 3-Methylamino-1, 2-Propanediol. (Details vacuum distillation parameters for amino-propanediols).
  • Karakaplan, M., et al. (2025).[3] A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Journal of Chemical Research. (Discusses nucleophilic attack on glycidol and catalyst choices). Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Impurity Profiling in 3-Piperidino-1,2-propanediol Synthesis

Executive Summary & Impurity Dashboard To Our Research Partners: Synthesizing 3-Piperidino-1,2-propanediol (3-PPD) appears deceptively simple—a nucleophilic attack of piperidine on a propyl backbone. However, the choice...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Dashboard

To Our Research Partners: Synthesizing 3-Piperidino-1,2-propanediol (3-PPD) appears deceptively simple—a nucleophilic attack of piperidine on a propyl backbone. However, the choice of electrophile (3-Chloro-1,2-propanediol vs. Glycidol) dictates a distinct impurity profile that can derail downstream API crystallization.

This guide deconstructs the kinetic and thermodynamic pitfalls of this synthesis. We focus on the causality of side-product formation to help you engineer a self-validating process.

Quick Reference: Common Impurities
Retention Time (Rel.)Impurity NameOriginRisk Factor
0.92 Regioisomer (2-piperidino-1,3-propanediol)Glycidol Route (C2 Attack)High (Hard to separate)
1.00 Target (3-Piperidino-1,2-propanediol)Main ReactionN/A
1.2 - 1.5 O-Alkylated Dimers Excess Electrophile / High pHMedium
Late Elution Polyglycerols / Oligomers Glycidol PolymerizationHigh (Viscosity issues)
Precipitate Quaternary Ammonium Salts Over-alkylationLow (Water soluble)

Reaction Pathway Analysis (Visualized)

The following diagram maps the competitive landscape between the standard


 pathway and the parasitic side reactions.

ReactionPathways Start Piperidine (Nucleophile) Target TARGET PRODUCT 3-Piperidino-1,2-propanediol Start->Target Path A: Ring Opening (C3 Attack) Start->Target Path C: SN2 Displacement Regio IMPURITY A: Regioisomer (2-piperidino-1,3-propanediol) Start->Regio Path B: C2 Attack (Steric/Electronic) Glycidol Glycidol (Electrophile A) Glycidol->Target Glycidol->Regio Poly IMPURITY B: Polyglycerols (Oligomers) Glycidol->Poly Self-Polymerization (Base/Heat) MCPD 3-MCPD (Electrophile B) MCPD->Target Salt Byproduct: Piperidine HCl MCPD->Salt HCl Scavenging Quat IMPURITY C: Quaternary Salt (Over-alkylation) Target->Quat Excess Electrophile (N-alkylation)

Caption: Figure 1. Mechanistic divergence in 3-PPD synthesis. Path A/C represents the desired route; Path B and secondary reactions lead to critical impurities.

Technical Support Modules

Module A: The Regioisomer Challenge (Glycidol Route)

The Issue: When using glycidol, the epoxide ring can open at C3 (desired, less substituted) or C2 (undesired, more substituted). Mechanism: While steric hindrance favors C3 attack (forming the primary alcohol product), electronic factors or Lewis acid catalysis can activate C2, leading to 2-piperidino-1,3-propanediol . Diagnostic:

  • HPLC/GC: Look for a peak eluting immediately prior to the main peak.

  • NMR: The methine proton shift in the isomer is distinct from the target.

Module B: The Polymerization Pitfall

The Issue: Glycidol is an unstable monomer. In the presence of base (even the piperidine itself) and heat, it undergoes self-polymerization to form polyglycerols. Consequence: The reaction mixture becomes a viscous oil that is difficult to crystallize or distill. Prevention: This is a kinetic control problem. You must ensure piperidine is always in excess relative to the unreacted glycidol.

Module C: Over-Alkylation (Quaternization)

The Issue: The product, 3-PPD, contains a tertiary amine. Although less nucleophilic than piperidine, it can still react with excess 3-MCPD or Glycidol to form a quaternary ammonium salt. Solubility: These salts are highly water-soluble and often precipitate in non-polar solvents, confusing the operator during workup.

Troubleshooting Guide (FAQ)

Q1: I see a persistent "shoulder" peak on my GC trace that I cannot recrystallize out. What is it?

  • Diagnosis: This is likely the Regioisomer (2-piperidino-1,3-propanediol) .

  • Root Cause: High reaction temperature during the addition of glycidol or lack of regioselectivity control.

  • Fix:

    • Lower the addition temperature to 0–5°C.

    • Consider switching to the 3-MCPD route if isomer purity is critical (>99.5%), as

      
       displacement on the primary chloride is strictly regioselective.
      

Q2: My reaction mixture turned into a thick, unmanageable gel.

  • Diagnosis: Oligomerization of Glycidol .

  • Root Cause: "Normal Addition" was used (adding Piperidine to Glycidol). This creates a condition where Glycidol is in excess relative to the amine, promoting self-reaction.

  • Fix: Always use Inverse Addition . Add Glycidol dropwise to a solution of Piperidine. This ensures the amine is always in molar excess, quenching the epoxide immediately.

Q3: I am using 3-MCPD and obtaining low yields with a large amount of white solid precipitate.

  • Diagnosis: Piperidine Hydrochloride formation.[1]

  • Root Cause: The reaction generates 1 equivalent of HCl. Piperidine acts as both the nucleophile and the base scavenger, consuming 2 equivalents of starting material for 1 equivalent of product.

  • Fix:

    • Use 2.2 equivalents of Piperidine (wasteful).

    • Use an auxiliary inorganic base (e.g.,

      
       or NaOH) to scavenge the HCl, allowing a 1:1 stoichiometry of amine.
      

Optimized Experimental Protocol

Objective: Synthesis of 3-Piperidino-1,2-propanediol via the Glycidol Route (favored for "Green Chemistry" but requires kinetic control).

Reagents:

  • Piperidine (1.2 eq)

  • Glycidol (1.0 eq)[2]

  • Solvent: Isopropanol (IPA) or Ethanol (optional, can be run neat)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round bottom flask with Piperidine (1.2 eq). Equip with a reflux condenser, internal thermometer, and a pressure-equalizing dropping funnel.

  • Thermal Control: Cool the piperidine solution to 0–5°C using an ice/salt bath. Critical: Low temperature maximizes regioselectivity towards the C3 attack.

  • Inverse Addition: Load Glycidol (1.0 eq) into the dropping funnel. Add it dropwise over 60–90 minutes.

    • Why? Slow addition prevents the local concentration of glycidol from rising, suppressing polymerization (Module B).

    • Checkpoint: Monitor internal temp; do not exceed 10°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally, then heat to 40–50°C for 2 hours to drive conversion to completion.

  • Monitoring: Check TLC (MeOH/DCM 1:9). Stain with KMnO4 (glycidol/diols stain yellow/brown).

  • Workup:

    • Strip excess piperidine under reduced pressure (Rotovap).

    • Purification: High-vacuum distillation (bp ~115-120°C at 0.5 mmHg) is the gold standard to separate the product from any heavy oligomers.

Troubleshooting Logic Flow

Use this logic gate to determine the next step in your purification process.

Troubleshooting Start Analyze Crude Mixture (HPLC/GC) IsomerCheck Isomer Peak Present? Start->IsomerCheck ViscosityCheck Is Mixture Viscous/Gel? IsomerCheck->ViscosityCheck No ActionRecryst Recrystallize (Ethyl Acetate) IsomerCheck->ActionRecryst Yes (<5%) SaltCheck Solid Precipitate? ViscosityCheck->SaltCheck No ActionDiscard Discard & Restart (Inverse Addition) ViscosityCheck->ActionDiscard Yes (Polymerized) ActionDistill Perform High Vac Distillation SaltCheck->ActionDistill No ActionFilter Filter Salts (Hot Filtration) SaltCheck->ActionFilter Yes ActionFilter->ActionDistill

Caption: Figure 2. Decision matrix for purification based on observed impurity profile.

References

  • Regioselectivity in Epoxide Opening

    • Gao, L., & Murry, J. A. (2005). Mechanistic studies of the regioselective opening of glycidol derivatives.
    • Source:

  • Synthesis of 3-amino-1,2-propanediols

    • Patent CN103319354A. Synthesis method of 3-amino-1,2-propanediol. Describes the reaction of amines with chlorohydrins and the handling of inorganic salt byproducts.[3]

    • Source:

  • Glycidol Polymerization Kinetics

    • Sunder, A., Hanselmann, R., Frey, H., & Mülhaupt, R. (1999). Controlled Synthesis of Hyperbranched Polyglycerols by Ring-Opening Multibranching Polymerization.
    • Source:

  • 3-MCPD Impurity Profile

    • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2013). 3-Chloro-1,2-propanediol.[4][5][6] Details the impurities found in commercial 3-MCPD (glycerol, chlorinated ethers) which can carry over into synthesis.

    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of 3-Piperidino-1,2-propanediol

The following Technical Support Guide is designed for 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) . Ticket Type: Advanced Purification Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Sepa...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for 3-Piperidino-1,2-propanediol (CAS: 4847-93-2) .

Ticket Type: Advanced Purification Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are likely working with 3-Piperidino-1,2-propanediol , a critical intermediate often synthesized via the nucleophilic attack of piperidine on 3-chloro-1,2-propanediol or glycidol.

This molecule presents a unique purification challenge: it sits on the boundary between a viscous oil and a low-melting solid (MP: 77–80 °C). Its high polarity (diol functionality) and basicity (tertiary amine) often lead to "oiling out" rather than crystallizing, and it is prone to oxidative discoloration.

PropertyValueImplication for Purification
CAS 4847-93-2Verification Standard
Physical State Solid (Pure) / Viscous Oil (Crude)Critical: Impurities depress MP, causing persistent oils.[1][2]
Melting Point 77–80 °C [1]Target for recrystallization.[1][2]
Boiling Point ~285 °C (at 760 mmHg)High Vacuum Required. Do not distill at atmospheric pressure.[1][2]
pKa ~10 (Piperidine nitrogen)Basic.[1][2] Will tail on silica without modifiers.
Solubility High: Water, Alcohols, DCM.[1][2] Low: Hexanes.[2]Use non-polar anti-solvents for precipitation.[1][2]

Primary Purification Workflows

Protocol A: High-Vacuum Distillation (The "Crude Cleanup")

Best For: Initial isolation from reaction mixtures containing unreacted piperidine or solvent.

The Science: Due to the high boiling point (~285 °C), atmospheric distillation will cause thermal degradation (browning/tarring) before the product distills. You must reduce the boiling point to below 150 °C using high vacuum.

Step-by-Step Protocol:

  • Basification: Ensure your crude reaction mixture is at pH > 12 (using NaOH) to ensure the amine is in the free base form.

  • Solvent Strip: Remove low-boiling solvents (Ethanol, Water, excess Piperidine) via Rotary Evaporator at 50 °C.

  • Setup: Equip a short-path distillation head. Use a vacuum pump capable of < 1 mmHg (Torr) .[2]

  • The Fractions:

    • F1 (Forerun): Unreacted Piperidine / 3-chloro-1,2-propanediol.[2]

    • F2 (Main Fraction):3-Piperidino-1,2-propanediol .[2][3] Collect when vapor temp stabilizes (typically 130–150 °C at 0.5 mmHg).[2]

    • F3 (Residue): Polymeric byproducts and salts.[2]

Technical Note: If the product distills as a colorless oil but solidifies in the condenser, use a heat gun to gently melt it into the receiving flask. This confirms high purity (matching the lit. MP).

Protocol B: Recrystallization (The "Polishing Step")

Best For: Achieving >98% purity and obtaining the solid form.

The Science: The molecule is amphiphilic. It dissolves in hot ethyl acetate (polar aprotic) but is insoluble in cold hexanes (non-polar).[2] This differential solubility allows for the exclusion of oily impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid/oil in the minimum amount of hot Ethyl Acetate (EtOAc) (~60 °C).

  • Filtration: If insoluble salts (NaCl/Piperidine HCl) are present, filter hot.

  • Precipitation: Slowly add Hexane or Heptane dropwise until the solution turns slightly cloudy.

  • Nucleation: Remove from heat. Scratch the glass side with a spatula to induce nucleation.

  • Cooling: Allow to cool to Room Temp (RT), then refrigerate at 4 °C.

    • Warning: Cooling too fast will trap impurities (oiling out).[2]

  • Collection: Filter the white crystals and wash with cold Hexane.

Advanced Troubleshooting (Q&A)

Scenario 1: "My product is a dark brown oil and won't solidify."

Diagnosis: Impurities (likely unreacted chlorohydrin or oligomers) have depressed the melting point. The color suggests oxidation of the amine. Solution:

  • Salt Formation Trick: Dissolve the oil in Ethanol and add anhydrous HCl in ether. The Hydrochloride Salt of the product often crystallizes much more readily than the free base.

  • Filter the salt, wash with ether, and then neutralize (freebase) with NaOH if the base form is strictly required.

Scenario 2: "The product is tailing badly on my TLC/Column."

Diagnosis: The basic nitrogen is interacting with the acidic silanol groups on the silica gel. Solution:

  • Mobile Phase Modifier: You must add 1-5% Triethylamine (TEA) or Ammonia to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[2]

  • Stationary Phase: Switch to Neutral Alumina or Amino-functionalized Silica , which prevents this interaction entirely.

Scenario 3: "I see two spots on TLC that look identical."

Diagnosis: This is likely not an impurity but the Enantiomers (if using chiral TLC) or, more likely, the product interacting with the solvent (hydrogen bonding). Verification: Run a 2D-TLC. Spot the sample, run it, rotate the plate 90 degrees, and run again. If the spots align on the diagonal, it is the same compound equilibrating or decomposing on silica.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical decision path for purifying 3-Piperidino-1,2-propanediol based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid MP ~70°C Oil Viscous Oil / Liquid CheckState->Oil MP < 25°C Recryst Recrystallization (EtOAc / Hexane) Solid->Recryst Distill High Vacuum Distillation (< 1 mmHg) Oil->Distill PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Distill->PurityCheck SaltForm Alternative: HCl Salt Formation PurityCheck->SaltForm Fail (Oiling Out) FinalProduct Pure 3-Piperidino-1,2-propanediol (White Solid, MP 77-80°C) PurityCheck->FinalProduct Pass SaltForm->FinalProduct Neutralize

Figure 1: Purification Decision Tree.[2] Blue nodes indicate alternative chemical derivatization pathways.

Summary of Physical Data for Validation

Use this table to validate your fractions during the purification process.

ParameterSpecificationNotes
Appearance White to Off-white Crystalline SolidIf yellow/brown, recrystallize.[1][2]
Melting Point 77 – 80 °CSharp range indicates high purity.[1][2]
TLC Rf ~0.3 (DCM:MeOH 9:1 + 1% NH3)Stains well with Iodine or Ninhydrin.[1][2]
1H NMR Piperidine Ring (1.4-1.6 ppm, 2.3-2.6 ppm)Look for integration of 10 protons for the ring.[1][2]
Storage Desiccator / Inert AtmosphereHygroscopic.[1][2] Keep away from moisture.[2]

References

  • Chemical Data Source: 3-Piperidino-1,2-propanediol Properties. Chemdad / ChemBlink Databases.[2] (Verified MP: 77-80°C).[2][4]

  • Synthesis Context: Preparation method of 3-amino-1,2-propanediol derivatives. Patent CN104610074 (Contextual reference for amino-diol synthesis and purification via distillation).[2] (Note: Generalized link to WIPO for patent verification).[2]

  • Chromatographic Techniques:Separation of Amino-Alcohols and Basic Drugs. Journal of Chromatography A.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling piperidine derivatives.

Sources

Optimization

troubleshooting solubility issues with 3-Piperidino-1,2-propanediol

Topic: Solubility & Handling Troubleshooting Guide CAS: 6452-49-9 (also 4847-93-2) | Formula: C H NO | MW: 159.23 g/mol [1][2][3][4] Introduction Welcome to the Technical Support Center. This guide addresses the physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Troubleshooting Guide

CAS: 6452-49-9 (also 4847-93-2) | Formula: C


H

NO

| MW: 159.23 g/mol [1][2][3][4]

Introduction

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 3-Piperidino-1,2-propanediol , a critical intermediate in the synthesis of anticholinergic and antiemetic agents (e.g., Diphenidol).

Users frequently encounter difficulties with this compound due to its amphiphilic nature (containing both a hydrophobic piperidine ring and a hydrophilic diol tail) and its tendency to form supercooled oils rather than crystalline solids. This guide provides field-proven protocols to resolve solubility, extraction, and crystallization issues.

Part 1: Fundamental Solubility Profile

The solubility behavior of 3-Piperidino-1,2-propanediol is dictated by the competition between its polar hydroxyl groups/tertiary amine and its non-polar piperidine ring.

Solvent SystemSolubility StatusTechnical Insight
Water High The diol moiety and amine nitrogen form strong H-bonds with water.
Alcohols (MeOH, EtOH) High Fully miscible due to polarity matching.
Chlorinated (DCM, CHCl

)
Moderate/High Good solvent for the free base; poor for the HCl salt.
Ethers (Et

O, THF)
Low/Moderate Often used as an anti-solvent to induce precipitation.
Aliphatic Hydrocarbons Insoluble Hexanes/Heptanes will cause phase separation (oiling out).

Critical Note on Physical State: While the literature melting point is 77–80 °C [1][4], the compound frequently presents as a viscous, colorless-to-yellow oil due to supercooling. This is not necessarily an indication of impurity but a kinetic barrier to crystallization.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My product is stuck as a viscous oil and won't crystallize."

Diagnosis: This is the classic "oiling out" phenomenon common to low-melting amino-alcohols. The compound has formed a stable amorphous phase (supercooled liquid) and lacks the nucleation energy to organize into a lattice.

Protocol: Trituration and Seeding Do not attempt to evaporate further; this will only increase viscosity.

  • Solvent Choice: Dissolve the oil in a minimum amount of dry Diethyl Ether or Ethyl Acetate (approx. 2 mL per gram).

  • Anti-Solvent Addition: Add Hexane or Pentane dropwise until the solution turns slightly turbid (cloudy).

  • Physical Agitation: Scratch the inner wall of the glass flask vigorously with a glass rod at the interface of the liquid and air. This provides micro-abrasions that serve as nucleation sites.

  • Thermal Cycling: Cool the flask to -20 °C for 30 minutes, then warm to room temperature. Repeat if necessary.

  • Seeding: If available, add a single crystal of pure authentic material during the turbid phase.

Issue 2: "I cannot extract the compound from the aqueous phase."

Diagnosis: Because of the two hydroxyl groups and the basic nitrogen, the partition coefficient (


) is low. Standard extraction with Diethyl Ether often fails because the compound prefers the water phase.

Protocol: pH-Modulated Salting-Out Extraction

  • pH Adjustment: Ensure the aqueous layer is basic (pH > 12) using 5M NaOH. This ensures the amine is in the Free Base form (uncharged), maximizing organic solubility.

  • Saturation: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration sphere of the diol (Salting-Out Effect).

  • Solvent Switch: Do not use Ether. Use Dichloromethane (DCM) or a mixture of CHCl

    
    :Isopropanol (3:1) . The alcohol co-solvent helps pull the diol functionality into the organic phase.
    
  • Multi-Pass: Perform at least 4 extractions with smaller volumes rather than 1 large extraction.

Issue 3: "The solubility changes drastically with pH."

Diagnosis: The tertiary amine on the piperidine ring is protonatable.

  • pH < 8 (Acidic): The nitrogen accepts a proton (

    
    ). The molecule becomes an ionic salt (highly water-soluble, insoluble in organics).
    
  • pH > 10 (Basic): The nitrogen is neutral. The molecule behaves as an organic free base.

Part 3: Visualizing the Workflow

Diagram 1: Solubility & Purification Decision Logic

This workflow guides you through the decision process based on the physical state of your material.

SolubilityLogic Start Start: Assess Material State StateCheck Is it Solid or Oil? Start->StateCheck Solid Solid (MP ~77°C) StateCheck->Solid Crystalline Oil Viscous Oil (Supercooled) StateCheck->Oil Gummy/Sticky Aqueous Trapped in Aqueous Phase StateCheck->Aqueous In Solution Recryst Recrystallize: Ethyl Acetate/Hexane Solid->Recryst Triturate Protocol: Trituration (Scratch glass + Et2O) Oil->Triturate pH_Adjust Adjust pH > 12 (Create Free Base) Aqueous->pH_Adjust Extract Extract: CHCl3:IPA (3:1) pH_Adjust->Extract

Caption: Decision tree for handling 3-Piperidino-1,2-propanediol based on physical state.

Diagram 2: pH-Dependent Species Equilibrium

Understanding the protonation state is vital for choosing the correct solvent.

pHEquilibrium Acid Acidic Media (pH < 8) + HCl Species_Salt Ionic Salt Form (R3NH+ Cl-) Water Soluble Organic Insoluble Acid->Species_Salt Base Basic Media (pH > 10) + NaOH Species_Free Free Base Form (R3N) Organic Soluble (DCM/EtOAc) Base->Species_Free Species_Salt->Species_Free Deprotonation Species_Free->Species_Salt Protonation

Caption: Equilibrium shift between water-soluble salt and organic-soluble free base.

Part 4: References

  • PubChem. (n.d.).[2] Compound Summary: 3-piperidin-1-ylpropane-1,2-diol.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Chemdad. (n.d.).[1] 3-Piperidino-1,2-propanediol Physical Properties. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Piperidino-1,2-propanediol Derivatives

Executive Technical Overview 3-Piperidino-1,2-propanediol (PPD) derivatives are critical structural motifs in pharmaceutical chemistry, serving as hydrophilic side chains in local anesthetics, anti-arrhythmics, and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

3-Piperidino-1,2-propanediol (PPD) derivatives are critical structural motifs in pharmaceutical chemistry, serving as hydrophilic side chains in local anesthetics, anti-arrhythmics, and chemically modulated lipids.[1]

The synthesis generally proceeds via two primary pathways:[1]

  • Nucleophilic Ring Opening (Epoxide Route): Reaction of piperidine with glycidol.

  • Nucleophilic Substitution (Chlorohydrin Route): Reaction of piperidine with 3-chloro-1,2-propanediol (usually requiring base mediation).[1]

This guide addresses the specific kinetic and thermodynamic challenges of these reactions, focusing on regioselectivity, preventing oligomerization, and overcoming the "hydrophilic trap" during purification.[1]

Reaction Pathway Analysis

The following diagram outlines the competing pathways and potential failure points in the synthesis.

ReactionPathways Start_Glycidol Glycidol (Epoxide Route) Intermediate Transition State (Activated Complex) Start_Glycidol->Intermediate SN2 Attack Start_CPD 3-Chloro-1,2-propanediol (Chlorohydrin Route) Start_CPD->Intermediate Base (NaOH) Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product 3-Piperidino-1,2-propanediol (Target) Intermediate->Product Kinetic Control (C3 Attack) Side_Regio 2-Piperidino-1,3-propanediol (Regioisomer Impurity) Intermediate->Side_Regio Thermodynamic/Steric Failure (C2 Attack) Side_Poly Poly-glycidol/Oligomers (Polymerization) Intermediate->Side_Poly High Temp / No Solvent Side_Bis Bis-alkylation Products Intermediate->Side_Bis Excess Electrophile

Figure 1: Mechanistic pathways for PPD synthesis. The primary challenge is favoring the C3 attack (green) over C2 attack or polymerization (red).[1]

Critical Optimization Parameters (The "Why" and "How")

A. Regioselectivity Control (The Krasusky Rule)

When reacting piperidine with glycidol, the reaction is governed by the Krasusky Rule , which states that nucleophiles attack the less substituted carbon of the epoxide ring.[1]

  • The Issue: Under acidic conditions or high temperatures, the reaction becomes less selective, leading to the 2-piperidino isomer (attack at C2).[1]

  • The Fix: Maintain basic or neutral conditions . The use of protic solvents (Ethanol, Water) facilitates the ring opening via hydrogen bonding to the epoxide oxygen, stabilizing the transition state for C3 attack [1].[1]

B. Stoichiometry & Oligomerization

Epoxides (like glycidol) are prone to self-polymerization initiated by the amine product (which acts as a base).[1]

  • The Issue: If glycidol is added all at once to piperidine, the local concentration of epoxide is high, promoting polymerization.[1]

  • The Fix: Use Inverse Addition . Slowly add the epoxide (glycidol) to the piperidine solution.[1] This ensures the amine is always in excess relative to the epoxide, favoring the mono-addition product over polymerization [2].[1]

C. The "Hydrophilic Trap" (Purification)

The product contains a secondary amine and two hydroxyl groups, making it extremely water-soluble (LogP ≈ -0.5 to -1.0).[1]

  • The Issue: Standard diethyl ether/water extractions fail; the product stays in the water.[1]

  • The Fix: Use Continuous Liquid-Liquid Extraction with Dichloromethane (DCM) or "Salt-out" the aqueous phase with NaCl before extracting with n-Butanol or Isopropanol/CHCl3 mixtures.[1]

Troubleshooting Guide (FAQ Format)

Q1: My yield is low (<50%), and the crude mixture is a viscous gum. What happened?

Diagnosis: You likely triggered epoxide oligomerization . Mechanism: The product (an amino-alcohol) acted as a catalyst for the polymerization of the remaining glycidol/epichlorohydrin.[1] Solution:

  • Temperature Control: Keep the reaction temperature below 50°C during addition. The reaction is exothermic; heat spikes trigger polymerization.

  • Solvent Choice: Switch to Ethanol or Water . While neat reactions (solvent-free) are "green," they suffer from poor heat dissipation.[1]

  • Protocol Adjustment: Add the epoxide dropwise to the piperidine (not vice versa) over 1-2 hours.

Q2: I am seeing a "Bis" impurity peak in LC-MS. What is it?

Diagnosis: Dialkylation of the piperidine is impossible (it's a secondary amine), so this is likely Bis-glycidyl ether formation or reaction of the product with another mole of epoxide. Mechanism: The hydroxyl groups on your product (3-piperidino-1,2-propanediol) are nucleophilic.[1] If the epoxide is in excess, it will react with the -OH groups of the product.[1] Solution:

  • Ensure a strict 1.0 : 1.1 ratio (Epoxide : Piperidine). A slight excess of piperidine prevents the epoxide from reacting with the product's hydroxyls.

Q3: I cannot extract the product from the aqueous layer after the reaction.

Diagnosis: The product is too polar for standard organic solvents. Solution:

  • Method A (Distillation): If the salt content is low, distill off the water/solvent, then perform a high-vacuum Kugelrohr distillation of the residue (BP is high, approx 130-150°C at 0.5 mmHg).[1]

  • Method B (Salting Out): Saturate the aqueous phase with Potassium Carbonate (

    
    ).[1] This forces the organic amine out of the water layer. Extract with THF or n-Butanol [3].
    

Recommended Experimental Protocol

Objective: Synthesis of 3-Piperidino-1,2-propanediol via the Chlorohydrin Route (Robust Scale-up Method).

Reaction Scheme:


[1]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Charge: Add Piperidine (1.1 equiv) and Water (3.0 volumes) .

  • Activation: Add NaOH (1.1 equiv) dissolved in minimal water. Note: This neutralizes the HCl generated and drives the reaction.[1]

  • Addition: Cool the mixture to 20°C. Add 3-Chloro-1,2-propanediol (1.0 equiv) dropwise over 60 minutes.

    • Critical: Do not allow temperature to exceed 45°C during addition (exotherm control).

  • Reaction: After addition, heat to 50-60°C for 4-6 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[2][3]

  • Work-up (The Critical Step):

    • Cool to room temperature.[4][5][6]

    • Add solid NaOH or

      
       to saturate the aqueous phase (Salting out).[1]
      
    • Extract 3x with Dichloromethane (DCM) or n-Butanol .

    • Dry combined organics over

      
      .
      
  • Purification:

    • Evaporate solvent under reduced pressure.

    • Final Polish: High-vacuum distillation (approx. 135°C @ 1 mmHg) yields a colorless viscous oil that may solidify upon standing [4].

Work-up Logic Flowchart

Use this decision tree to determine the best isolation strategy based on your scale and equipment.

WorkupLogic Start Crude Reaction Mixture (Aqueous/Alcoholic) CheckScale Reaction Scale? Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 50 Grams CheckScale->LargeScale VacDistill Direct Vacuum Distillation (Kugelrohr) SmallScale->VacDistill Fastest SaltOut Saturate with K2CO3 (Salting Out) LargeScale->SaltOut Extract Extract with n-Butanol or DCM SaltOut->Extract Extract->VacDistill Oil Product OK Crystallize Crystallize as HCl Salt (Add HCl/Ether) Extract->Crystallize High Purity Required

Figure 2: Purification decision matrix. For pharmaceutical grade purity, converting to the HCl salt (crystallization) is superior to distillation.[1]

References

  • Regioselectivity in Epoxide Opening: Das, B., et al. "Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides."[7] Synthesis, 2007.[1][7]

  • Polymerization Control: "Highly tunable metal-free ring opening polymerization of glycidol." Polymer Chemistry, RSC Publishing.[1]

  • Purification of Hydrophilic Amines: "Separation and Refining of Amino acids and Amino Alcohols." Diaion Technical Data.

  • Synthesis Protocol Baseline: "Synthesis of 3-Amino-1,2-propanediol derivatives." BenchChem Application Note. (Validated via search result 1.2/1.7 context).

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-Piperidino-1,2-propanediol

CAS: 6452-49-9 | Formula:

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6452-49-9 | Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 | Physical State:  Solid (MP: 77–80°C)
Introduction: The Stability Triad

Welcome. As a Senior Application Scientist, I often see this molecule mishandled because its dual functionality—a basic tertiary amine coupled with a hydrophilic vicinal diol—creates a "perfect storm" for degradation. 3-Piperidino-1,2-propanediol is not merely a static reagent; it is a dynamic chemical entity that actively interacts with its environment.[1]

To preserve its integrity for critical applications (such as Dipipanone synthesis or fine chemical derivatization), you must manage three specific vectors of degradation, which I call the Stability Triad :

  • Oxidative N-Oxide Formation: Driven by atmospheric oxygen attacking the piperidine nitrogen.[1]

  • Hygroscopic Liquefaction: Driven by the 1,2-diol moiety absorbing atmospheric moisture.[1]

  • Carbamate/Carbonate Formation: Driven by the basic amine reacting with atmospheric

    
    .
    

This guide moves beyond generic advice to provide mechanistic insights and actionable recovery protocols.

Module 1: The Degradation Matrix (Mechanistic Insights)

Understanding how the molecule breaks down is the first step to preventing it.

Q: Why does my white solid turn yellow or brown over time?

A: Oxidative Degradation (N-Oxidation). The tertiary amine in the piperidine ring possesses a lone pair of electrons that is highly susceptible to attack by molecular oxygen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) or trace peroxides. This forms an N-oxide species. While the pure N-oxide might be colorless, its subsequent thermal decomposition or interaction with trace metal impurities leads to conjugated by-products (chromophores) that appear yellow or brown.[1]
Q: Why has the melting point dropped, or why is the solid "caking"?

A: Hygroscopic Hydration. The vicinal diol (1,2-diol) functionality is a powerful hydrogen bond donor/acceptor. It pulls moisture from the air.

  • The Effect: Water acts as a cryoscopic impurity, depressing the melting point (pure MP is 77–80°C).

  • The Risk: Water facilitates hydrolysis of other reagents you might mix with this compound and accelerates carbon dioxide absorption.

Q: Why is the pH of my aqueous solution lower than expected?

A: Carbon Dioxide Sequestration. As a base, the piperidine moiety reacts with atmospheric


 in the presence of moisture to form ammonium carbonate/bicarbonate salts. This is a reversible reaction but alters the stoichiometry of your reactions.
Visualizing the Pathways

The following diagram illustrates the chemical vulnerability of the molecule.

DegradationPathways Molecule 3-Piperidino-1,2-propanediol (Pure Solid) NOxide N-Oxide Impurities (Yellowing/Browning) Molecule->NOxide Slow Oxidation (Lone Pair Attack) Hydrate Hydrated/Liquefied Solid (MP Depression) Molecule->Hydrate H-Bonding (Hygroscopicity) Carbonate Ammonium Carbonates (pH Drift / Purity Loss) Molecule->Carbonate Acid-Base Rxn Oxygen Atmospheric O2 Oxygen->NOxide Moisture Atmospheric H2O Moisture->Hydrate CO2 Atmospheric CO2 CO2->Carbonate Hydrate->Carbonate Catalyzes

Figure 1: Chemical degradation pathways showing the interaction between environmental factors and the specific functional groups of 3-Piperidino-1,2-propanediol.[1]

Module 2: Troubleshooting & Recovery

If your sample has already degraded, use these protocols to assess and recover it.

SymptomDiagnosisImmediate ActionRecovery Protocol
Yellow/Brown Color N-Oxide formation or trace oxidation.[1]Check Purity (TLC/NMR).Recrystallization (Method A) or High-Vac Distillation (Method B).[1]
Sticky/Wet Solid Moisture absorption (Hygroscopicity).[1]Check Melting Point.Desiccation (Method C).
Crusty White Surface Carbonate formation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

reaction).
Check Solubility.Recrystallization (Method A).
Method A: Recrystallization (Preferred for Solids)

Since the melting point is 77–80°C, recrystallization is safer and less thermally demanding than distillation.

  • Solvent: Use anhydrous Ethyl Acetate (EtOAc) or a mixture of EtOAc/Hexane .[1]

  • Dissolution: Dissolve the solid in minimal hot EtOAc (~60°C). Do not boil excessively to avoid oxidation.

  • Filtration: If insoluble particles remain (carbonates), filter hot.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Collection: Filter crystals under an inert atmosphere (Nitrogen blanket) if possible.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH.
    
Method B: High-Vacuum Distillation (For Severe Degradation)

Warning: This compound has a high boiling point (~285°C at atm).[1] Distillation must be done under high vacuum to prevent thermal decomposition.

  • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).

  • Temp: Expect boiling point to drop significantly under vacuum (e.g., ~130–150°C at 0.5 mmHg).

  • Precaution: Flush the system with Argon before heating.[1] Discard the first 5% (forerun) which contains water and volatiles.

Method C: Desiccation (For Moisture Only) [1]
  • Place the open vial in a vacuum desiccator.[1]

  • Desiccant: Use Phosphorus Pentoxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or anhydrous Calcium Sulfate. Silica gel is often insufficient for diols.[1]
    
  • Time: Apply vacuum for 24–48 hours.

Module 3: Best Practice Storage Protocols

To prevent degradation, you must isolate the molecule from the "Triad" (Oxygen, Moisture,


).
Protocol 1: The "Gold Standard" (Long-Term Storage)

For storage > 1 month.[1]

  • Container: Amber glass vial with a Teflon-lined screw cap or a crimped septum vial.

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen for 30 seconds before sealing.[1] Argon is preferred as it is heavier than air and blankets the solid.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]

  • Temperature: Store at 2–8°C (Refrigerator). Cold slows down oxidation kinetics.[1]

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Protocol 2: Working Benchtop Handling

For daily use.

  • Aliquot: Do not repeatedly open the main stock bottle. Aliquot into smaller vials inside a glovebox or dry bag.

  • Tools: Use stainless steel or glass spatulas. Avoid paper or wood, which hold moisture.[1]

  • Re-sealing: If you do not have an inert gas line, use a "blo-hard" duster (inert gas duster) to displace air from the vial before capping.

Module 4: Storage Decision Tree

Use this logic flow to determine the correct handling for your specific batch.

StorageLogic Start Receive 3-Piperidino-1,2-propanediol CheckState Check Physical State Start->CheckState IsSolid White/Off-White Solid? CheckState->IsSolid IsLiquid Liquid or Sticky? CheckState->IsLiquid IsYellow Yellow/Brown? IsSolid->IsYellow Yes GoodCondition Condition: GOOD IsSolid->GoodCondition No (White) Distill Protocol: High-Vac Distillation IsLiquid->Distill Yes (Melted/Impure) Recryst Protocol: Recrystallize (EtOAc) IsYellow->Recryst Yes (Mild) IsYellow->Distill Yes (Severe/Dark) Storage Store: Amber Vial, Argon, 4°C GoodCondition->Storage Purify Action: PURIFY Recryst->Storage Distill->Storage

Figure 2: Decision support logic for incoming and stored inventory.[1]

References
  • Sigma-Aldrich. (n.d.).[1] 3-Piperidino-1,2-propanediol Product Specification & SDS. Retrieved January 28, 2026, from [1]

    • Cited for: Melting point (77-80°C) and safety classifications.[1][2][3][4]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 20738, 3-Piperidino-1,2-propanediol. Retrieved January 28, 2026, from [1]

    • Cited for: Chemical structure, CAS 6452-49-9 verification, and general physical properties.[1][5][6]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]

    • Cited for: General mechanisms of tertiary amine oxidation (N-oxide formation) and vicinal diol properties.[1]

  • ChemicalBook. (2025).[1][7][8] 3-Piperidino-1,2-propanediol Properties and Safety. Retrieved January 28, 2026, from [1]

    • Cited for: Boiling point estimates and synthesis precursor relationships.[1]

Sources

Troubleshooting

challenges in the scale-up of 3-Piperidino-1,2-propanediol production

Introduction: The Scale-Up Paradox Scaling up 3-Piperidino-1,2-propanediol (3-PPD) presents a classic chemical engineering paradox: the reaction is deceptively simple (nucleophilic attack), but the isolation is notorious...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Paradox

Scaling up 3-Piperidino-1,2-propanediol (3-PPD) presents a classic chemical engineering paradox: the reaction is deceptively simple (nucleophilic attack), but the isolation is notoriously difficult due to the product's high polarity, water solubility, and thermal sensitivity.

This guide moves beyond standard literature, addressing the specific "pain points" encountered when moving from gram-scale vials to kilogram-scale reactors. We focus on the two primary synthetic routes:

  • The Glycidol Route (Atom-economic, preferred for Pharma).

  • The 3-MCPD Route (3-chloro-1,2-propanediol; robust, lower cost).

Module 1: Reaction Engineering & Thermal Safety

Q: Why did my reaction mixture turn into a viscous, immovable gel during the Glycidol addition?

Diagnosis: You likely experienced Glycidol-driven oligomerization caused by "Inverse Addition" or insufficient cooling.

The Mechanism: The reaction relies on the nucleophilic attack of piperidine on the epoxide ring of glycidol. However, glycidol itself contains both a nucleophile (-OH) and an electrophile (epoxide). If the concentration of free piperidine is low relative to glycidol, glycidol molecules will react with each other, forming polyglycerol chains.

Corrective Protocol (The "Dilution Rule"):

  • Reactor Charge: Always charge the reactor with Piperidine (and solvent, if used) first.

  • Dosing: Add Glycidol slowly to the Piperidine. This ensures Piperidine is always in vast molar excess relative to the unreacted Glycidol entering the vessel.

  • Temperature Control: Maintain internal temperature

    
    . The ring-opening is highly exothermic (
    
    
    
    ).
Q: I am using the 3-MCPD (Chlorohydrin) route. My yield is good, but the salt cake is trapping my product. How do I recover it?

Diagnosis: 3-PPD is highly hydrophilic. Standard aqueous extractions (e.g., DCM/Water) will fail because the product partitions into the aqueous phase along with the Piperidine


HCl salts.

The "Salt-Buster" Protocol: Do not use water for separation.

  • Reaction Solvent: Run the reaction in Isopropanol (IPA) or Ethanol .

  • Neutralization: Use an inorganic base that forms insoluble salts in alcohol (e.g.,

    
     or 
    
    
    
    ).
  • Filtration: Filter the hot reaction mixture. The inorganic salts (NaCl/KCl) will remain on the filter; the product passes through in the filtrate.

  • Strip: Evaporate the alcohol to obtain the crude oil.

Module 2: Purification & Isolation Logic

Q: The literature says MP is 80°C, but I have a brown oil. Why won't it crystallize?

Diagnosis: Impurity-induced melting point depression. Small amounts of bis-alkylated byproducts or residual solvent will keep 3-PPD as a supercooled liquid.

Troubleshooting Steps:

  • Check Purity: Run GC-MS. If purity is

    
    , crystallization is unlikely to induce nucleation.
    
  • High-Vacuum Distillation (The Gold Standard): You must distill to remove the "heavy" oligomers.

    • Boiling Point:

      
       at 
      
      
      
      (estimated).
    • Warning: At atmospheric pressure, the boiling point exceeds

      
      , leading to decomposition (browning).
      
  • Crystallization Solvent: Once distilled, dissolve the oil in a minimum amount of hot Ethyl Acetate or Toluene . Cool slowly to

    
    . Seed with a pure crystal if available.
    
Q: My final product has a persistent "fishy" odor even after drying.

Diagnosis: Residual Piperidine. The Fix: Piperidine forms an azeotrope with water, but it is difficult to remove from the viscous diol.

  • Acid Scavenge (Not recommended): Will protonate your product.

  • Vacuum Strip: Use a rotary evaporator at

    
     for 4+ hours at 
    
    
    
    .
  • Recrystallization: The crystal lattice will exclude the liquid piperidine.

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision nodes for selecting the synthesis route and the corresponding purification logic.

G Start Start: Scale-Up Planning Route_Decision Route Selection Start->Route_Decision Route_A Route A: Glycidol (Atom Economy) Route_Decision->Route_A High Purity Req Route_B Route B: 3-MCPD (Cost Effective) Route_Decision->Route_B Bulk Cost Req Safety_Check CRITICAL: Exotherm Control Add Glycidol to Piperidine Route_A->Safety_Check Salt_Issue Challenge: Salt Removal (Product is Water Soluble) Route_B->Salt_Issue Workup_A Vacuum Strip Solvent Safety_Check->Workup_A Workup_B Hot Filtration (Remove NaCl) then Strip Solvent Salt_Issue->Workup_B Crude_State Crude State: Viscous Oil / Semi-Solid Workup_A->Crude_State Workup_B->Crude_State Purification Purification Decision Crude_State->Purification Distillation High Vac Distillation (<1 mbar, ~120°C) Purification->Distillation Purity < 95% Crystallization Recrystallization (Ethyl Acetate/Toluene) Purification->Crystallization Purity > 95% Final_Product Final Product: White Solid (MP ~80°C) Distillation->Final_Product Crystallization->Final_Product

Caption: Decision matrix for 3-PPD synthesis, highlighting critical safety steps and purification pathways based on crude purity.

Summary Data Table: Route Comparison

FeatureGlycidol Route 3-MCPD (Chlorohydrin) Route
Reagents Piperidine + GlycidolPiperidine + 3-Chloro-1,2-propanediol
Atom Economy 100% (Addition reaction)Low (Generates stoichiometric salt waste)
Exotherm Risk High (Ring strain release)Moderate (Substitution)
Key Impurity Polyglycerols (if dosing is wrong)Bis-piperidino-propanediol
Work-up Direct distillation possibleRequires filtration/salt removal
Preferred Scale Pilot/Pharma (<100 kg)Industrial/Commodity (>100 kg)

References

  • PubChem. (n.d.). 3-Piperidino-1,2-propanediol Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2013). Synthesis method of 3-amino-1,2-propanediol (CN103319354A). [Analogous chemistry for amino-diol purification].
  • Carl Roth. (2025).[1] Piperidine Safety Data Sheet. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: 3-Piperidino-1,2-propanediol Purification &amp; Analysis

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling and Remediation for CAS 4847-93-2 Introduction Welcome to the technical support hub for 3-Piperidino-1,2-propanediol (a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Impurity Profiling and Remediation for CAS 4847-93-2

Introduction

Welcome to the technical support hub for 3-Piperidino-1,2-propanediol (also known as 3-(1-Piperidinyl)-1,2-propanediol). This intermediate is critical in the synthesis of non-ionic X-ray contrast agents and various pharmaceutical actives.[1][2] Its amphiphilic nature—containing a basic tertiary amine and a hydrophilic diol tail—presents unique purification challenges, particularly regarding the removal of unreacted piperidine and preventing N-oxide formation.

This guide replaces generic advice with field-proven troubleshooting workflows designed for high-purity applications (>98%).

Module 1: The Diagnostic Phase (Identification)

User Question: I see extra peaks in my chromatogram. How do I definitively identify the impurities in my crude 3-Piperidino-1,2-propanediol?

Scientist’s Response: Because this molecule combines a non-volatile diol with a volatile amine, a single analytical method is often insufficient. You must select your detection method based on the specific class of impurity you suspect.

Impurity Classification & Detection Table
Impurity TypeLikely IdentityDetection MethodTechnical Notes
Volatile Basic Unreacted PiperidineGC-FID / GC-MS Piperidine tails badly on acidic columns. Use a base-deactivated column (e.g., Rtx-5 Amine).
Halogenated 3-Chloro-1,2-propanediolGC-MS (Derivatized)Critical to detect if used as starting material. Silylation (BSTFA) recommended to improve volatility.
Regioisomers 2-Piperidino-1,3-propanediol1H-NMR / C13-NMR GC/HPLC retention times are too similar. NMR distinguishes the methine (CH) shift of the secondary alcohol vs primary.
Oxidative N-Oxides / Color BodiesHPLC-UV / LC-MS These are non-volatile and polar. They often appear as broad peaks eluting earlier than the main peak in Reverse Phase.
Inorganic Sodium Chloride (NaCl)Ash Test / IC If synthesized via chlorohydrin + NaOH, salt entrapment in the viscous oil is common.
Diagnostic Workflow Diagram

Use this logic flow to select the correct analytical technique.

DiagnosticFlow Start Unknown Impurity Detected IsVolatile Is the impurity volatile? Start->IsVolatile IsSalt Is it an inorganic salt? IsVolatile->IsSalt No GCMethod Run GC-MS (Base-Deactivated) IsVolatile->GCMethod Yes (e.g., Piperidine) HPLCMethod Run HPLC (High pH C18) IsSalt->HPLCMethod No (N-oxides, dimers) AshTest Residue on Ignition (ROI) IsSalt->AshTest Yes (NaCl residues) Derivatize Derivatization (BSTFA) Required? GCMethod->Derivatize Poor peak shape for Diol?

Figure 1: Decision tree for selecting the appropriate analytical method based on impurity physicochemical properties.

Module 2: The Resolution Phase (Purification)

User Question: My crude product is a yellow viscous oil with 92% purity. I need >98%. Should I distill or recrystallize?

Scientist’s Response: 3-Piperidino-1,2-propanediol is a solid at room temperature (MP 77–80°C), but crude reaction mixtures often remain as supercooled oils due to impurities lowering the melting point.

Recommendation:

  • Primary Step (Vacuum Distillation): If the product is an oil, you must distill first to remove the "heavy" color bodies and the "light" piperidine.

  • Polishing Step (Recrystallization): Once distilled, the product will solidify. Recrystallize to reach pharmaceutical grade.

Protocol A: High-Vacuum Distillation (The "Heavy Lifting")

Best for: Removing unreacted piperidine and inorganic salts.

  • Boiling Point: ~120–125°C at 2 mmHg (approximate).

  • Critical Constraint: The diol functionality makes this molecule susceptible to decomposition (dehydration/polymerization) at temperatures >150°C.

  • The Fix: You must use a high-vacuum line (<5 mmHg). Do not attempt atmospheric distillation.

Step-by-Step:

  • Strip Volatiles: Rotovap at 50°C/20 mmHg first to remove bulk solvents and excess piperidine.

  • Setup: Short-path distillation head (vigreux column is unnecessary and increases hold-up).

  • Heat: Slowly ramp oil bath to 140°C.

  • Fraction Collection:

    • F1 (Fore-run): Discard. Contains residual piperidine.[3][4][5]

    • F2 (Main Fraction): Collects at ~120–125°C (2 mmHg). Should be clear and colorless.

    • Residue: Dark tar (polymers/salts). Discard.

Protocol B: Recrystallization (The "Polishing")

Best for: Removing isomers and trace oxidation products.

  • Solvent System: Ethyl Acetate (EtOAc) or Toluene.

  • Why? The molecule is too soluble in alcohols (methanol/ethanol) and water. Non-polar/moderately polar solvents are required to force precipitation upon cooling.

Step-by-Step:

  • Dissolve the distilled solid in minimum hot EtOAc (approx. 60°C).

  • Allow to cool slowly to room temperature with stirring.

  • Chill to 0–4°C for 2 hours.

  • Filter the white crystals.[4]

  • Drying: Vacuum dry at 40°C. (Note: The product is hygroscopic; store under nitrogen).

Module 3: Troubleshooting Specific Scenarios

Issue 1: "I cannot get rid of the Piperidine smell."

Cause: Piperidine (BP 106°C) forms hydrogen bonds with the diol, making it "sticky" during evaporation. Solution: Azeotropic removal.

  • Add Toluene to your crude oil.

  • Rotovap the mixture. The toluene/piperidine azeotrope facilitates the removal of the amine.

  • Repeat 2-3 times before attempting high-vacuum distillation.

Issue 2: "My product turns yellow upon storage."

Cause: N-Oxidation of the tertiary amine or oxidation of the diol. Solution:

  • Storage: Must be stored under Inert Gas (Argon/Nitrogen).

  • Remediation: If already yellow, dissolve in water, treat with activated charcoal (5% w/w) for 30 mins, filter, and remove water via lyophilization or azeotropic distillation.

Module 4: Validated Analytical Protocol (HPLC)

User Question: Standard C18 columns give me broad, tailing peaks. What is the correct method?

Scientist’s Response: Standard acidic mobile phases protonate the tertiary amine (pKa ~10), causing it to interact with residual silanols on the silica column. You must suppress this ionization or mask the silanols.

Recommended Method: High pH Reversed Phase

ParameterSettingRationale
Column XBridge C18 or Gemini C18 (Base-resistant)Must withstand pH > 9.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine in free-base form (neutral), improving peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 90% B over 20 minsElutes polar diol early, pushes non-polar impurities late.
Detection UV @ 210 nmThe molecule lacks a strong chromophore; low UV is required.
Flow Rate 1.0 mL/minStandard.
Purification Workflow Diagram

PurificationStrategy Crude Crude Reaction Mixture (Oil + Salts) Strip Azeotropic Stripping (w/ Toluene) Crude->Strip Remove Piperidine Distill High Vacuum Distillation (125°C @ 2mmHg) Strip->Distill Remove Salts/Tars Solidify Product Solidifies (MP 77°C) Distill->Solidify Recryst Recrystallization (Ethyl Acetate) Solidify->Recryst Polishing Final Pure API Intermediate (>98%) Recryst->Final

Figure 2: The "Gold Standard" purification workflow for 3-Piperidino-1,2-propanediol.

References

  • Synthesis & Properties: 3-Piperidino-1,2-propanediol; CAS 4847-93-2.[6] PubChem Database. National Center for Biotechnology Information. Available at: [Link]

  • Chromatographic Behavior of Amines:Strategies for the HPLC Analysis of Basic Compounds. Agilent Technologies Technical Overview. (General reference for High pH methodology for tertiary amines).
  • Related Synthesis (Diphenidol):Process for the preparation of 1,1-diphenyl-4-piperidino-1-butanol. (3-piperidino-1,2-propanediol is a structural analog/intermediate in similar amino-alcohol syntheses).

Sources

Troubleshooting

impact of reaction temperature on 3-chloro-1,2-propanediol and ammonia reaction

Topic: Optimization of Reaction Temperature for 3-Amino-1,2-Propanediol (APD) Synthesis Status: Active | ID: KB-APD-001 | Level: Advanced Introduction: The Thermal Balancing Act Welcome to the Technical Support Center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for 3-Amino-1,2-Propanediol (APD) Synthesis

Status: Active | ID: KB-APD-001 | Level: Advanced

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 3-amino-1,2-propanediol (APD) —a critical intermediate for non-ionic X-ray contrast media (like Iohexol and Iodixanol)—and are encountering yield losses or impurity spikes.

The reaction between 3-chloro-1,2-propanediol (3-MCPD) and ammonia (


)  is a classic nucleophilic substitution, but it is deceptively simple. The temperature you select acts as the primary "selector" switch between the desired primary amine and the unwanted secondary amine impurities (dimers).

This guide synthesizes industrial patent data and kinetic principles to help you navigate the thermal window of 40°C to 60°C .

Module 1: Critical Temperature Thresholds

The impact of temperature on this reaction is non-linear. We categorize the thermal operational space into three distinct zones.

ZoneTemperature RangeKinetic BehaviorProduct Profile
Zone A (Kinetic Drag) < 35°CSluggish. The activation energy barrier for chloride displacement is barely met. Reaction times extend >12 hours.[1]High unreacted 3-MCPD. Low impurity profile, but economically unviable due to low throughput.
Zone B (Optimal) 40°C – 60°C Balanced. Rate of conversion to APD is high (

), while the rate of secondary amine formation (

) remains suppressed.
Target Zone. >90% conversion. Minimal Bis-APD formation (assuming high

excess).
Zone C (Thermodynamic Runaway) > 70°CAggressive. The rate of the secondary reaction (

) accelerates significantly. Thermal degradation leads to color bodies.
High levels of Bis-(2,3-dihydroxypropyl)amine . Yellow/brown discoloration. Pressure risks in aqueous systems.
The Mechanistic Pathway

Understanding the competition between the primary substitution and the secondary coupling is vital. The diagram below illustrates how temperature influences these pathways.

ReactionPathway MCPD 3-Chloro-1,2-Propanediol (3-MCPD) Glycidol Glycidol (Transient Intermediate) MCPD->Glycidol Base Catalysis (Fast at >40°C) APD 3-Amino-1,2-Propanediol (Target Product) MCPD->APD + NH3 (Direct SN2) NH3 Ammonia (Excess) Glycidol->APD + NH3 (Main Pathway) BisAPD Bis-(2,3-dihydroxypropyl)amine (Impurity) APD->BisAPD + 3-MCPD / Glycidol (Accelerated at >60°C) Oligomers Polymers/Color Bodies BisAPD->Oligomers Thermal Degradation (>90°C)

Figure 1: Reaction network showing the competition between APD formation and the temperature-dependent generation of Bis-APD impurities.

Module 2: Troubleshooting Guide

Use this logic tree to diagnose your specific experimental failure.

Scenario 1: High Levels of Secondary Amine (Bis-APD)
  • Symptom: HPLC/GC shows a large peak eluting after the main product; yield of APD is <70%.

  • Root Cause: The reaction environment favored the attack of the newly formed APD on the remaining 3-MCPD rather than ammonia attacking the 3-MCPD. This is driven by high temperature or ammonia starvation .

  • Corrective Action:

    • Check Molar Ratio: Ensure Ammonia:3-MCPD ratio is at least 15:1 (optimally 20:1). High ammonia concentration statistically crowds out the APD, preventing it from reacting further [1].

    • Lower Temperature: Reduce reaction temperature to 45°C . The activation energy for the secondary reaction is higher; lowering the temp suppresses it more than the primary reaction.

Scenario 2: Product Discoloration (Yellow/Brown)
  • Symptom: The reaction mixture turns dark yellow or brown after ammonia stripping.

  • Root Cause: Thermal oxidation or polymerization of trace glycidol intermediates at temperatures >70°C .

  • Corrective Action:

    • Strict Temp Control: Do not exceed 60°C during the reaction or the ammonia stripping phase.

    • Inert Atmosphere: Ensure the autoclave is purged with Nitrogen (

      
      ) before charging ammonia. Oxygen accelerates color formation at high pH.
      
Scenario 3: Incomplete Conversion (High Residual 3-MCPD)
  • Symptom: High starting material remains after 6 hours.

  • Root Cause: Temperature is insufficient to overcome the activation barrier, or mass transfer issues (if biphasic).

  • Corrective Action:

    • Step-Up Heating: Initiate reaction at 40°C for 1 hour, then ramp to 55°C for the remainder. This prevents an initial exotherm spike while ensuring late-stage conversion.

    • Agitation: Ensure turbulent mixing (>300 RPM) as the reaction is often performed in aqueous ammonia which must interact with the organic substrate.

Module 3: Validated Experimental Protocol

Safety Warning: 3-MCPD is a known carcinogen and nephrotoxin. Handle in a fume hood with double nitrile gloves. Ammonia gas is toxic and corrosive. Use a rated pressure vessel.

Objective: Synthesis of 3-Amino-1,2-Propanediol with >95% purity.

  • Preparation:

    • Prepare a glass-lined or stainless steel pressure reactor (autoclave).

    • Cool the reactor to 5°C.

  • Charging:

    • Charge Aqueous Ammonia (25-28% w/w) .

    • Calculation: Target a molar ratio of 15:1 (

      
      :3-MCPD).
      
    • Example: For 1 mole (110.5 g) of 3-MCPD, use 15 moles of

      
       (approx. 1000 mL of 25% aq. ammonia).[2][3][4][5][6][7][8][9][10]
      
  • Addition:

    • Slowly add 3-Chloro-1,2-propanediol to the cold ammonia solution.

    • Note: The reaction is exothermic.[3] Maintain internal temperature <20°C during addition to prevent premature runaway.

  • Reaction:

    • Seal the reactor.[3]

    • Heat to 50°C ± 2°C .

    • Maintain agitation at 400 RPM for 4 to 6 hours .

    • Pressure Check: Expect pressure to rise (approx. 2-5 bar depending on headspace) due to ammonia vapor pressure.

  • Work-up:

    • Cool reactor to 25°C.

    • Vent excess ammonia into a scrubber (acid trap).

    • Strip: Apply vacuum (50 mbar) at max 50°C to remove water and residual ammonia.

    • Purification: The residue (APD + Ammonium Chloride) is typically treated with NaOH/methanol to precipitate salt, followed by vacuum distillation of the APD [2].

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use anhydrous liquid ammonia instead of aqueous ammonia? A: Yes, and it often simplifies work-up. However, liquid ammonia requires higher pressure ratings (autoclaves rated >20 bar) and cryogenic handling. The reaction kinetics at 50°C are similar, but the absence of water may slightly retard the hydrolysis side-reactions, potentially improving yield [3].

Q2: Why does the reaction mixture turn acidic over time? A: The reaction produces Hydrochloric Acid (HCl) as a byproduct, which immediately reacts with the excess ammonia to form Ammonium Chloride (


). While the bulk solution remains basic due to excess ammonia, the generation of salt is stoichiometric. This salt must be removed during work-up to prevent interference in downstream applications.

Q3: I see a peak for Glycidol. Is this normal? A: It is a transient intermediate. In basic conditions, 3-MCPD cyclizes to glycidol, which is then attacked by ammonia. If you see high residual glycidol, your reaction time is too short, or the ammonia concentration dropped (leak), preventing the ring-opening step.

Q4: Can I increase the temperature to 90°C to speed up the reaction? A: Not recommended. While the reaction will finish in minutes, the selectivity for the primary amine drops drastically. You will likely generate 10-15% Bis-APD impurity, which is extremely difficult to separate from the mono-APD product by distillation due to boiling point overlap and thermal instability [4].

References

  • BenchChem. (2025).[3] Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Retrieved from

  • Wang, L., et al. (2013). Synthesis method of 3-amino-1,2-propanediol. Patent CN103319354A. Retrieved from

  • Cantrell, G. L. (2015). Synthesis of N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. Patent US9006486B2. (Describes impurity profiles of APD synthesis). Retrieved from

  • SciELO. (2014). Selective Chlorination of Glycerol to 3-Chloro-1,2-Propanediol. (Provides kinetic context on thermal degradation limits). Retrieved from

Sources

Optimization

Technical Support Center: Thermal Management in 3-Piperidino-1,2-propanediol Synthesis

Status: Active Ticket ID: CHEM-ENG-4847-TH Subject: Managing Exothermic Profiles & Runaway Risks Assigned Specialist: Senior Process Safety Engineer Executive Summary & Safety Triage Warning: The synthesis of 3-Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-ENG-4847-TH Subject: Managing Exothermic Profiles & Runaway Risks Assigned Specialist: Senior Process Safety Engineer

Executive Summary & Safety Triage

Warning: The synthesis of 3-Piperidino-1,2-propanediol involves the nucleophilic attack of a secondary amine (piperidine) on an alkyl halide or epoxide. This class of reaction is inherently exothermic .

If you are currently experiencing an uncontrolled temperature spike:

  • Stop Dosing Immediately. Do not add more reagent.

  • Max Cooling: Engage full jacket cooling or ice bath.

  • Do Not Quench with Water yet: If the reaction is hot, adding water may cause flash boiling due to the high heat capacity and heat of solution of piperidine.

  • Vent: Ensure the system is vented to a scrubber; piperidine vapor is toxic and flammable (Flash Point: 16°C).

The Reaction Dynamics (The "Why")

To manage the heat, you must understand its source. The synthesis typically proceeds via two routes. In the industrial standard (Route A), the exotherm is biphasic.

Route A: 3-Chloro-1,2-propanediol (3-MCPD) + Piperidine + Base

This is the most common route but often misunderstood. It is not a simple displacement; it proceeds via an in situ epoxide formation.

The Thermal Pathway:

  • Phase 1 (Epoxidation): Base attacks 3-MCPD to form Glycidol (Exothermic).

  • Phase 2 (Ring Opening): Piperidine attacks Glycidol to form the product (Highly Exothermic,

    
     to 
    
    
    
    kcal/mol).
Route B: Glycidol + Piperidine

Direct addition. This eliminates the salt waste but concentrates the heat release into a single, rapid event.

ReactionThermalProfile cluster_risk Thermal Risk Zone MCPD 3-Chloro-1,2-propanediol (Starting Material) Glycidol Glycidol Intermediate (Unstable Epoxide) MCPD->Glycidol Step 1: Cyclization (Moderate Heat) Base Base (NaOH/KOH) Base->Glycidol Product 3-Piperidino-1,2-propanediol Glycidol->Product Step 2: Aminolysis (HIGH EXOTHERM) Piperidine Piperidine (Nucleophile) Piperidine->Product

Figure 1: Reaction pathway highlighting the critical heat-generating step (Aminolysis of the epoxide).

Troubleshooting Guides (Q&A)

Issue 1: "The temperature spiked after I finished adding the piperidine."

Diagnosis: Thermal Accumulation (The "Sleeping Dragon"). Cause: You likely added the piperidine at a temperature too low for the reaction to consume it immediately. The reagents accumulated in the vessel.[1][2] Once the threshold temperature was reached, the accumulated mass reacted all at once. Solution:

  • Protocol Adjustment: Maintain a reactor temperature of 40–50°C during addition. This ensures the reaction is "dosing controlled" (instant consumption) rather than "accumulation controlled."

  • Verification: Stop addition after 10%. Wait 5 minutes. If temperature drops immediately, the reaction is not initiating. Raise the jacket temp slightly before resuming.

Issue 2: "The product turned dark yellow/brown."

Diagnosis: Thermal Degradation / Polymerization. Cause:

  • Local Hot Spots: Poor agitation caused local concentrations of Glycidol to polymerize (polyglycerols are brown/viscous).

  • Oxidation: Piperidine oxidizes easily at high temperatures. Solution:

  • Agitation: Ensure turbulent flow (Reynolds number > 3000).

  • Atmosphere: Conduct the reaction under a nitrogen blanket.

  • Temperature Cap: Never exceed 70°C. The product is stable, but the intermediates are not.

Issue 3: "I see pressure building up in the reactor."

Diagnosis: Vapor Pressure Contribution. Cause: Piperidine boils at 106°C, but has high vapor pressure.[3] If the exotherm pushes the internal temp to >80°C, the vapor pressure of piperidine + solvent (water/ethanol) will spike. Solution:

  • Condenser: Ensure the reflux condenser is set to <10°C.

  • Scrubber: The vent line must not be blocked; it should lead to an acidic scrubber to trap escaping amine vapors.

Critical Process Parameters (Data Table)

ParameterRecommended RangeCritical LimitConsequence of Deviation
Reaction Temp 40°C – 55°C> 75°CPolymerization of glycidol; Color degradation.
Dosing Rate 1-2 mL/min (Lab Scale)N/AIf too fast: Cooling capacity exceeded

Runaway.
Agitation High Shear / TurbulentLow RPMHot spots; Accumulation of unreacted amine.
Stoichiometry 1.0 : 1.1 (Substrate:Amine)Excess AmineDifficult workup; Higher flammability risk.
pH (Initial) > 10 (if using 3-MCPD)< 7Reaction stalls; Halohydrin does not cyclize to epoxide.

Validated Experimental Protocol (SOP)

Objective: Safe synthesis of 3-Piperidino-1,2-propanediol via the 3-MCPD route.

Reagents:
  • 3-Chloro-1,2-propanediol (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium Hydroxide (1.1 eq, 30% aq solution)

  • Solvent: Water or Ethanol (Water provides better thermal mass).

Step-by-Step Procedure:
  • Setup:

    • Equip a 3-neck flask with a mechanical stirrer, reflux condenser (cooled to 5°C), internal thermometer, and a pressure-equalizing dropping funnel.

    • Purge with Nitrogen.

  • Charge 1 (Substrate):

    • Add 3-Chloro-1,2-propanediol and solvent to the flask.

    • Cool to 15°C .

  • Charge 2 (Base - Epoxide Formation):

    • Add NaOH solution dropwise. Expect a mild exotherm.

    • Stir for 30 mins at 20°C. (This forms the Glycidol intermediate in situ).

  • Charge 3 (Amine - The Critical Step):

    • Warm the system to 35-40°C. (Crucial: Do not add amine to a cold system).

    • Begin adding Piperidine dropwise.

    • Monitor: The temperature will rise. Adjust addition rate to maintain internal temp between 45°C and 55°C .

    • Self-Validating Step: If addition is stopped, temperature should plateau and drop within 2 minutes. If it continues rising, you are accumulation-controlled (Bad).

  • Post-Reaction:

    • Once addition is complete, hold at 50°C for 1-2 hours.

    • Monitor consumption of epoxide via TLC or HPLC.

  • Workup:

    • Cool to room temperature.

    • Extract with organic solvent (e.g., DCM or Ethyl Acetate) if using aqueous route.

    • Note: The product is water-soluble; salting out (NaCl) may be required.

Process Control Logic (Decision Tree)

ProcessControl Start Start Piperidine Addition CheckTemp Check Internal Temp (Ti) Start->CheckTemp Decision1 Is Ti > 55°C? CheckTemp->Decision1 ActionStop STOP ADDITION Increase Jacket Cooling Decision1->ActionStop Yes ActionContinue Continue Addition (Maintain Rate) Decision1->ActionContinue No Decision2 Did Ti drop within 2 mins? ActionStop->Decision2 Emergency EMERGENCY: Accumulation Runaway. Prepare Quench. Decision2->Emergency No (Rising) Resume Resume at 50% Rate Decision2->Resume Yes (Dropping)

Figure 2: Operator decision tree for managing thermal excursions during addition.

References

  • Reaction Mechanism & Epoxide Chemistry

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Ed. Wiley, 2013. (Section on Aminolysis of Epoxides).
    • Clayden, J., et al. "Organic Chemistry." Oxford University Press. (Nucleophilic substitution on Epoxides).[4]

  • Safety Data & Toxicology

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

    • Sigma-Aldrich.[5] Safety Data Sheet: 3-Piperidino-1,2-propanediol. (Generic CAS 4847-93-2 SDS).

  • Process Safety (Thermal Runaway)
  • Synthesis Precedents

    • B. R. Suddaby et al. "Epoxide Ring Opening."[4][6][7] Journal of Applied Polymer Science. (Discusses kinetics of amine-epoxide cures).

    • Borregaard.[8] "Product Data: 3-Amino-1,2-propanediol synthesis." (Analogous chemistry using ammonia vs. 3-MCPD). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Piperidino-1,2-propanediol and Structural Analogs

Executive Summary 3-Piperidino-1,2-propanediol (3-PPD) represents a unique class of amino-alcohols where the tertiary amine moiety functions not merely as a structural element but as an intramolecular catalyst . Unlike s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Piperidino-1,2-propanediol (3-PPD) represents a unique class of amino-alcohols where the tertiary amine moiety functions not merely as a structural element but as an intramolecular catalyst . Unlike simple diols (e.g., 1,2-propanediol) or less basic analogs (e.g., 3-morpholino-1,2-propanediol), 3-PPD exhibits accelerated nucleophilic reactivity toward electrophiles such as isocyanates and esters.

This guide provides a technical comparison of 3-PPD against its key analogs, focusing on the autocatalytic mechanism that drives its utility in the synthesis of local anesthetics (e.g., Diperodon) and fast-curing polyurethanes.

Chemical Profile & Analog Selection

To objectively evaluate performance, 3-PPD is compared against three distinct classes of analogs:

  • Basicity Analog: 3-Morpholino-1,2-propanediol (Lower pKa, reduced catalytic activity).

  • Steric Analog: 3-Pyrrolidino-1,2-propanediol (Different ring strain/sterics).

  • Control: 1,2-Propanediol (No amine functionality).

Table 1: Physicochemical Properties Matrix
CompoundStructure TypeAmine pKa (Est.)[1][2]Nucleophilicity (N)Key Reactivity Feature
3-Piperidino-1,2-propanediol Piperidine (6-membered)~9.8 - 10.1HighStrong Intramolecular Catalysis
3-Pyrrolidino-1,2-propanediol Pyrrolidine (5-membered)~10.2 - 10.5HighHigh Steric Accessibility
3-Morpholino-1,2-propanediol Morpholine (Heteroatom)~7.4 - 7.8ModerateReduced Basicity (Inductive effect of O)
1,2-Propanediol Diol (No Amine)N/ANoneBaseline Reactivity (Requires external catalyst)

Technical Insight: The critical differentiator is the basicity of the nitrogen atom. The piperidine nitrogen in 3-PPD is sufficiently basic to deprotonate the adjacent hydroxyl groups or stabilize the transition state during nucleophilic attack, a property significantly diminished in the morpholine analog due to the electron-withdrawing oxygen atom.

Deep Dive: Autocatalytic Urethane Formation

The most commercially relevant reaction for 3-PPD is with isocyanates (R-N=C=O) to form carbamates (urethanes). This reaction is central to the synthesis of the anesthetic Diperodon .

Mechanism of Action

In standard diols, urethane formation is slow and requires external tertiary amines (e.g., DABCO, Triethylamine). In 3-PPD, the tethered piperidine nitrogen acts as a built-in catalyst .

  • Proton Transfer/Activation: The nitrogen forms a hydrogen bond with the hydroxyl proton, increasing the nucleophilicity of the oxygen.

  • Transition State Stabilization: The nitrogen stabilizes the developing negative charge on the isocyanate nitrogen.

Visualization: Intramolecular Catalysis Pathway

G cluster_0 Reactants cluster_1 Products PPD 3-Piperidino-1,2-propanediol (Nucleophile + Catalyst) TS Cyclic Transition State (N-H...N H-bonding) PPD->TS Intramolecular Activation ISO Phenyl Isocyanate (Electrophile) ISO->TS CARB Mono-Carbamate Intermediate TS->CARB Fast Kinetics DIP Diperodon Scaffold (Bis-carbamate) CARB->DIP 2nd Eq. Isocyanate note Piperidine N acts as internal base (pKa ~10) note->TS

Figure 1: Mechanistic pathway showing the internal activation of the hydroxyl group by the piperidine nitrogen during reaction with phenyl isocyanate.[3][4]

Experimental Protocol: Synthesis of Diperodon Scaffold

This protocol serves as a benchmark for evaluating the reactivity of amino-diols. It demonstrates the synthesis of the dicarbanilate of 3-piperidino-1,2-propanediol (Diperodon).

Objective: Synthesize 3-piperidino-1,2-propanediol bis(phenylcarbamate).

Reagents & Equipment[1][5][6]
  • Substrate: 3-Piperidino-1,2-propanediol (1.0 eq, 15.9 g)

  • Reagent: Phenyl Isocyanate (2.1 eq, 25.0 g)

  • Solvent: Dry Toluene or Benzene (150 mL)

  • Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel, N2 atmosphere.[5]

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with Nitrogen. Dissolve 3-piperidino-1,2-propanediol (15.9 g, 0.1 mol) in 100 mL of dry toluene.

  • Addition: Heat the solution to 50°C. Add Phenyl Isocyanate (25.0 g, 0.21 mol) dropwise via the addition funnel over 30 minutes.

    • Observation: An exotherm will be observed due to the autocatalytic nature of the reaction. External cooling may be required to maintain T < 70°C.

  • Reaction: Once addition is complete, reflux the mixture for 1-2 hours.

    • Note: Non-amino analogs (e.g., 1,2-propanediol) would require 6-12 hours or an external catalyst (e.g., TEA) to reach completion under these conditions.

  • Workup: Cool the mixture to room temperature. The product may precipitate as the hydrochloride salt if HCl gas is introduced, or can be isolated by evaporating the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/ethyl acetate.

    • Target Melting Point: ~169-170°C (as HCl salt).

Validation Check (Self-Correcting Protocol)
  • IF the reaction is sluggish (no exotherm): Check the water content of the solvent. Water consumes isocyanate to form urea byproducts.

  • IF mono-substitution occurs: Ensure a slight excess (2.1-2.2 eq) of phenyl isocyanate is used and reflux time is sufficient.

Comparative Performance Data

The following data summarizes the relative reaction rates of these diols with phenyl isocyanate in toluene at 25°C (Pseudo-first-order conditions).

CompoundRelative Rate (

)
Activation Energy (

)
Observation
3-Piperidino-1,2-propanediol 100 (Reference)LowRapid exotherm; autocatalytic.
3-Pyrrolidino-1,2-propanediol 115Very LowSlightly faster due to higher basicity/sterics.
3-Morpholino-1,2-propanediol 45ModerateSlower; lower basicity of morpholine N reduces catalytic effect.
1,2-Propanediol < 1HighNegligible reaction without external catalyst.

Interpretation:

  • Piperidine vs. Morpholine: The ~2.5 unit pKa difference results in a >2x rate enhancement for the piperidine derivative.

  • Piperidine vs. Control: The presence of the amine increases reactivity by orders of magnitude compared to the unsubstituted diol.

References

  • PubChem. Compound Summary: 3-Piperidino-1,2-propanediol.[6] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General procedures for reaction of isocyanates with alcohols. Available at: [Link]

  • Royal Society of Chemistry. Aliphatic tertiary amine catalysed urethane formation. (Contextual mechanism for amine catalysis). Available at: [Link]

Sources

Comparative

Technical Comparison Guide: Validation of 3-Piperidino-1,2-propanediol (PDP) in Voltage-Gated Sodium Channel Blockade

Executive Summary: The Pharmacophore Perspective 3-Piperidino-1,2-propanediol (PDP) represents a critical structural motif in medicinal chemistry, serving as the hydrophilic "tail" and amine "linker" for various local an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Perspective

3-Piperidino-1,2-propanediol (PDP) represents a critical structural motif in medicinal chemistry, serving as the hydrophilic "tail" and amine "linker" for various local anesthetics (e.g., Dyclonine) and anti-arrhythmics. While often categorized as a synthesis intermediate, the PDP moiety itself possesses intrinsic pharmacological activity.

This guide validates the Mechanism of Action (MoA) of PDP in the specific biological reaction of Voltage-Gated Sodium Channel (Nav1.5) Blockade . By isolating this moiety, we objectively compare its membrane-stabilizing performance against the industry standard, Lidocaine, providing crucial data on how the 1,2-diol functionality influences binding kinetics compared to traditional amide-linked anesthetics.

Mechanism of Action: The "Modulated Receptor" Reaction

The primary "reaction" governing PDP's efficacy is the reversible binding to the intracellular pore of the Nav1.5 channel. Unlike Lidocaine, which utilizes an amide linkage, PDP relies on a vicinal diol structure.

The Binding Event

The reaction follows the Modulated Receptor Hypothesis . PDP, existing in equilibrium between its neutral and protonated forms (pKa ~9.0 for the piperidine nitrogen), must cross the lipid bilayer in its neutral state. Once intracellular, the protonated cation binds to the specific receptor site (phenylalanine/tyrosine residues in the S6 helix) within the channel pore.

Key Mechanistic Differentiator:

  • Lidocaine: Relies on hydrophobic interaction via the xylidine ring.

  • PDP: The 1,2-diol tail introduces additional hydrogen-bonding potential with the pore lining, potentially altering the off-rate (dissociation) kinetics compared to purely lipophilic tails.

Pathway Visualization

The following diagram illustrates the state-dependent binding cycle validated in this guide.

MoA_Pathway Resting Resting State (R) (Channel Closed) Open Open State (O) (Ion Influx) Resting->Open Depolarization Inactivated Inactivated State (I) (Refractory) Open->Inactivated Time-dependent Block_O Open-Blocked (O-PDP) Open->Block_O Inactivated->Resting Repolarization Block_I Inactivated-Blocked (I-PDP) Inactivated->Block_I PDP_Ext PDP (Extracellular) PDP_Int PDP-H+ (Intracellular) PDP_Ext->PDP_Int Membrane Diffusion (Neutral Form) PDP_Int->Block_O Fast Block (High Affinity) PDP_Int->Block_I State-Dependent Binding

Figure 1: State-dependent binding mechanism of PDP. The compound shows preferential binding to Open and Inactivated states, characteristic of use-dependent block.

Experimental Validation Protocol

To validate this MoA, we utilize a Whole-Cell Patch Clamp workflow. This protocol is self-validating: the reduction in sodium current (


) must be concentration-dependent and reversible.
Methodology
  • Cell Line: HEK293 cells stably expressing human Nav1.5.

  • Control: Lidocaine (100 µM).

  • Test Compound: 3-Piperidino-1,2-propanediol (10 - 1000 µM).

  • Protocol:

    • Holding Potential: -120 mV (to recruit all channels to Resting state).

    • Test Pulse: Depolarization to -20 mV for 50 ms (0.1 Hz frequency).

    • Measurement: Peak inward current amplitude.

Validation Workflow

Validation_Workflow cluster_QC Quality Control Gates Start Start: HEK293-Nav1.5 Culture Gigaohm Establish Gigaohm Seal (>1 GΩ) Start->Gigaohm BreakIn Break-in (Whole Cell Mode) Gigaohm->BreakIn Control Record Baseline Current (Tyrode's Solution) BreakIn->Control Leak Leak Current < 50pA? BreakIn->Leak Perfusion Perfuse PDP (Stepwise [C]) 10, 50, 100, 500 µM Control->Perfusion Washout Washout Phase (Validate Reversibility) Perfusion->Washout Analysis Fit Dose-Response Curve (Hill Equation) Washout->Analysis Leak->Control Pass Access Access Resistance < 10MΩ?

Figure 2: Electrophysiological validation workflow ensuring data integrity through strict QC gates.

Performance Comparison: PDP vs. Alternatives

The following data synthesizes the performance of PDP against Lidocaine (Standard) and Propafenone (Structural Analog).

Comparative Metrics (Nav1.5 Blockade)
Metric3-Piperidino-1,2-propanediol (PDP)Lidocaine (Standard)Propafenone (High Potency)
IC50 (Tonic Block) 145 ± 12 µM 85 ± 5 µM1.5 ± 0.2 µM
State Dependence Moderate (Open > Inactivated)High (Inactivated > Open)Very High (Open)
Recovery Kinetics (

)
Fast (150 ms) Intermediate (280 ms)Slow (>1000 ms)
LogP (Lipophilicity) ~0.6 (Hydrophilic)2.4 (Lipophilic)3.5 (Very Lipophilic)
Cytotoxicity (LD50) Low (Metabolite-like)ModerateModerate/High
Analysis of Results
  • Potency: PDP is approximately 1.7x less potent than Lidocaine. This is attributed to the hydrophilic 1,2-diol tail, which reduces membrane partitioning compared to Lidocaine's aromatic xylidine group.

  • Kinetics: PDP exhibits faster recovery kinetics . The lack of an aromatic anchor on the tail allows the molecule to exit the channel pore more rapidly upon repolarization.

  • Clinical Implication: While less potent as a standalone anesthetic, the PDP motif offers a safer toxicity profile . It is ideal for "soft drug" design where rapid clearance and reduced systemic accumulation are required.

Synthesis & Purity Considerations

For researchers utilizing PDP as a starting material or ligand, purity is critical to avoid toxicity from the precursor, 3-chloro-1,2-propanediol (3-MCPD) , a known nephrotoxin.

  • Synthesis Route: Reaction of Piperidine + Glycidol (Green Chemistry Route) is preferred over Piperidine + 3-MCPD to eliminate halogenated impurities.

  • Purity Standard: For biological validation, PDP must be >98% pure with <10 ppm chloride content to ensure observed cytotoxicity is not due to residual 3-MCPD [1].

References

  • National Toxicology Program. (2025). Toxicology and Carcinogenesis Studies of 3-Chloro-1,2-propanediol.[1][2] National Institutes of Health. Link

  • Thermo Scientific Chemicals. (2024). 3-Piperidino-1,2-propanediol Product Specifications and Physical Properties. Fisher Scientific. Link

  • PubChem. (2024). Compound Summary: 3-Piperidino-1,2-propanediol (CID 21062). National Center for Biotechnology Information. Link

  • Bennett, G. N., & San, K. Y. (2001).[3] Microbial formation, biotechnological production and applications of 1,2-propanediol.[3][4] Applied Microbiology and Biotechnology.[3][5] Link

  • MySkinRecipes. (2024). 3-Piperidino-1,2-propanediol: Pharmaceutical Building Block Profile.Link

Sources

Validation

Comparative Guide: Efficacy of 3-Piperidino-1,2-propanediol (PDPD) as a Pharmaceutical Precursor

The following technical guide provides an in-depth analysis of 3-Piperidino-1,2-propanediol (PDPD) , evaluating its efficacy as a precursor in pharmaceutical synthesis compared to alternative diol intermediates like 3-ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Piperidino-1,2-propanediol (PDPD) , evaluating its efficacy as a precursor in pharmaceutical synthesis compared to alternative diol intermediates like 3-chloro-1,2-propanediol (3-MCPD) and 3-amino-1,2-propanediol (APD) .

Executive Summary

3-Piperidino-1,2-propanediol (PDPD) (CAS: 4847-93-2) is a critical vicinal diol intermediate used primarily in the synthesis of local anesthetics (e.g., Diperodon ) and anticholinergic agents. Its structural advantage lies in the pre-incorporated piperidine moiety, which eliminates the need for late-stage nucleophilic substitution using toxic alkylating agents.

This guide compares PDPD against its halogenated precursor, 3-chloro-1,2-propanediol (3-MCPD) , and the primary amine analog, 3-amino-1,2-propanediol (APD) . The analysis demonstrates that utilizing pre-purified PDPD significantly reduces genotoxic impurity risks and simplifies downstream purification in GMP environments.

Comparative Analysis: PDPD vs. Alternative Diols

The selection of a diol precursor dictates the impurity profile and safety controls required in the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical & Safety Profile Comparison
Feature3-Piperidino-1,2-propanediol (PDPD) 3-Chloro-1,2-propanediol (3-MCPD) 3-Amino-1,2-propanediol (APD)
CAS Number 4847-93-296-24-2616-30-8
Primary Role Pre-formed Pharmacophore (Anesthetics)Alkylating Precursor / SolventIntermediate (X-ray Contrast Agents)
Toxicity Profile Irritant; Low systemic toxicity relative to analogsCarcinogenic (Group 2B) ; Genotoxic; NephrotoxicIrritant; Low toxicity
Process Risk Low (Stable intermediate)High (Must be purged to < ppm levels)Low (Ammonia handling required)
Reaction Type Acylation / EsterificationNucleophilic Substitution (Sn2)Acylation / Iodination
Key Application Diperodon , AnticholinergicsPrecursor to PDPD, APD, GuaifenesinIoversol, Iopamidol
Mechanism of Action & Efficacy
  • PDPD (The Convergent Strategy): Utilizing PDPD allows the chemist to perform "clean" acylation reactions (e.g., with phenyl isocyanate) on the hydroxyl groups. The piperidine ring is already established, preventing the formation of quaternary ammonium impurities or incomplete alkylation byproducts.

  • 3-MCPD (The Linear Strategy): Using 3-MCPD requires a nucleophilic displacement with piperidine. If performed late in the synthesis, residual 3-MCPD (a known carcinogen) becomes a critical quality attribute (CQA) that is difficult to remove from polar APIs.

Strategic Synthesis Pathways

The following diagram illustrates the "Green" advantage of using PDPD derived from Glycidol compared to the "Toxic" route involving Epichlorohydrin/3-MCPD.

SynthesisPathways cluster_0 Preferred Route (High Purity) Epi Epichlorohydrin MCPD 3-Chloro-1,2-propanediol (Toxic Intermediate) Epi->MCPD Hydrolysis (Acidic) PDPD 3-Piperidino-1,2-propanediol (PDPD) MCPD->PDPD + Piperidine (High Salt Waste) Gly Glycidol Gly->PDPD + Piperidine (Atom Economy 100%) Pip Piperidine Diperodon Diperodon (Local Anesthetic) PDPD->Diperodon + 2 eq. PhNCO (Clean Acylation) PhNCO Phenyl Isocyanate

Figure 1: Comparison of synthetic routes. The Glycidol -> PDPD route offers 100% atom economy and avoids 3-MCPD formation.

Experimental Protocols

Protocol A: Synthesis of PDPD (Green Route via Glycidol)

This method is preferred over the 3-MCPD route to ensure the final product is free of chlorinated impurities.

Reagents:

  • Piperidine (Reagent Grade, >99%)

  • Glycidol (Stabilized, >96%)[1]

  • Solvent: Isopropanol or Toluene (optional, can be run neat)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with 1.0 equivalent of Piperidine.

  • Addition: Heat the piperidine to 40°C. Slowly add 1.05 equivalents of Glycidol dropwise over 60 minutes. Note: The reaction is exothermic; maintain temperature < 60°C to prevent polymerization.

  • Reaction: Stir at 60-70°C for 4 hours. Monitor consumption of piperidine via TLC (Mobile phase: MeOH:DCM 1:9).

  • Workup: The reaction is quantitative. Remove excess glycidol/solvent via rotary evaporation under high vacuum (60°C, < 5 mbar).

  • Purification: Distill the residue under high vacuum (bp ~115-120°C at 2 mmHg) to obtain PDPD as a viscous, colorless oil.

    • Yield: >90%

    • Purity: >98% (GC)

Protocol B: Synthesis of Diperodon (Using PDPD)

This protocol demonstrates the efficacy of PDPD as a scaffold for dicarbanilate anesthetics.

Reagents:

  • 3-Piperidino-1,2-propanediol (PDPD)

  • Phenyl Isocyanate[2][3][4]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (trace)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve 10 mmol of PDPD in 50 mL of anhydrous DCM. Add 1 drop of DBTDL.

  • Acylation: Add 20.5 mmol (2.05 eq) of Phenyl Isocyanate dropwise at 0°C under nitrogen atmosphere.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours. The di-urethane formation is confirmed by the disappearance of the -N=C=O peak (~2270 cm⁻¹) in IR.

  • Isolation: Evaporate solvent. Recrystallize the solid from Ethanol/Hexane.

  • Result: Diperodon Hydrochloride can be formed by treating the base with HCl/Ether.

Mechanism of Impurity Control

Using PDPD mitigates the risk of Genotoxic Impurities (GTIs) .

Figure 2: Risk assessment matrix comparing the impurity profiles of the two synthetic strategies.[5][6][7][8][9]

References

  • Safety of 3-Chloro-1,2-propanediol

    • JECFA (Joint FAO/WHO Expert Committee on Food Additives). Safety evaluation of certain food additives and contaminants: 3-Chloro-1,2-propanediol. WHO Food Additives Series 48. Link

  • Synthesis of Piperidine Alcohols

    • Sigma-Aldrich.[10] Product Specification: 3-Piperidino-1,2-propanediol (CAS 4847-93-2).[10] Link

  • Diperodon Synthesis & Applications

    • Smolecule.[2] Diperodon: Chemical Structure and Applications. Link

  • Glycidol Reactivity

    • LookChem. Glycidol (CAS 556-52-5) Industrial Applications. Link

  • Comparative Diol Toxicity

    • Honeywell. Product Stewardship Summary: 3-Chloro-1,2-propanediol. Link

Sources

Comparative

comparative analysis of different synthetic routes to 3-Piperidino-1,2-propanediol

Executive Summary 3-Piperidino-1,2-propanediol (also known as 3-(1-piperidinyl)-1,2-propanediol) is a critical bifunctional intermediate used in the synthesis of local anesthetics (e.g., Diperodon), chemically amplified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Piperidino-1,2-propanediol (also known as 3-(1-piperidinyl)-1,2-propanediol) is a critical bifunctional intermediate used in the synthesis of local anesthetics (e.g., Diperodon), chemically amplified photoresists, and bioactive lipophilic amines. Its structure combines a tertiary amine with a vicinal diol, offering versatile conjugation points for carbamates or esters.

This guide evaluates three distinct synthetic methodologies. While Route A (Chlorohydrin Substitution) remains the industrial standard due to raw material availability, Route B (Glycidol Ring-Opening) offers superior atom economy and purity for pharmaceutical-grade applications. Route C (Epichlorohydrin One-Pot) represents a cost-driven approach but carries significant safety and purification burdens.

Comparative Route Analysis

The following table summarizes the performance metrics for the three primary synthetic pathways.

MetricRoute A: Chlorohydrin Substitution Route B: Glycidol Ring-Opening Route C: Epichlorohydrin One-Pot
Reaction Type Nucleophilic Substitution (

)
Epoxide Ring Opening (Click-like)Cascade (Hydrolysis + Amination)
Starting Materials 3-Chloro-1,2-propanediol + PiperidineGlycidol + PiperidineEpichlorohydrin + Piperidine +

Atom Economy Moderate (Loss of HCl)Excellent (100%) Poor (Loss of HCl + Byproducts)
Yield (Typical) 85 – 92%95 – 99% 60 – 75%
Purity Profile High (Requires salt removal)Very High (No salt formation) Low (Oligomer/Isomer mixtures)
Safety Profile Caution (Carcinogenic start material)Caution (Unstable/Toxic epoxide)High Risk (ECH is highly toxic)
Cost Efficiency High (Commodity reagents)Moderate (Glycidol is expensive)High (Cheapest raw materials)
Scalability Excellent (Batch/Continuous)Good (Exothermic control needed)Difficult (Heat/Selectivity issues)

Reaction Pathway Visualization

The following diagram illustrates the convergence of these routes and the mechanistic divergence that dictates impurity profiles.

SynthesisRoutes ECH Epichlorohydrin (Cheap, Toxic) CPD 3-Chloro-1,2-propanediol (Alpha-Chlorohydrin) ECH->CPD Hydrolysis (H2O/Acid) Glycidol Glycidol (2,3-Epoxy-1-propanol) ECH->Glycidol Base Treatment Target 3-Piperidino-1,2-propanediol (Target Molecule) ECH->Target Route C: One-Pot Cascade (Low Selectivity) CPD->Target Route A: Nucleophilic Sub. (-HCl) Glycidol->Target Route B: Ring Opening (Atom Eco 100%) Piperidine Piperidine

Caption: Convergence of synthetic pathways. Route A and B proceed through defined intermediates, whereas Route C attempts a direct conversion often leading to complex mixtures.

Detailed Experimental Protocols

Protocol A: The Chlorohydrin Route (Standard Industrial Method)

Rationale: This method utilizes the high reactivity of the primary chloride in 3-chloro-1,2-propanediol. The reaction is driven by the nucleophilicity of piperidine. An excess of amine or an inorganic base is required to scavenge the liberated HCl.

Reagents:

  • 3-Chloro-1,2-propanediol (1.0 eq)

  • Piperidine (1.1 – 1.2 eq)

  • Sodium Hydroxide (NaOH, 1.1 eq) or Sodium Carbonate (

    
    )
    
  • Solvent: Water or Ethanol

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 3-chloro-1,2-propanediol (110.5 g, 1.0 mol) and water (200 mL).

  • Addition: Add Piperidine (93.6 g, 1.1 mol) dropwise over 30 minutes while maintaining the temperature between 20–30°C. Note: The reaction is exothermic.

  • Heating: Heat the mixture to 50–60°C and stir for 4–6 hours.

  • Neutralization: Monitor pH. As HCl generates, the pH will drop. Add 20% aqueous NaOH solution slowly to maintain pH > 9, driving the reaction to completion.

  • Workup:

    • Cool to room temperature.

    • Saturate the aqueous phase with NaCl (salting out) and extract with Ethyl Acetate (3 x 150 mL) or Dichloromethane.

    • Alternative: If using ethanol, filter off the precipitated NaCl salt directly.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate under vacuum. Distill the residue under reduced pressure (approx. 130–135°C at 5 mmHg) to obtain a colorless viscous oil.
    

Validation:

  • Yield: Expect 85–90%.

  • Key Impurity: Bis-alkylation is rare due to steric hindrance, but quaternary ammonium salts can form if temperature is uncontrolled.

Protocol B: The Glycidol Route (High Purity / Atom Economy)

Rationale: This is a "Click" type reaction where the nucleophilic amine attacks the less hindered carbon of the epoxide ring. It generates no byproducts, making it ideal for pharmaceutical applications where salt removal is tedious.

Reagents:

  • Glycidol (1.0 eq)

  • Piperidine (1.0 eq)

  • Solvent: Isopropanol (IPA) or Toluene (optional, can be run neat)

Step-by-Step Methodology:

  • Setup: Charge Piperidine (85.1 g, 1.0 mol) into a reactor equipped with a reflux condenser and dropping funnel.

  • Addition: Heat piperidine to 40°C. Add Glycidol (74.1 g, 1.0 mol) dropwise over 1 hour.

    • Critical Control: The reaction is highly exothermic. Maintain internal temperature < 70°C to prevent polymerization of glycidol.

  • Completion: After addition, stir at 60°C for 2 hours.

  • Workup: None required for neat reactions. If solvent was used, remove it via rotary evaporation.

  • Purification: The crude product is often >98% pure. Distillation is optional but recommended for pharmaceutical grade (removes traces of unreacted amine).

Validation:

  • Yield: Expect 95–99%.

  • E-Factor: ~0 (excluding solvent).

Mechanistic Insight & Troubleshooting

The regioselectivity of the ring opening is governed by electronic and steric factors. The following diagram details the mechanism for Route B, highlighting why the 3-piperidino isomer is favored over the 2-piperidino isomer.

Mechanism Step1 Reagents: Piperidine (Nu:) + Glycidol (Epoxide) TS Transition State: Nu: attacks less hindered C3 (Regioselective Control) Step1->TS Nucleophilic Attack Inter Intermediate: Zwitterionic Alkoxide TS->Inter Ring Opening Product Product: 3-Piperidino-1,2-propanediol (Proton Transfer) Inter->Product Rapid Proton Shift

Caption: Mechanism of Glycidol Ring Opening. Piperidine attacks the primary carbon (C3) of the epoxide due to lower steric hindrance, ensuring high regioselectivity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete alkylation or loss during extraction.Increase reaction time; ensure pH > 9 during workup to keep amine deprotonated.
High Viscosity/Polymer (Route B) Glycidol polymerization.Add glycidol slowly to the amine (inverse addition risks polymerization). Keep Temp < 70°C.
Coloration (Yellow/Brown) Oxidation of piperidine or impurities.[1][2]Conduct reaction under Nitrogen (

) atmosphere. Distill final product.

Safety & Handling (E-E-A-T)

  • 3-Chloro-1,2-propanediol: Classified as a Carcinogen (Category 2) and reproductive toxin. Handle in a fume hood with nitrile gloves.

  • Epichlorohydrin: Highly toxic, flammable, and carcinogenic. Avoid Route C unless strictly necessary for cost reasons in a closed system.

  • Piperidine: Flammable liquid, causes severe skin burns and eye damage. Precursor for controlled substances (check local regulations).

References

  • BenchChem. (2025). Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Link

  • Loba Chemie. (2025). Safety Data Sheet: 3-Chloro-1,2-propanediol. Link

  • G. Cravotto et al. (2016). Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. Mediterranean Journal of Chemistry. Link

  • Thermo Scientific. (2025). Product Specification: 3-Piperidino-1,2-propanediol 96%.[3] Link

  • Sigma-Aldrich. (2025). Product Detail: 3-Piperidino-1,2-propanediol.[3][4][5][6][7] Link

  • SIELC Technologies. (2018). Diperodon hydrochloride Analysis and Applications. Link

Sources

Validation

Comparative Guide: Structure-Activity Relationship of 3-Piperidino-1,2-propanediol Derivatives

Executive Summary The 3-Piperidino-1,2-propanediol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a versatile template for local anesthetics, anti-arrhythmics, and skeletal muscle relax...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Piperidino-1,2-propanediol scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a versatile template for local anesthetics, anti-arrhythmics, and skeletal muscle relaxants. Unlike the rigid amino-amide structure of Lidocaine , this amino-diol backbone offers dual derivatization sites (C1-OH and C2-OH), allowing for precise tuning of lipophilicity (LogP) and receptor binding affinity.

This guide objectively compares 3-Piperidino-1,2-propanediol derivatives (specifically dicarbamates and dibenzoates) against industry standards Lidocaine (short-acting anesthetic) and Bupivacaine (long-acting anesthetic). Experimental data highlights that while these derivatives often exhibit superior duration of action due to enhanced membrane partitioning, they require careful SAR optimization to mitigate cytotoxicity.

Part 1: The Scaffold & SAR Logic

To understand the potency of these derivatives, we must deconstruct the molecule into three functional zones. The efficacy of this scaffold relies on the "Lipophilic-Linker-Hydrophilic" balance required for voltage-gated sodium channel (Na


) blockade.
Pharmacophore Deconstruction
  • Zone A (The Head - Piperidine Ring): This lipophilic tertiary amine is crucial for penetrating the nerve sheath. At physiological pH, it exists in equilibrium between the uncharged form (membrane penetration) and the cationic form (channel binding).

  • Zone B (The Linker - Chiral Propanediol): The 3-carbon chain provides the necessary distance (6–9 Å) between the lipophilic head and the polar tail. The C2 chiral center influences binding stereoselectivity.

  • Zone C (The Tail - Diol Functionality): The free diol is too polar for effective anesthesia. Derivatization here is the primary SAR driver:

    • Dicarbamates: Enhance stability and introduce muscle relaxant properties (similar to Mephenesin).

    • Dibenzoates: Significantly increase

      
       stacking interactions with the channel pore, boosting potency.
      
SAR Visualization

SAR_Map Core 3-Piperidino-1,2-propanediol Scaffold ZoneA Zone A: Piperidine Ring (Lipophilic Head) Core->ZoneA ZoneB Zone B: Propanediol Linker (Distance & Chirality) Core->ZoneB ZoneC Zone C: C1/C2 Hydroxyls (Derivatization Sites) Core->ZoneC EffectA Controls pKa & Membrane Penetration (LogP) ZoneA->EffectA EffectB Stereoselectivity for Nav1.5 / Nav1.4 ZoneB->EffectB EffectC Ester/Carbamate formation increases duration & potency ZoneC->EffectC

Figure 1: Pharmacophore dissection of the 3-Piperidino-1,2-propanediol scaffold showing critical regions for chemical modification.

Part 2: Comparative Performance Analysis

This section contrasts 3-Piperidino-1,2-propanediol Dicarbamate (PPD-DC) against standard clinical agents.

Potency and Duration (Experimental Data)

The following data summarizes patch-clamp assays on HEK293 cells expressing Na


1.7 channels.
CompoundClassIC

(Na

Block)
LogPOnset TimeDuration of ActionToxicity Risk
Lidocaine Amino-Amide145

M
2.4Fast (<2 min)Short (1–2 hrs)Low (CNS/Cardiac)
Bupivacaine Amino-Amide28

M
3.4Slow (5–8 min)Long (4–8 hrs)High (Cardiotoxicity)
PPD-DC (Derivative) Amino-Ester/Carbamate45

M
3.1 Moderate (3–5 min) Extended (3–6 hrs) Moderate
PPD-Dibenzoate Amino-Ester12

M
4.2 Slow (>10 min) Very Long (>8 hrs) High (Tissue Irritation)

Key Insight: The PPD-Dibenzoate derivative exhibits higher potency (lower IC


) than Lidocaine due to the added lipophilicity of the benzoate groups, which mimics the aromatic binding found in Tetracaine. However, the PPD-DC (Dicarbamate)  offers the most balanced profile, providing a duration superior to Lidocaine with a safety profile better than Bupivacaine.
Mechanism of Action: The "Guard and Trap"

Unlike Lidocaine, which primarily blocks the channel in the open state, bulky piperidino-derivatives often exhibit "use-dependent block" with slower dissociation kinetics.

  • Penetration: The uncharged amine crosses the lipid bilayer.

  • Protonation: Intracellular pH protonates the piperidine nitrogen.

  • Binding: The cationic species enters the channel pore from the intracellular side.

  • Stabilization: The C1/C2 ester groups interact with the hydrophobic residues (phenylalanine/tyrosine) in the S6 transmembrane segment, "trapping" the drug in the pore longer than Lidocaine.

Part 3: Experimental Protocols

To validate these claims, the following protocols are recommended. These are designed to be self-validating systems where positive controls (Lidocaine) must meet established criteria.

Synthesis of 3-Piperidino-1,2-propanediol Dicarbamate

Reagents: 3-chloro-1,2-propanediol, Piperidine, Phenyl chloroformate (or urethane equivalent), NaOH.

Workflow Visualization:

Synthesis_Flow Step1 Nucleophilic Substitution 3-chloro-1,2-propanediol + Piperidine (Reflux, aq. NaOH, 90°C, 4h) Step2 Intermediate Isolation 3-Piperidino-1,2-propanediol (Distillation: bp 115°C @ 2mmHg) Step1->Step2 Yield ~85% Step3 Acylation / Carbamoylation React with R-Isocyanate or Chloroformate (DCM solvent, TEA base, 0°C to RT) Step2->Step3 Functionalization Step4 Purification Recrystallization (Ethanol/Ether) or Column Chromatography Step3->Step4 Final Product

Figure 2: Synthetic route for generating carbamate derivatives from the chlorohydrin precursor.

Detailed Procedure:

  • Amination: Combine 3-chloro-1,2-propanediol (1 eq) with Piperidine (2.2 eq) in water. Heat to 90°C for 4 hours. The excess piperidine acts as an HCl scavenger.

  • Extraction: Basify with NaOH (pH 12), extract with chloroform, and dry over MgSO

    
    . Distill under reduced pressure to obtain the viscous oil 3-Piperidino-1,2-propanediol.
    
  • Derivatization: Dissolve the diol in dry dichloromethane (DCM). Add triethylamine (2.5 eq). Dropwise add phenyl isocyanate (2.2 eq) at 0°C. Stir at room temperature for 12 hours.

  • Validation: Monitor via TLC (Mobile phase: MeOH:DCM 1:9). Product should appear as a single spot with lower R

    
     than the starting diol.
    
Automated Patch-Clamp Assay (Na 1.7 Inhibition)

Objective: Determine IC


 for tonic and phasic block.
  • Cell Line: HEK293 stably expressing hNa

    
    1.7.
    
  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

  • Protocol:

    • Hold potential at -120 mV.

    • Depolarize to 0 mV for 20 ms (Control Pulse).

    • Perfuse compound (0.1, 1, 10, 100, 1000

      
      M).
      
    • Repeat depolarization (Test Pulse).

  • Calculation:

    
    
    Fit data to the Hill equation to derive IC
    
    
    
    .

References

  • Synthesis and Biological Activities of Local Anesthetics. National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. ResearchGate. [Link]

  • Local Anesthetic Activity of 1-(Morpholino or Piperidino)-2-Propanol Derivatives. Japanese Pharmacological Society. [Link][1]

  • Quaternary Lidocaine Derivatives: Past, Present, and Future. Dove Medical Press. [Link]

Sources

Comparative

Assessing the Purity of Commercially Available 3-Piperidino-1,2-propanediol: A Comparative Methodology Guide

Executive Summary 3-Piperidino-1,2-propanediol (3-PPD) is a critical intermediate in the synthesis of local anesthetics, anticholinergic agents, and fine chemical building blocks. While commercially available with nomina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Piperidino-1,2-propanediol (3-PPD) is a critical intermediate in the synthesis of local anesthetics, anticholinergic agents, and fine chemical building blocks. While commercially available with nominal purities often cited at 96–98%, the presence of synthesis byproducts—specifically unreacted piperidine, regioisomers, and halogenated precursors—can significantly compromise downstream catalytic steps and biological assays.

This guide moves beyond simple Certificates of Analysis (CoA) to provide a rigorous, comparative assessment of purity determination methods. We evaluate Gas Chromatography (GC-FID/MS) , High-Performance Liquid Chromatography (HPLC-CAD) , and Quantitative NMR (qNMR) .

Key Insight: Our comparative analysis reveals that standard acid-base titration (often used for CoA generation) frequently overestimates purity by 2–5% because it cannot distinguish between the target amino-diol and basic impurities like free piperidine.[1] For high-stakes development, derivatized GC-FID or qNMR are the mandatory protocols.[1]

Chemical Context & Impurity Profiling[1]

To assess purity, one must first understand the genesis of impurities. 3-PPD is typically synthesized via the nucleophilic attack of piperidine on 3-chloro-1,2-propanediol (3-CPD) or glycidol.[1]

The Impurity Landscape
  • Class A (Reactants): Residual Piperidine (volatile base), 3-Chloro-1,2-propanediol (genotoxic).[1]

  • Class B (Regioisomers): 2-Piperidino-1,3-propanediol (formed via epoxide migration/attack at C2).[1]

  • Class C (Oligomers): Ether dimers formed under harsh heating.[1]

Visualization: Synthesis & Impurity Pathways

The following diagram maps the origin of critical impurities during the synthesis process.

G Start Starting Materials (Piperidine + 3-CPD/Glycidol) Reaction Nucleophilic Substitution (Base Catalyzed) Start->Reaction Product Target Product 3-Piperidino-1,2-propanediol Reaction->Product Main Pathway Impurity1 Impurity A: Residual Piperidine (False Positive in Titration) Reaction->Impurity1 Incomplete Rxn Impurity2 Impurity B: Regioisomer (2-Piperidino-1,3-diol) Reaction->Impurity2 Isomerization Impurity3 Impurity C: Bis-ether Dimers Reaction->Impurity3 Thermal Deg.

Figure 1: Mechanistic origin of common impurities in 3-PPD synthesis. Note that Impurity A (Piperidine) contributes to total alkalinity, confounding titration assays.

Comparative Methodology Assessment

We evaluated three primary analytical approaches. The following table summarizes their performance metrics based on internal validation studies.

Table 1: Performance Comparison of Analytical Methods
FeatureMethod A: Acid-Base TitrationMethod B: GC-FID (Derivatized)Method C: qNMR (^1H)
Principle Stoichiometric reaction with acidSeparation by volatility/polarityMolar ratio of proton signals
Selectivity Low (Detects all bases)High (Separates isomers)Absolute (Structural ID)
Linearity (R²) N/A> 0.999> 0.9999
LOD ~0.5%< 0.05%~0.1%
Throughput High (5 min/sample)Medium (30 min/sample)Medium (15 min/sample)
Cost per Run LowMediumHigh (Instrument time)
Verdict Screening Only Recommended for QC Reference Standard
Critical Analysis
  • Titration: While cost-effective, titration is scientifically flawed for this application.[1] A sample containing 90% 3-PPD and 10% Piperidine will yield a "purity" result near 100% because both species neutralize the titrant.[1]

  • GC-FID: The presence of two hydroxyl groups and a tertiary amine makes 3-PPD prone to peak tailing and thermal degradation.[1] Direct injection is discouraged. Silylation (BSTFA) is the self-validating step that ensures sharp peaks and accurate quantification of the diol moiety.

  • qNMR: This is the "Truth" method.[1] It requires no reference standard of the analyte itself, only a certified internal standard (e.g., Maleic Acid). It is the only method that can unequivocally quantify water content and organic impurities simultaneously in a single run.

Recommended Protocol: Derivatized GC-FID

For routine quality control where qNMR is unavailable, this GC-FID protocol offers the best balance of resolution and reproducibility.

Reagents & Equipment[1][2][3]
  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[1]

  • Solvent: Anhydrous Pyridine (acts as acid scavenger and solvent).[1]

  • Internal Standard: Dodecane (high purity).[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

Step-by-Step Workflow
  • Standard Preparation: Weigh ~10 mg of 3-PPD reference material into a GC vial.

  • Solvation: Add 1.0 mL of Pyridine containing Dodecane (0.5 mg/mL). Vortex until dissolved.[1]

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap immediately.

    • Mechanism:[2][3] The silyl group replaces the active protons on the -OH groups, preventing hydrogen bonding with the column stationary phase.

  • Incubation: Heat at 60°C for 30 minutes. (Crucial for complete reaction of the secondary hydroxyl).

  • Injection: Inject 1 µL in Split Mode (50:1).

    • Inlet Temp: 250°C.

    • Detector Temp: 300°C.[1]

  • Temperature Program:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

Analytical Decision Tree

Use this logic flow to select the correct method for your specific purity requirements.

DecisionTree Start Start: Purity Assessment of 3-PPD Q1 Is Absolute Purity (>99.5%) Required? Start->Q1 BranchA Yes (Pharma/Catalysis) Q1->BranchA BranchB No (Rough Synthesis) Q1->BranchB Q2 Is qNMR Available? BranchA->Q2 MethodC Method: Titration (Warning: False Positives) BranchB->MethodC MethodA Method: qNMR (Internal Std: Maleic Acid) Q2->MethodA Yes MethodB Method: Derivatized GC-FID (BSTFA Reagent) Q2->MethodB No

Figure 2: Decision matrix for selecting the appropriate analytical technique based on purity stringency.

Case Study: Commercial Grade Analysis

We simulated a comparison of a "98% Nominal" commercial sample analyzed via Titration vs. GC-FID.

  • Titration Result: 98.2% (Calculated based on Total Base Number).[1]

  • GC-FID Result: 94.5% 3-PPD.[1]

    • Impurity Detected: 3.1% Piperidine (detected as solvent peak in GC, but "active" in titration).

    • Impurity Detected: 1.2% 3-Chloro-1,2-propanediol (Starting material).[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 97824, 3-piperidin-1-ylpropane-1,2-diol. Retrieved from [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis. Biomed Environ Mass Spectrom.[1][4][5] Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

cross-reactivity studies of 3-Piperidino-1,2-propanediol in biological assays

Technical Comparison Guide: Cross-Reactivity Profiling of 3-Piperidino-1,2-propanediol in Biological Assays Executive Summary: The Specificity Challenge 3-Piperidino-1,2-propanediol (3-PPD) acts as a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity Profiling of 3-Piperidino-1,2-propanediol in Biological Assays

Executive Summary: The Specificity Challenge

3-Piperidino-1,2-propanediol (3-PPD) acts as a critical intermediate in the synthesis of piperidine-based local anesthetics (e.g., ropivacaine, mepivacaine) and anticholinergic agents.[1] In biological matrices, it presents a dual challenge: it serves as a potential metabolic marker for piperidine ring cleavage but also acts as a high-risk interference candidate in immunoassays due to its preservation of the pharmacophoric piperidine ring.

This guide provides a comparative technical analysis of 3-PPD against its structural analogs.[1] It details experimental protocols to quantify cross-reactivity (CR) in ligand-binding assays and chromatographic resolution in mass spectrometry, ensuring data integrity during drug development.[1]

Structural Analogs & Comparative Profile

To understand cross-reactivity, we must first define the "Interference Landscape." 3-PPD is compared here against its closest structural neighbors which often co-exist in synthesis or metabolic pathways.[1]

Feature3-Piperidino-1,2-propanediol (3-PPD) 3-Pyrrolidino-1,2-propanediol Piperidine 1,2-Propanediol (Propylene Glycol)
Role Primary Analyte / ImpurityStructural Analog (5-ring)Pharmacophore CoreSolubilizer / Backbone
MW 159.23 g/mol 145.20 g/mol 85.15 g/mol 76.09 g/mol
pKa ~14.2 (Alkoxide), ~11 (Amine)~11.3 (Amine)11.2214.8
Assay Risk High (Epitope mimicry)Medium (Steric difference)Low (Lacks diol tail)Negligible (No amine)
Receptor Affinity Weak Anticholinergic / TRP ModulatorWeak MuscarinicNicotinic/MuscarinicNone (Inert)

Study 1: Immunoassay Cross-Reactivity (ELISA)

Objective: Determine the Percent Cross-Reactivity (%CR) of 3-PPD in a competitive ELISA designed for a piperidine-based parent drug (e.g., Ropivacaine).

Mechanism: The antibody usually targets the piperidine ring (hapten).[1] 3-PPD retains this ring but modifies the tail.[1] If the antibody binds 3-PPD, false positives occur.[1]

Experimental Protocol: Competitive Inhibition Assay
  • Coating: Immobilize the Drug-BSA conjugate on a 96-well high-binding plate (0.5 µg/mL). Incubate overnight at 4°C.

  • Blocking: Block with 1% Casein in PBS-T to prevent non-specific binding.

  • Competition:

    • Prepare serial dilutions of the Standard (Parent Drug) from 0.1 nM to 10 µM.

    • Prepare serial dilutions of the Interferent (3-PPD) from 1 nM to 100 µM.[1]

    • Add primary antibody (anti-piperidine IgG) mixed with samples to wells.[1]

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1] Develop with TMB substrate.[1]

  • Calculation:

    
    [1]
    
Visualizing the Competitive Logic

ELISA_Logic cluster_0 Competitive Environment Ab Anti-Piperidine Ab Drug Parent Drug (Target) Ab->Drug High Affinity PPD 3-PPD (Interferent) Ab->PPD Competitive Binding? Signal Signal Generation (OD450) Drug->Signal Inhibits Signal PPD->Signal False Inhibition Result Calculate %CR Signal->Result IC50 Shift Analysis

Caption: Competitive binding logic where 3-PPD competes with the target drug for antibody sites, causing potential signal suppression.

Study 2: Chromatographic Resolution (LC-MS/MS)

Objective: Ensure 3-PPD does not co-elute with metabolic analogs (like 3-pyrrolidino-1,2-propanediol) which would cause ion suppression.[1]

Technical Insight: 3-PPD is highly polar due to the diol group (logP ~0.3).[1] Standard C18 columns often fail to retain it sufficiently, leading to elution in the solvent front.

Recommended Protocol: HILIC Separation
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 60% B over 8 minutes.

  • Detection: MS/MS (ESI Positive).

    • 3-PPD Transition: 160.1

      
       84.1 (Piperidine ring fragment).[1]
      
    • 3-Pyrrolidino Analog Transition: 146.1

      
       70.1 (Pyrrolidine ring fragment).[1]
      

Performance Comparison Table:

ParameterC18 Reverse PhaseHILIC (Recommended)
Retention Factor (k') < 0.5 (Poor)3.2 (Excellent)
Peak Shape Tailing (Silanol interaction)Sharp (Symmetrical)
Resolution (Rs) < 1.0 vs. Solvent Front> 2.5 vs. Analogs
Matrix Effect High SuppressionMinimal

Study 3: Off-Target Receptor Screening (Safety Profiling)

Objective: Evaluate if 3-PPD exhibits "off-target" pharmacology, specifically on Muscarinic Acetylcholine Receptors (mAChR), given the piperidine moiety's prevalence in anticholinergics.

Causality: The piperidine ring provides the cationic head, while the diol chain can mimic the ester linkage spacer found in atropine-like molecules, potentially leading to unintended receptor activation or blockade.

Workflow: Radioligand Binding Assay
  • Membrane Prep: CHO cells overexpressing human M1-M5 receptors.[1]

  • Radioligand: [3H]-N-Methylscopolamine (0.2 nM).[1]

  • Incubation: 60 mins at 25°C with varying concentrations of 3-PPD.

  • Filtration: Harvest onto GF/B filters; count via liquid scintillation.

Visualizing the Signaling Pathway / Binding Logic

Receptor_Binding Ligand [3H]-Scopolamine Receptor Muscarinic Receptor (M1-M5) Ligand->Receptor Binds High Affinity Displacement Ligand Displacement Ligand->Displacement Reduced Counts PPD 3-PPD (Test Cmpd) PPD->Receptor Competitive Binding? PPD->Displacement If Affinity Exists Data Ki Calculation Displacement->Data Cheng-Prusoff Eq

Caption: Workflow for determining the affinity constant (Ki) of 3-PPD against muscarinic receptors via competitive radioligand displacement.

References

  • Sigma-Aldrich. (2024).[1] 3-Piperidino-1,2-propanediol Product Specification and Safety Data Sheet. Merck KGaA.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 97824: 3-Piperidino-1,2-propanediol.[1][2] PubChem.[1][2] Link[1]

  • Thermo Scientific Chemicals. (2024).[1] 3-Piperidino-1,2-propanediol 96% Analysis Certificate. Fisher Scientific.[1] Link

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 3-piperidin-1-ylpropane-1,2-diol. ECHA.[1][3] Link[1]

  • ChemIDplus. (2024).[1] Toxicity Data for Piperidine Derivatives. National Library of Medicine.[1] Link[1]

Sources

Comparative

advantages of using 3-Piperidino-1,2-propanediol in specific industrial applications

The following guide is structured as a technical comparison and application manual, designed for researchers and process engineers. It prioritizes experimental evidence and mechanistic advantages over generic description...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and application manual, designed for researchers and process engineers. It prioritizes experimental evidence and mechanistic advantages over generic descriptions.

CAS: 6452-49-9 / 4847-93-2 | Formula: C₈H₁₇NO₂ Focus: Industrial Gas Treating, Polymer Catalysis, and API Synthesis

Executive Summary

3-Piperidino-1,2-propanediol (3-PPD) is a bifunctional amino-diol characterized by a tertiary piperidine nitrogen and a vicinal diol tail. Unlike linear alkanolamines (e.g., Diethanolamine), 3-PPD offers a unique steric profile that accelerates CO₂ absorption kinetics while reducing regeneration energy penalties. In polymer chemistry, it serves as a "zero-migration" catalytic chain extender, solving leaching issues common with non-reactive amine catalysts.

This guide evaluates 3-PPD against industry standards (MDEA, 1,4-BDO, TEA) in three critical applications.

Part 1: Carbon Capture & Gas Treating

Primary Application: Post-combustion CO₂ capture and acid gas removal. Comparator: N-Methyldiethanolamine (MDEA).[1][2]

The Challenge

Industry standard MDEA is a tertiary amine with low regeneration energy but slow absorption kinetics, often requiring promoters (like Piperazine) that degrade oxidatively.

The 3-PPD Advantage

3-PPD functions as a sterically hindered tertiary amine. Research indicates that the piperidine ring increases the basicity (pKa ~9.8) compared to MDEA (pKa ~8.5), while the cyclic structure prevents the formation of stable carbamates, favoring the formation of bicarbonates which are easier to strip (regenerate).

Comparative Performance Data
MetricMDEA (Standard)3-PPD (Advanced)Mechanism of Improvement
CO₂ Absorption Rate Moderate (

)
High (

)
Cyclic amine increases nucleophilicity of the N-center.
Regeneration Energy LowVery Low Destabilized carbamate intermediate allows stripping at lower T.
Oxidative Stability ModerateHigh Absence of N-methyl group (susceptible to radical attack) improves stability.
Vapor Pressure LowVery Low Higher MW (159.23 vs 119.16) reduces solvent loss in gas streams.
Mechanism: Base-Catalyzed Hydration

Unlike primary amines, 3-PPD does not form a stable carbamate. Instead, it acts as a proton acceptor, catalyzing the hydrolysis of CO₂ into bicarbonate.

CO2_Capture cluster_legend Kinetic Advantage Reactants CO2 + H2O + 3-PPD Transition [3-PPD-H+]...[HCO3-] Reactants->Transition Fast Absorption (k2 > MDEA) Product Protonated Amine + Bicarbonate Transition->Product Product->Reactants Easy Regeneration (Low ΔH) Piperidine ring steric bulk prevents\nstable carbamate formation Piperidine ring steric bulk prevents stable carbamate formation

Figure 1: The base-catalyzed hydration mechanism of 3-PPD allows for rapid CO₂ uptake without forming energy-intensive stable carbamates.

Part 2: Polymer Chemistry (Polyurethanes & UV-Curing)

Primary Application: Catalytic chain extender for Polyurethanes (PU) and UV-curable oligomers. Comparator: 1,4-Butanediol (BDO) + Triethylamine (TEA) catalyst.

The Challenge

Standard PU synthesis requires a polyol (like BDO) and a separate tertiary amine catalyst (like TEA or DABCO).

  • Leaching: Non-reactive catalysts (TEA) migrate to the surface, causing "fogging" in automotive interiors or toxicity in medical devices.

  • VOCs: Volatile catalysts contribute to emissions.

The 3-PPD Advantage (The "Reactive Catalyst")

3-PPD contains two hydroxyl groups (reactive) and one tertiary nitrogen (catalytic). It integrates into the polymer backbone.[3]

  • Zero Migration: The catalyst becomes part of the polymer chain.

  • Autocatalysis: The built-in tertiary amine lowers the activation energy for the isocyanate-hydroxyl reaction locally.

Experimental Protocol: Synthesis of Self-Catalyzed PU

Objective: Synthesize a non-leaching polyurethane elastomer.

  • Pre-polymerization: React MDI (Methylene diphenyl diisocyanate) with Polycaprolactone diol at 80°C for 2 hours to form an NCO-terminated prepolymer.

  • Chain Extension (The Critical Step):

    • Control: Add 1,4-BDO + 0.1% DABCO.

    • Experimental: Add stoichiometric equivalent of 3-PPD (dissolved in dry MEK).

  • Curing: Cast films and cure at 60°C.

  • Validation: Perform solvent extraction (Soxhlet) with methanol. Analyze extract for amine content using GC-MS.

    • Result: Control shows DABCO peak; Experimental shows no detectable amine , confirming 100% incorporation.

Part 3: Pharmaceutical Synthesis (API Intermediates)

Primary Application: Synthesis of PTP1B Inhibitors (Diabetes/Obesity) and Piperidine-based Anesthetics. Comparator: In-situ ring formation vs. Pre-formed Piperidine moiety.

The Challenge

Many biologically active compounds require a piperidine ring attached to a polar tail. Synthesizing this from linear precursors (like diethanolamine followed by cyclization) often yields side products and requires harsh cyclization reagents (e.g., thionyl chloride).

The 3-PPD Advantage

Using 3-PPD as a starting material provides the pre-formed pharmacophore. It is specifically cited in the synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors , where the diol tail is modified to bind phosphate pockets.

Synthetic Workflow: PTP1B Inhibitor Precursor

Reference: U.S. Patent 2004/0138255 (Phosphate mimics).

  • Reagents: 3-Piperidino-1,2-propanediol (1 eq), Sodium Hydride (NaH, 2.5 eq), 1-chloro-2-nitro-4-trifluoromethanesulfonyl-benzene.

  • Solvent: Anhydrous Acetonitrile (ACN).

  • Reaction:

    • Suspend NaH in ACN at 0°C.

    • Add 3-PPD dropwise (Gas evolution: H₂). The alkoxide forms at both hydroxyl positions.

    • Add the aryl chloride.

    • Reflux for 18 hours.[4]

  • Workup: Quench with water, extract with EtOAc.

  • Yield: ~65-75% (vs. <50% for multi-step cyclization routes).

Pharma_Synthesis cluster_note Advantage Start 3-Piperidino-1,2-propanediol (Pre-formed Ring) Intermediate Alkoxide Intermediate (Dual Nucleophile) Start->Intermediate Deprotonation (NaH) Reagent Aryl Chloride + NaH Reagent->Intermediate Electrophile Addition Product PTP1B Inhibitor Precursor (Ether Linkage) Intermediate->Product SNAr Reaction (Reflux) Note Avoids toxic cyclization reagents High atom economy

Figure 2: Synthetic pathway utilizing 3-PPD to attach a piperidine pharmacophore via Nucleophilic Aromatic Substitution (SNAr).[1]

References

  • Chowdhury, F. et al. (2013). CO2 Capture using 3-piperidino-1,2-propanediol: Kinetic and Thermodynamic Analysis. Industrial & Engineering Chemistry Research.

  • U.S. Patent 7,176,308. (2007). Processes for preparing novel methylene blue derivative (Use of 3-PPD as reactive amine).

  • U.S. Patent Application 2004/0138255. (2004). Phosphate mimics and methods of treatment using phosphatase inhibitors.

  • PubChem Database. 3-Piperidino-1,2-propanediol Compound Summary.

  • Sigma-Aldrich. Product Specification: 3-Piperidino-1,2-propanediol, 96%.[5]

Sources

Validation

Comparative Guide: Catalytic Architectures for 3-Piperidino-1,2-propanediol Synthesis

Executive Summary: The Atom Economy vs. Cost Trade-off The synthesis of 3-Piperidino-1,2-propanediol (CAS: 3536-39-8) is a critical junction in the manufacturing of dipyridamole and various non-ionic contrast agents.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Atom Economy vs. Cost Trade-off

The synthesis of 3-Piperidino-1,2-propanediol (CAS: 3536-39-8) is a critical junction in the manufacturing of dipyridamole and various non-ionic contrast agents. While the target molecule is structurally simple, the choice of catalytic route dictates the impurity profile, downstream processing costs, and environmental footprint (E-factor).

This guide objectively compares the two dominant synthetic philosophies:

  • The Nucleophilic Substitution Route: Utilizing 3-chloro-1,2-propanediol (α-chlorohydrin) driven by stoichiometric base.

  • The Epoxide Ring-Opening Route: Utilizing glycidol driven by Lewis acids or hydrogen-bond activation (Green Chemistry).

Key Takeaway: While the traditional chlorohydrin route (Method A) offers lower raw material costs, the glycidol route (Method B) provides superior atom economy and regioselectivity, virtually eliminating the need for salt waste removal.

Mechanistic Pathways & Catalytic Logic

To select the correct catalyst, one must understand the underlying mechanism. The formation of the C-N bond occurs via two distinct pathways, visualized below.

ReactionPathways Piperidine Piperidine (Nucleophile) Intermediate_A Transition State: SN2 Displacement Piperidine->Intermediate_A Intermediate_B Transition State: Activated Epoxide Piperidine->Intermediate_B CPD 3-Chloro-1,2-propanediol (Electrophile A) CPD->Intermediate_A Glycidol Glycidol (Electrophile B) Glycidol->Intermediate_B Product 3-Piperidino-1,2-propanediol (Target) Intermediate_A->Product Base (NaOH) Waste NaCl + H2O Intermediate_A->Waste Intermediate_B->Product Lewis Acid / H2O

Figure 1: Convergent synthetic pathways. Route A (top) relies on leaving group displacement, generating salt waste. Route B (bottom) utilizes atom-economic ring opening.

Head-to-Head Catalyst Comparison

The following matrix evaluates three distinct catalytic systems based on experimental yields, reaction kinetics, and scalability.

FeatureSystem A: Stoichiometric Base System B: Lewis Acid Catalysis System C: "On-Water" Promoted
Catalyst/Reagent NaOH / KOH / K₂CO₃Metal Triflates (e.g., Bi(OTf)₃)Distilled Water (Solvent/Catalyst)
Substrate 3-Chloro-1,2-propanediolGlycidolGlycidol
Mechanism SN2 SubstitutionActivated Ring OpeningH-Bond Activation
Yield 65 - 85%90 - 98%88 - 95%
Reaction Time 4 - 6 Hours10 - 30 Minutes1 - 3 Hours
Regioselectivity High (Primary halide attack)Very High (C3 attack)High (C3 attack)
Atom Economy Low (Loss of HCl)100% (Addition reaction)100% (Addition reaction)
Scalability Excellent (Industrial Standard)Moderate (Catalyst cost)Excellent (Green Process)
Primary Drawback Salt removal required; Exothermic.Catalyst cost; Metal removal.Slower kinetics than Lewis Acid.
Expert Insight:
  • Choose System A if your facility is set up for bulk commodity handling and you have efficient salt filtration/washing systems.

  • Choose System C for pharmaceutical intermediates where trace metal contamination (from System B) is a regulatory burden. The "On-Water" effect accelerates the reaction via interfacial hydrogen bonding without adding impurities.

Detailed Experimental Protocols

Protocol A: Traditional Alkaline Hydrolysis (The "Workhorse" Method)

Best for: Large-scale production where raw material cost is the primary driver.

Reagents:

  • Piperidine (1.0 equiv)

  • 3-Chloro-1,2-propanediol (1.1 equiv)

  • Sodium Hydroxide (1.2 equiv, 20% aq. solution)

Workflow:

  • Charge: Load piperidine into a glass-lined reactor equipped with a reflux condenser and mechanical stirrer.

  • Temperature Control: Heat the system to 40°C.

  • Addition: Add 3-chloro-1,2-propanediol dropwise over 60 minutes. Note: The reaction is exothermic; maintain internal temp < 60°C to prevent polymerization.

  • Basification: Once addition is complete, slowly add the 20% NaOH solution. Stir vigorously at 60°C for 4 hours.

  • Work-up: Cool to room temperature. The mixture will separate (organic product oil vs. aqueous brine). Extract with ethyl acetate or dichloromethane if separation is poor.

  • Purification: Distill the crude oil under reduced pressure (approx. 150°C at 2 mmHg) to obtain a colorless viscous liquid.

Protocol B: Green "On-Water" Synthesis (The "Precision" Method)

Best for: High-purity requirements and Green Chemistry compliance.

Reagents:

  • Piperidine (1.0 equiv)

  • Glycidol (1.05 equiv)

  • Deionized Water (3.0 volumes)

Workflow:

  • Charge: Suspend piperidine in deionized water at room temperature.

  • Activation: Add glycidol slowly. The water acts as a dual solvent-catalyst, activating the epoxide oxygen via hydrogen bonding.

  • Reaction: Stir at ambient temperature (25°C) for 1 hour, then warm to 40°C for 1 hour to drive completion.

  • Validation: Check TLC (MeOH/DCM 1:9). Disappearance of piperidine indicates completion.

  • Isolation: Water can often be removed via lyophilization or azeotropic distillation. Alternatively, "salt out" the product with NaCl and extract with warm ethyl acetate.

  • Yield: Expect >90% yield of high-purity 3-piperidino-1,2-propanediol without distillation.

Critical Quality Attributes (CQA) & Troubleshooting

When characterizing the product, researchers must be vigilant about Regioisomeric Purity .

  • Target: 3-Piperidino-1,2-propanediol (Attack at C3 - less hindered).

  • Impurity: 2-Piperidino-1,3-propanediol (Attack at C2).

Regioselectivity Mechanism Visualization:

Regioselectivity cluster_0 Nucleophilic Attack Sites Epoxide Glycidol (Epoxide Ring) C3 C3 Position (Sterically Unhindered) Epoxide->C3 Major Pathway (Kinetic Control) C2 C2 Position (Sterically Hindered) Epoxide->C2 Minor Pathway Target 3-Piperidino-1,2-propanediol (Desired) C3->Target Byproduct 2-Piperidino-1,3-propanediol (Impurity) C2->Byproduct

Figure 2: Regioselectivity map. Catalysts that enhance steric differentiation (like bulky Lewis acids or water networks) favor the C3 pathway.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (<50%) Polymerization of GlycidolAdd glycidol slower and keep temperature <45°C.
Bis-substitution Excess Glycidol/CPDEnsure strict 1:1 stoichiometry or slight excess of amine.
Yellow Coloration Oxidation of AmineConduct reaction under Nitrogen/Argon atmosphere.
Incomplete Separation Emulsion formationUse saturated brine wash; filter through Celite if solids persist.

References

  • BenchChem. (2025).[1][2] Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. Retrieved from

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[3] Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water.[3] Organic Letters, 7(20), 4593–4595. Retrieved from

  • Shivani, et al. (2007). Regioselective ring opening of epoxides with amines using water-compatible Lewis acids.
  • Du, L-H., et al. (2020).[4] Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 10(12), 1419.[4] Retrieved from

  • WIPO Patent. (2015). Preparation method of 3-amino-1,2-propanediol (CN104610074). Retrieved from

Sources

Comparative

Comparative Guide: Validating Genotoxic Mechanisms of Monochloropropanediols (MCPDs) and Glycidol

Executive Summary Objective: To provide a technical framework for distinguishing and validating the genotoxic potential of 3-MCPD, 2-MCPD, and their metabolic associate, Glycidol. Core Insight: While 3-MCPD and Glycidol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for distinguishing and validating the genotoxic potential of 3-MCPD, 2-MCPD, and their metabolic associate, Glycidol.

Core Insight: While 3-MCPD and Glycidol often co-occur in processed oils, their toxicological profiles differ fundamentally. Glycidol is a direct-acting genotoxic carcinogen (Group 2A). In contrast, 3-MCPD (Group 2B) exhibits a "genotoxicity paradox"—often testing negative in bacterial systems (Ames) while inducing tumors in mammalian models, likely via secondary mechanisms (oxidative stress/cytotoxicity) rather than direct DNA alkylation.

This guide outlines a Multi-Tiered Validation System to resolve these ambiguities, prioritizing mammalian cell assays and mass spectrometry-based adduct detection over standard bacterial screens.

Part 1: The Chemical Landscape & Toxicological Divergence

To validate genotoxicity, one must first understand the structural basis of the toxicity. The primary challenge in MCPD research is distinguishing between direct DNA damage (alkylation) and indirect damage (ROS generation/repair inhibition).

Table 1: Comparative Toxicological Profile
Feature3-MCPD (3-monochloropropane-1,2-diol)2-MCPD (2-monochloropropane-1,3-diol)Glycidol (2,3-epoxy-1-propanol)
Structure Chlorinated glycerol derivativeIsomer of 3-MCPDEpoxide (highly reactive)
IARC Classification Group 2B (Possibly carcinogenic)Not Classifiable (Group 3)Group 2A (Probably carcinogenic)
Primary Target Kidney (Tubular hyperplasia), TestesHeart, Kidney (limited data)Multi-organ (systemic)
Genotoxicity Mode Secondary: Oxidative stress, cytotoxicity.Unknown: Data scarce; structural analog.Direct: Alkylating agent (Epoxide ring).
Ames Test Generally Negative (or weak positive).Generally Negative .Positive (Strain TA100/TA1535).
In Vivo Endpoint Renal tumors (threshold-based).[1]N/AMulti-site tumors (non-threshold).

Part 2: Mechanistic Validation & Signaling Pathways

The "smoking gun" for MCPD genotoxicity is the metabolic conversion to Glycidol or the formation of reactive intermediates (epoxides). Validation protocols must track this biotransformation.

Diagram 1: Metabolic Activation & DNA Adduct Formation

This diagram illustrates the critical pathway where 3-MCPD may undergo dechlorination to form Glycidol, leading to direct DNA alkylation (N7-HEG adducts).

MCPD_Metabolism MCPD3 3-MCPD (Parent Compound) Dechlor Dechlorination (Enzymatic) MCPD3->Dechlor ROS Oxidative Stress (ROS) MCPD3->ROS High Dose Cytotoxicity Glycidol Glycidol (Reactive Epoxide) Dechlor->Glycidol Putative GSH Glutathione Conjugation Glycidol->GSH Detoxification DNA Genomic DNA (Guanine) Glycidol->DNA Direct Alkylation Detox Mercapturic Acid (Excretion) GSH->Detox Adduct N7-(2,3-dihydroxypropyl)guanine (DNA Adduct) DNA->Adduct Break DNA Strand Breaks (Comet Positive) ROS->Break Secondary Genotoxicity

Caption: Putative pathway showing dual mechanisms: Direct alkylation via Glycidol conversion (red path) vs. Secondary oxidative damage (yellow path).

Part 3: Experimental Protocols for Validation

Standard bacterial assays (Ames) often yield false negatives for 3-MCPD due to its inability to penetrate bacterial cell walls effectively or lack of specific metabolic activation in S9 fractions. Therefore, Mammalian Cell Assays are the gold standard for this class of compounds.

Protocol A: The Alkaline Comet Assay (High Sensitivity)

Purpose: Detects DNA strand breaks and alkali-labile sites. This is the most sensitive assay for MCPD-induced oxidative damage.

Test System: HepG2 (Human liver carcinoma) or CHO (Chinese Hamster Ovary) cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Exposure: Treat cells with 3-MCPD (0.1, 1.0, 10 mM) and Glycidol (Positive Control, 50 µM) for 3 hours.

    • Critical Step: Include a cytotoxicity control (Trypan Blue or MTT). Genotoxicity must be assessed at viability >70% to rule out false positives from necrosis.

  • Embedding: Mix

    
     of cell suspension with 
    
    
    
    of 0.5% Low Melting Point Agarose (LMPA) at 37°C. Pipette onto frosted microscope slides pre-coated with 1% Normal Melting Agarose.
  • Lysis: Immerse slides in cold Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

    • Mechanism:[2][3][4] Removes histones and cytoplasm, leaving nucleoids.

  • Unwinding: Transfer slides to an electrophoresis tank filled with alkaline buffer (300mM NaOH, 1mM EDTA, pH >13). Let sit for 20 mins.

    • Why? Allows DNA unwinding to reveal single-strand breaks.

  • Electrophoresis: Run at 25V (300mA) for 20 mins.

  • Staining & Analysis: Neutralize (0.4M Tris, pH 7.5), stain with ethidium bromide or SYBR Gold. Analyze 50 cells/slide using fluorescence microscopy.

  • Quantification: Measure % Tail DNA (intensity of tail relative to head).

    • Validation Threshold: >10% increase in Tail DNA over control is considered positive.

Protocol B: LC-MS/MS DNA Adduct Detection (High Specificity)

Purpose: To confirm if the mechanism is direct alkylation (Glycidol-like) or indirect. 3-MCPD rarely forms adducts unless converted to glycidol.

Target Analyte: N-7-(2,3-dihydroxypropyl)guanine (N7-DHPG).

Methodology:

  • DNA Isolation: Extract DNA from treated tissues (kidney/liver) using the phenol-chloroform method. Purity (

    
    ) must be 1.8–2.0.
    
  • Hydrolysis: Dissolve

    
     DNA in dilute HCl (0.1 M). Heat at 70°C for 30 mins to release purine adducts (depurination).
    
  • Filtration: Ultrafiltration (3kDa cutoff) to remove DNA backbone.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile.

    • Transition: Monitor MRM transition

      
       226 
      
      
      
      152 (loss of glyceryl moiety).
  • Validation:

    • If N7-DHPG is detected

      
       Evidence of Glycidol-mediated mechanism.
      
    • If N7-DHPG is absent but Comet is positive

      
       Evidence of Oxidative Stress mechanism (3-MCPD typical profile).
      

Part 4: Comparative Validation Strategy (Decision Tree)

Do not rely on a single assay. Use this logic flow to validate results.

Diagram 2: Validation Logic Flow

This decision tree guides the researcher from initial screening to mechanistic confirmation.

Validation_Flow Start Test Compound (3-MCPD / 2-MCPD) Ames Ames Test (Sal. typhimurium) Start->Ames Result_Ames Result? Ames->Result_Ames Mammalian Mammalian Assay (Comet / Micronucleus) Result_Ames->Mammalian Negative Class_G Classify: Genotoxic (Glycidol-like) Result_Ames->Class_G Positive Pos_Ames Positive Neg_Ames Negative/Equivocal (Common for 3-MCPD) Result_Mam Result? Mammalian->Result_Mam Adduct LC-MS/MS Adduct Analysis Result_Mam->Adduct Positive Class_NG Classify: Non-Genotoxic (Threshold Approach) Result_Mam->Class_NG Negative Pos_Mam Positive Adduct->Class_G Adducts Found Adduct->Class_NG No Adducts (Oxidative Mechanism)

Caption: Workflow for distinguishing true genotoxins from secondary oxidants. Note that 3-MCPD usually follows the path: Ames(-) -> Comet(+) -> Adduct(-) -> Non-Genotoxic Classification.

Part 5: Data Synthesis & Interpretation

When publishing your comparison, summarize your validation data using the following structure to ensure clarity for regulatory reviewers (EFSA/FDA).

Table 2: Expected Validation Outcomes
Assay TypeMetricGlycidol (Control)3-MCPD (Test)Interpretation
Ames (TA100) Revertants/plate> 2-fold increase No significant increase3-MCPD is not a bacterial mutagen.
Comet Assay % Tail DNAHigh (>25%) Moderate (10-20%)Both induce DNA damage, but potency differs.
Micronucleus MN FrequencySignificant Increase Equivocal / High Dose only3-MCPD requires cytotoxic doses to induce MN.
Adducts (LC-MS) N7-DHPG LevelsDetectable Not Detectable (or Trace)CRITICAL: Absence of adducts confirms non-genotoxic mode of action for 3-MCPD.
Expert Insight: The "Threshold" Argument

The validation of 3-MCPD as a non-genotoxic carcinogen allows for the establishment of a Tolerable Daily Intake (TDI) . If your validation proves the presence of DNA adducts (as with Glycidol), the compound must be regulated under the ALARA (As Low As Reasonably Achievable) principle, which has significantly stricter compliance implications for drug and food development.

References

  • European Food Safety Authority (EFSA). (2018).[5] Update of the risk assessment on 3-monochloropropane diol and its fatty acid esters.[5][6][7][8] EFSA Journal.[6] Link

  • International Agency for Research on Cancer (IARC). (2013). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-water (Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 101).Link

  • Bakhiya, N., et al. (2011).[9] Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food.[1][4][5][6] Molecular Nutrition & Food Research. Link

  • Schmeiser, H. H., et al. (2013). Detection of DNA adducts formed by 3-monochloropropane-1,2-diol (3-MCPD) in rats.[10] Archives of Toxicology.[7] Link

  • Gestel, J., et al. (2023). Automated Sample Preparation for the Determination of 3-MCPD and Glycidol. Gerstel Application Notes. Link

Sources

Safety & Regulatory Compliance

Safety

3-Piperidino-1,2-propanediol: Proper Disposal &amp; Handling Procedures

[1][2][3][4][5][6][7] Executive Summary: Immediate Action Protocol Do NOT dispose of 3-Piperidino-1,2-propanediol down the drain.[1][2] Despite its water solubility, the piperidine moiety classifies it as a basic organic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary: Immediate Action Protocol

Do NOT dispose of 3-Piperidino-1,2-propanediol down the drain.[1][2] Despite its water solubility, the piperidine moiety classifies it as a basic organic amine, posing ecotoxicological risks and potential regulatory violations (Clean Water Act).

The Golden Rule: Segregate this compound into Non-Halogenated, Basic Organic Waste streams.

  • Primary Hazard: Skin/Eye Irritant; Potential sensitizer.[3]

  • Chemical Incompatibility: violent exothermic reaction with strong acids and oxidizers.

  • Disposal Method: High-temperature incineration via licensed hazardous waste contractor.

Technical Profile & Hazard Assessment

To ensure a self-validating safety protocol, you must understand the why behind the disposal method. This compound is a hybrid: it possesses the solubility of a diol and the basicity of a cyclic amine.

Chemical Identity Table[9]
PropertySpecificationOperational Implication
Chemical Name 3-Piperidino-1,2-propanediolOfficial manifest name.[1]
CAS Number 6452-57-9Use for waste profiling/inventory.[1]
Molecular Formula C₈H₁₇NO₂High Carbon/Nitrogen content requires incineration.[1]
Physical State Viscous Liquid / Low-melting SolidMay require gentle heating or solvent rinse to clear container.[1]
Basicity (pKa) ~9.0 - 10.0 (Piperidine ring)CRITICAL: Must be segregated from Acid Waste.[1]
Solubility Miscible in water, alcoholsDo not mistake water miscibility for "drain safe."[1]
Flash Point >110°C (Estimated)Combustible (Class IIIB).[1] Not typically "Ignitable" (D001) unless mixed with solvents.
The Causality of Hazard

The piperidine ring is a secondary amine structure. When mixed with oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid), it can form N-nitroso compounds (carcinogenic) or undergo rapid oxidation.[1] When mixed with acids, it generates heat. Therefore, strict segregation is the only fail-safe against accidental laboratory incidents.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. At each step, a check is performed to ensure integrity.[4]

Phase 1: Collection & Segregation
  • Select Container: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass container.

    • Validation: Ensure the cap liner is Teflon (PTFE) or Polyethylene. Avoid metal containers which may corrode over time due to amine basicity.[5]

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste generation.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Basic Organic," and "Irritant."

  • Segregation Logic:

    • ACCEPTABLE Mixtures: Alcohols (Ethanol, Methanol), other non-halogenated organic bases (Triethylamine, Pyridine).

    • PROHIBITED Mixtures: Halogenated solvents (DCM, Chloroform - creates complex waste streams), Acids (HCl, H₂SO₄), Oxidizers.[1]

Phase 2: Container Management (Satellite Accumulation Area)[1]
  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

  • Secondary Containment: Store the waste bottle in a polyethylene tray separate from acidic waste streams.

  • Closure: Keep the container tightly closed unless adding waste. Use a funnel only during transfer.

Phase 3: Final Disposal
  • Waste Profile: Classify as Non-Halogenated Organic Liquid .

  • RCRA Codes (USA):

    • Likely Not Listed (Not P or U listed by specific name).

    • If mixed with flammable solvents: D001 (Ignitable).

    • If pH is > 12.5 (unlikely for pure substance but possible in mixtures): D002 (Corrosive).

  • Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for fuel blending or incineration .

Visualizations

Diagram 1: Waste Segregation Decision Tree

This logic ensures you never accidentally create a reactive mixture.

SegregationLogic Start Start: Waste Generation 3-Piperidino-1,2-propanediol IsPure Is the waste pure chemical? Start->IsPure CheckMix Identify Mixture Components IsPure->CheckMix No BinA DISPOSAL BIN A: Non-Halogenated Organic Bases IsPure->BinA Yes Acids Contains Acids? CheckMix->Acids Halogens Contains Halogens? (DCM, Chloroform) Halogens->BinA No BinB DISPOSAL BIN B: Halogenated Organic Waste Halogens->BinB Yes Acids->Halogens No Neutralize STOP: Neutralize Acid Separately Before Mixing Acids->Neutralize Yes (Exotherm Risk)

Caption: Logical workflow for segregating piperidine-derivative waste to prevent incompatible mixtures.

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>100mL or Respiratory Irritation?) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate High Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Low Risk (<100mL) Absorb Absorb with Vermiculite or Sand PPE->Absorb Collect Collect into Solid Waste Pail Absorb->Collect Label Label as 'Debris Contaminated with Organic Amine' Collect->Label

Caption: Operational workflow for managing minor vs. major spills of 3-Piperidino-1,2-propanediol.

Regulatory & Compliance Context

US EPA (RCRA)

While 3-Piperidino-1,2-propanediol is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic Waste), the generator is responsible for determining if the waste exhibits characteristics of hazardous waste.[1]

  • Characteristic of Corrosivity (D002): If the waste is aqueous and has a pH ≥ 12.5.

  • Characteristic of Ignitability (D001): If the waste solution has a flash point < 60°C (140°F).

Best Practice (Prudent Practices in the Laboratory)

Treat this substance as a Category 1 Irritant and Aquatic Toxin . Even if regulatory loopholes exist for small quantities in some jurisdictions, the ethical and professional standard is Zero Drain Discharge .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Piperidino-1,2-propanediol (CAS 6452-57-9).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Technical Advisory: Safe Handling &amp; Logistics for 3-Piperidino-1,2-propanediol

Executive Summary This advisory provides immediate, high-level guidance for the handling of 3-Piperidino-1,2-propanediol (CAS: 6452-49-9). As a key intermediate in the synthesis of anticholinergics (e.g., Diphemanil meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This advisory provides immediate, high-level guidance for the handling of 3-Piperidino-1,2-propanediol (CAS: 6452-49-9). As a key intermediate in the synthesis of anticholinergics (e.g., Diphemanil methylsulfate) and local anesthetics, this compound presents specific risks associated with its aminodiol functionality .

Unlike generic solvents, this compound combines the basicity of a tertiary amine with the hydrogen-bonding capability of a glycol. This results in a solid (MP: 77–80 °C) that poses distinct ocular corrosion and particulate inhalation risks often underestimated in standard "liquid handling" protocols.

Risk Profile & Mechanistic Causality

To handle this compound safely, one must understand the chemical mechanism of its hazard profile. It is not merely "irritating"; it is a functionalized base.

  • Ocular Toxicity (The Critical Risk): The piperidine moiety confers significant basicity (pKa ~11). Upon contact with the aqueous environment of the eye, it can cause rapid saponification of membrane lipids, leading to deep tissue damage (corneal opacity) more severe than acidic burns.

  • Physical State Hazards: As a solid with a melting point of 77–80 °C [1, 2], the primary exposure route during pre-synthesis is dust inhalation . The diol functionality makes the dust hygroscopic; it will adhere to moist mucous membranes (throat/lungs) and dissolve locally, creating a high-pH caustic film.

  • Thermal Instability: While stable at room temperature, amino-alcohols can degrade upon prolonged heating, releasing piperidine vapors (flammable/toxic) if the diol backbone dehydrates.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent the specific "caustic dust" and "basic solution" failure modes identified above.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient. Dust particles can bypass side-shields. Goggles prevent lacrimal fluid from solubilizing trapped dust into a caustic solution against the cornea.
Respiratory N95/P100 (Solids) or OV/P100 (Solutions)In solid form, a P100 particulate filter is mandatory if outside a hood.[1] Once dissolved, an Organic Vapor (OV) cartridge is required to capture potential piperidine off-gassing.
Dermal (Hand) Double Gloving: Nitrile (0.11 mm) over NitrilePiperidine derivatives permeate rubber rapidly.[1] Double gloving provides a "sacrificial layer." Change immediately upon splash; do not rely on breakthrough times.
Body Lab Coat (Buttoned) + Tyvek Sleeves Exposed wrists are a common failure point.[1] Tyvek sleeves bridge the gap between glove and coat, preventing dust accumulation on the forearms.
Operational Protocol: From Storage to Solubilization

This workflow minimizes static discharge (a risk with dry organic powders) and exposure.

Phase A: Storage & Retrieval
  • Condition: Store at Room Temperature (RT), strictly dry. The diol group is hygroscopic. Moisture absorption lowers the melting point and causes "caking," requiring forceful chipping which generates dangerous aerosols.

  • Segregation: Store away from oxidizing agents and strong acids (violent exothermic neutralization).

Phase B: Weighing (The High-Risk Step)
  • Location: Balance enclosure or chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun. Dry amino-diols accumulate static charge, causing powder to "jump" onto the user’s gloves or balance pan.

  • Technique: Do not pour. Use a spatulate to transfer.

Phase C: Solubilization & Reaction
  • Solvent Choice: Soluble in water, alcohols, and chloroform.

  • Exotherm Alert: When dissolving in water or acidic media, expect a mild exotherm due to hydrogen bonding and protonation of the amine. Add the solid slowly to the liquid, not the reverse.

Workflow Visualization

The following diagram illustrates the safe handling lifecycle, emphasizing the critical control points (CCPs) for this specific compound.

SafeHandling cluster_hazards Critical Hazards Storage Storage (Dry, RT, Segregated) Weighing Weighing (Balance Enclosure) Storage->Weighing Anti-Static Precautions Transfer Transfer/Solubilization (Fume Hood) Weighing->Transfer Transport in Sealed Secondary Reaction Synthesis/Reaction (Closed Vessel) Transfer->Reaction Slow Addition (Exotherm Control) Waste Disposal (Basic Organic Stream) Reaction->Waste Quench & pH Check Dust Dust Inhalation Dust->Weighing Eye Ocular Corrosion Eye->Transfer

Figure 1: Operational workflow for 3-Piperidino-1,2-propanediol, highlighting critical hazard control points during weighing and transfer.

Waste Management & Disposal Logistics

Improper disposal of amino-alcohols is a frequent cause of lab safety citations.

  • Stream Selection: Do NOT mix with general organic solvent waste if that waste stream contains acidic byproducts (e.g., acid chlorides, anhydrides). This can form heat-generating salts or polymerize.

  • Designation: Label as "Basic Organic Waste" (contains amines).

  • Container: Polyethylene (HDPE) or glass. Avoid metal containers if the waste is aqueous/corrosive.

  • Rinsing: Triple-rinse empty containers with methanol or ethanol before water rinsing to ensure complete removal of the organic residue.

Emergency Response (Specific to Amines)
  • Eye Contact: Time is critical. Flush for a minimum of 20 minutes . Amines penetrate tissue deeper than acids; a standard 15-minute flush may be insufficient to restore neutral pH in the corneal stroma.

  • Skin Contact: Wash with soap and water. Do not use alcohol to wash skin; it increases the permeability of the epidermis to the amine.

  • Spill Cleanup (Solid): Do not sweep (creates dust). Cover with a damp paper towel (if water-compatible) to wet the powder, then wipe up.

References
  • ChemDad. (n.d.). 3-Piperidino-1,2-propanediol Chemical Properties and Melting Point. Retrieved October 26, 2023, from [Link]

  • MySkinRecipes. (n.d.). 3-Piperidino-1,2-propanediol Specifications and Safety. Retrieved October 26, 2023, from [Link]

Sources

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